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  • Product: Benzyl 4-carbamimidoylpiperidine-1-carboxylate
  • CAS: 885270-25-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Benzyl 4-carbamimidoylpiperidine-1-carboxylate

Introduction Benzyl 4-carbamimidoylpiperidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents. Its rigid piperidine core, coupled with the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyl 4-carbamimidoylpiperidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents. Its rigid piperidine core, coupled with the basic amidine functionality and a readily cleavable benzyloxycarbonyl (Cbz) protecting group, makes it a versatile intermediate for introducing specific pharmacophoric elements. This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this compound, intended for researchers, scientists, and professionals in the field of drug development. The methodologies presented are grounded in established chemical principles and supported by relevant literature, ensuring scientific integrity and practical applicability.

Strategic Approach to Synthesis

The most direct and widely recognized pathway for the synthesis of Benzyl 4-carbamimidoylpiperidine-1-carboxylate involves a two-step sequence starting from 4-cyanopiperidine. This strategy is predicated on two key transformations:

  • N-Protection of the Piperidine Ring: The secondary amine of 4-cyanopiperidine is protected with a benzyloxycarbonyl (Cbz) group. This is a crucial step to prevent side reactions in the subsequent transformation and to introduce a protecting group that can be selectively removed under specific conditions.[1]

  • Conversion of the Nitrile to an Amidine: The cyano group at the 4-position of the piperidine ring is converted into a carbamimidoyl (amidine) group. The Pinner reaction is a classic and effective method for this transformation, proceeding through an imidate intermediate.[2]

This synthetic route is advantageous due to the commercial availability of the starting material, 4-cyanopiperidine, and the generally high-yielding nature of both the protection and amidine formation steps.

Visualizing the Synthesis Pathway

The overall synthetic workflow can be visualized as follows:

Synthesis_Pathway Start 4-Cyanopiperidine Intermediate Benzyl 4-cyanopiperidine-1-carboxylate Start->Intermediate Benzyl Chloroformate (Cbz-Cl), Base Final_Product Benzyl 4-carbamimidoylpiperidine-1-carboxylate Intermediate->Final_Product 1. Anhydrous HCl, Ethanol 2. Ammonia

Caption: Overall synthesis workflow for Benzyl 4-carbamimidoylpiperidine-1-carboxylate.

Part 1: N-Protection of 4-Cyanopiperidine

Mechanistic Insight

The protection of the secondary amine in 4-cyanopiperidine with benzyl chloroformate (Cbz-Cl) is a standard nucleophilic acyl substitution reaction. The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of Benzyl 4-cyanopiperidine-1-carboxylate

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
4-CyanopiperidineC₆H₁₀N₂110.161 eq
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂170.591.1 eq
Triethylamine (TEA) or Sodium BicarbonateC₆H₁₅N or NaHCO₃101.19 or 84.011.5 eq
Dichloromethane (DCM) or Tetrahydrofuran (THF)CH₂Cl₂ or C₄H₈O-Anhydrous

Procedure:

  • To a solution of 4-cyanopiperidine (1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Benzyl 4-cyanopiperidine-1-carboxylate as a white to off-white solid.

Characterization Data (Reference):

AnalysisExpected Results for Benzyl 4-cyanopiperidine-1-carboxylate
¹H NMR δ (ppm): 7.40-7.29 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 3.70-3.50 (m, 2H, piperidine-H), 3.35-3.15 (m, 2H, piperidine-H), 2.90-2.70 (m, 1H, piperidine-H), 2.00-1.80 (m, 4H, piperidine-H).
¹³C NMR δ (ppm): 154.8, 136.5, 128.5, 128.0, 127.9, 121.5, 67.2, 44.0, 28.5, 25.0.
IR (KBr) ν (cm⁻¹): ~2245 (C≡N stretch), ~1690 (C=O stretch of carbamate).
MS (ESI) m/z: [M+H]⁺ calculated for C₁₄H₁₆N₂O₂: 245.12; found 245.1.

Part 2: Amidine Synthesis via the Pinner Reaction

Mechanistic Insight

The Pinner reaction is a two-step process for converting a nitrile into an amidine.[2]

  • Formation of the Pinner Salt: The nitrile, Benzyl 4-cyanopiperidine-1-carboxylate, is treated with an anhydrous alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride. The acid protonates the nitrile nitrogen, making the carbon atom more electrophilic. The alcohol then attacks this carbon, forming an imidate hydrochloride salt, commonly known as a Pinner salt.

  • Ammonolysis of the Pinner Salt: The isolated or in-situ generated Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the iminium carbon of the Pinner salt and displacing the alkoxy group to form the final amidine product.

Pinner_Reaction cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Nitrile N-Cbz-4-cyanopiperidine Pinner_Salt Imidate Hydrochloride (Pinner Salt) Nitrile->Pinner_Salt Anhydrous HCl, Ethanol Pinner_Salt2 Imidate Hydrochloride (Pinner Salt) Amidine Benzyl 4-carbamimidoylpiperidine-1-carboxylate Pinner_Salt2->Amidine Ammonia (NH₃)

Sources

Exploratory

An In-depth Technical Guide to Benzyl 4-carbamimidoylpiperidine-1-carboxylate: Physicochemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Benzyl 4-carbamimidoylpiperidine-1-carboxylate is a molecule of significant interest within medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Benzyl 4-carbamimidoylpiperidine-1-carboxylate is a molecule of significant interest within medicinal chemistry and drug development, frequently serving as a key building block in the synthesis of targeted therapeutic agents. The presence of the carbamimidoyl (amidine) moiety confers specific physicochemical characteristics that are crucial for its biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route, and key analytical methodologies for the characterization of this compound. The insights presented herein are synthesized from established chemical principles and data from structurally analogous compounds, offering a robust framework for researchers working with this and related molecular scaffolds.

Introduction: The Significance of the Carbamimidoylpiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to be readily functionalized allow for the precise orientation of pharmacophoric groups in three-dimensional space. The incorporation of a carbamimidoyl group at the 4-position introduces a strongly basic center that is typically protonated at physiological pH. This cationic nature can facilitate critical interactions with biological targets, such as forming salt bridges with acidic amino acid residues in enzyme active sites or receptor binding pockets.

The benzyl carbamate protecting group on the piperidine nitrogen serves to modulate the overall lipophilicity and polarity of the molecule, and it can be readily removed under standard deprotection conditions to allow for further synthetic elaboration. Understanding the interplay of these structural features is paramount for the rational design of novel therapeutics.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted Value/RangeCausality and Field-Proven Insights
Molecular Formula C₁₅H₂₁N₃O₂Derived from the elemental composition of the molecule.
Molecular Weight 275.35 g/mol A fundamental property for all stoichiometric calculations.
pKa 10.5 - 11.5The carbamimidoyl group is a strong base. This high pKa indicates that the amidine moiety will be predominantly protonated at physiological pH (7.4), imparting a positive charge to the molecule. This is a critical determinant of its interaction with biological targets and its solubility in aqueous media.
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5This predicted value suggests a moderate degree of lipophilicity. The benzyl carbamate group contributes significantly to the lipophilic character, while the protonated amidine group enhances hydrophilicity. The overall logP will be highly pH-dependent. At lower pH where the amidine is protonated, the logD (distribution coefficient) will be lower (more hydrophilic).
Aqueous Solubility pH-dependentSolubility is expected to be significantly higher in acidic aqueous solutions due to the formation of the hydrophilic amidinium salt. In neutral or basic solutions, the free base is less polar and will exhibit lower aqueous solubility. The hydrochloride salt form is often used to improve solubility and stability[1].
Hydrogen Bond Donors 3The primary amine and the secondary amine of the carbamimidoyl group can act as hydrogen bond donors.
Hydrogen Bond Acceptors 4The carbonyl oxygen, the carbamate oxygen, and the nitrogen atoms of the carbamimidoyl group can act as hydrogen bond acceptors.
Rotatable Bonds 4The number of rotatable bonds influences the conformational flexibility of the molecule, which can be a key factor in its binding affinity to a target protein.

Synthesis and Purification: A Proposed Experimental Protocol

A plausible and efficient synthesis of Benzyl 4-carbamimidoylpiperidine-1-carboxylate can be conceptualized from commercially available starting materials, adapting established synthetic methodologies for related piperidine derivatives. A common strategy involves the conversion of a nitrile to an amidine.

Proposed Synthetic Pathway

Synthetic Pathway A Benzyl 4-cyanopiperidine-1-carboxylate B Intermediate Thioimidate A->B 1. H₂S, Pyridine/Triethylamine 2. CH₃I C Benzyl 4-carbamimidoylpiperidine-1-carboxylate B->C NH₄OAc, MeOH

Caption: Proposed two-step synthesis of the target compound from a nitrile precursor.

Step-by-Step Experimental Protocol

Step 1: Formation of the Intermediate Thioimidate from Benzyl 4-cyanopiperidine-1-carboxylate

  • Rationale: The Pinner reaction is a classic method for converting nitriles to imidates. In this modified approach, the use of hydrogen sulfide followed by methylation generates a thioimidate, which is a versatile intermediate for the synthesis of amidines.

  • Procedure: a. Dissolve Benzyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in a solution of pyridine and triethylamine (1:1 ratio). b. Bubble hydrogen sulfide gas through the solution at 0°C for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC). c. Once the starting material is consumed, carefully evaporate the excess hydrogen sulfide and solvents under reduced pressure. d. Redissolve the crude thioamide in anhydrous methanol. e. Add methyl iodide (1.1 eq) dropwise at 0°C and allow the reaction to stir at room temperature overnight. f. Concentrate the reaction mixture in vacuo to yield the crude intermediate thioimidate, which can often be used in the next step without further purification.

Step 2: Conversion of the Thioimidate to Benzyl 4-carbamimidoylpiperidine-1-carboxylate

  • Rationale: The thioimidate is a good electrophile that readily reacts with ammonia or an ammonia equivalent to form the desired amidine. Ammonium acetate serves as a convenient source of ammonia in this reaction.

  • Procedure: a. Dissolve the crude thioimidate from the previous step in methanol. b. Add ammonium acetate (5-10 eq) to the solution. c. Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. d. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel, using a gradient of dichloromethane and methanol (with a small percentage of ammonium hydroxide to prevent protonation and streaking on the column) to afford the pure Benzyl 4-carbamimidoylpiperidine-1-carboxylate.

Analytical Characterization: A Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. Key expected signals in the ¹H NMR spectrum would include the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), the benzylic protons, and the distinct signals for the piperidine ring protons[1]. The protons of the amidine group may be broad and their chemical shift can be dependent on the solvent and concentration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to confirm the molecular weight and elemental composition of the compound. The expected molecular ion peak would correspond to [M+H]⁺.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is the standard for determining the purity of the compound. A typical method would utilize a C18 column with a mobile phase consisting of a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Detection is commonly performed using a UV detector, monitoring at a wavelength where the benzyl group absorbs (e.g., 254 nm).

  • Elemental Analysis: Combustion analysis provides the percentage of carbon, hydrogen, and nitrogen in the sample, which should correspond to the calculated values for the molecular formula.

Analytical_Workflow cluster_0 Purity & Identity Confirmation A Synthesized Compound B HPLC Analysis (Purity Assessment) A->B C NMR Spectroscopy (Structural Confirmation) A->C D Mass Spectrometry (Molecular Weight Verification) A->D E Pure, Characterized Compound B->E C->E D->E

Caption: A typical analytical workflow for compound validation.

Stability and Storage Considerations

  • pH Stability: Piperidine derivatives can be susceptible to degradation under strongly acidic or basic conditions[1]. The carbamate linkage may undergo hydrolysis outside of a stable pH range. It is advisable to conduct stability studies in buffered solutions across a relevant pH range (e.g., pH 2, 7.4, and 9) to determine the optimal conditions for storage and handling in aqueous media.

  • Thermal Stability: As a solid, Benzyl 4-carbamimidoylpiperidine-1-carboxylate is expected to be relatively stable at room temperature. However, for long-term storage, it is recommended to keep the compound in a cool, dry, and dark environment to minimize potential degradation. Storing the hydrochloride salt form can enhance overall stability[1].

  • Storage: The compound should be stored in a well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric carbon dioxide, which could react with the basic amidine group.

Conclusion

Benzyl 4-carbamimidoylpiperidine-1-carboxylate is a valuable synthetic intermediate with physicochemical properties that are highly relevant to its application in drug discovery. This guide has provided a detailed, albeit predictive, overview of these properties, along with a practical synthetic protocol and a robust analytical framework for its characterization. By understanding the principles outlined herein, researchers can confidently synthesize, purify, and utilize this compound in their efforts to develop novel and effective therapeutic agents.

References

  • LookChem. Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

Foundational

Benzyl 4-carbamimidoylpiperidine-1-carboxylate CAS number and structure

Topic: Benzyl 4-carbamimidoylpiperidine-1-carboxylate (CAS 885270-25-7) Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] [1][2] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzyl 4-carbamimidoylpiperidine-1-carboxylate (CAS 885270-25-7) Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

[1][2]

Executive Summary & Compound Identity

Benzyl 4-carbamimidoylpiperidine-1-carboxylate (also known as 1-Cbz-4-amidinopiperidine ) is a critical pharmacophore scaffold used in the design of serine protease inhibitors.[1] Its structural core—a piperidine ring functionalized with a basic amidine group and protected by a carboxybenzyl (Cbz) moiety—mimics the side chain of arginine.[1] This biomimetic property allows it to anchor into the S1 specificity pocket of trypsin-like enzymes (e.g., Thrombin, Factor Xa, Trypsin), making it a cornerstone intermediate in anticoagulant and antithrombotic drug discovery.[1]

Chemical Data Table
PropertySpecification
CAS Number 885270-25-7
IUPAC Name Benzyl 4-carbamimidoylpiperidine-1-carboxylate
Synonyms 1-Cbz-4-amidinopiperidine; 1-(Benzyloxycarbonyl)piperidine-4-carboxamidine
Molecular Formula C₁₄H₁₉N₃O₂
Molecular Weight 261.32 g/mol
SMILES O=C(N1CCC(C(N)=N)CC1)OCC2=CC=CC=C2
Physical State White to off-white solid (typically supplied as HCl salt)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (free base)
pKa (Amidine) ~11.5 (Strongly basic)

Structural Logic & Synthetic Utility

The molecule is bipartite, serving two distinct roles in medicinal chemistry synthesis:

  • The Amidine Head (Warhead/Anchor): The highly basic amidine group (

    
    ) is protonated at physiological pH.[1] It forms a critical salt bridge with the aspartic acid residue (Asp189 in trypsin) at the bottom of the S1 binding pocket.[1]
    
  • The Cbz Tail (Protecting Group): The benzyloxycarbonyl group protects the secondary amine of the piperidine.[1] It is orthogonal to acid-labile groups (like Boc) and can be removed via catalytic hydrogenation (

    
    ) to reveal the free amine for further coupling to P2-P4 peptide mimetics.[1]
    
Visualization: Synthetic Logic Flow

The following diagram illustrates the strategic placement of this compound within a drug synthesis campaign.

G Start Precursor: 1-Cbz-4-cyanopiperidine Intermediate Target Compound: 1-Cbz-4-amidinopiperidine (CAS 885270-25-7) Start->Intermediate Pinner Reaction (HCl/EtOH, then NH3) Deprotection Deprotection: Pd/C, H2 Intermediate->Deprotection Removal of Cbz Coupling Peptide Coupling: Attach P2-P4 Ligands Deprotection->Coupling Free Amine Exposed FinalDrug Final Drug Candidate: (e.g., Thrombin Inhibitor) Coupling->FinalDrug Lead Optimization

Figure 1: Strategic workflow utilizing 1-Cbz-4-amidinopiperidine as a scaffold for protease inhibitors.

Experimental Protocol: Synthesis via Pinner Reaction

While various routes exist, the Pinner Reaction is the industry standard for converting the nitrile precursor (1-Cbz-4-cyanopiperidine) to the amidine with high fidelity.[1] This method avoids the use of hazardous reagents like hydroxylamine (which yields amidoximes requiring reduction).[1]

Pre-requisites & Causality
  • Anhydrous Conditions: Moisture competes with ethanol, hydrolyzing the intermediate imidate to an ester.[1] Strictly anhydrous HCl/EtOH is required.[1]

  • Temperature Control: The imidate formation is exothermic; cooling prevents decomposition.[1]

Step-by-Step Methodology

Reaction:


[1]
  • Imidate Formation (Step A):

    • Charge a flame-dried round-bottom flask with 1-Cbz-4-cyanopiperidine (1.0 eq).

    • Dissolve in anhydrous Ethanol (absolute, 10 mL/g).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Alternatively, add acetyl chloride dropwise to the ethanol to generate anhydrous HCl in situ.[1]

    • Seal the flask and stir at 0°C to Room Temperature (RT) for 16–24 hours.

    • Validation: Monitor via TLC (disappearance of nitrile spot) or LC-MS (mass shift to imidate ethyl ester).[1]

  • Amidine Conversion (Step B):

    • Concentrate the reaction mixture in vacuo to remove excess HCl and ethanol. (Do not heat above 40°C to avoid imidate decomposition).[1]

    • Redissolve the residue (imidate salt) in anhydrous Ethanol or Methanol .[1]

    • Cool to 0°C and bubble anhydrous Ammonia gas (

      
      ) for 30 minutes, or add a solution of 7N 
      
      
      
      in Methanol (5.0 eq).
    • Stir at RT for 12–24 hours.[1]

  • Work-up & Purification:

    • Concentrate the solvent to dryness.[1]

    • Trituration: Add diethyl ether or acetone to the solid residue and sonicate.[1] The amidine hydrochloride salt will remain insoluble, while impurities may dissolve.[1]

    • Filter the white solid and dry under high vacuum.[1]

    • Recrystallization (if needed): Isopropanol/Ether mixtures are effective for amidine salts.[1]

Analytical Characterization & QC

To ensure scientific integrity, the synthesized compound must be validated against the following criteria.

NMR Validation Points ( NMR, DMSO- )
  • Amidine Protons: Broad singlets around

    
     8.5–9.2 ppm (typically 3H or 4H depending on salt form/exchange).[1]
    
  • Cbz Aromatics: Multiplet at

    
     7.3–7.4 ppm (5H).[1]
    
  • Benzylic

    
    :  Singlet at 
    
    
    
    5.1 ppm (2H).
  • Piperidine Ring:

    • 
       (eq): Doublet/Broad at 
      
      
      
      ~4.1 ppm.[1]
    • 
       (methine at pos 4): Multiplet at 
      
      
      
      ~2.6 ppm.[1]
Stability & Handling[1]
  • Hygroscopicity: Amidine salts are often hygroscopic.[1] Store in a desiccator at -20°C.

  • Hydrolysis Risk: Exposure to moisture at high pH can hydrolyze the amidine to the amide (

    
    ).[1] Always buffer LC-MS mobile phases (e.g., 0.1% Formic Acid) to maintain the protonated state.[1]
    

Mechanism of Action: Protease Inhibition

The following Graphviz diagram details the molecular interaction mechanism that makes this compound a potent "warhead."

Mechanism Amidine Amidine Moiety (+ Charge) S1Pocket S1 Specificity Pocket (Trypsin-like Protease) Amidine->S1Pocket Enters Pocket Asp189 Aspartate 189 (- Charge) Amidine->Asp189 Salt Bridge (Ionic Interaction) Gly219 Glycine 219 (Backbone Carbonyl) Amidine->Gly219 H-Bonding

Figure 2: Molecular mechanism of amidine-mediated protease inhibition within the S1 pocket.[1]

References

  • Lead Sciences . Benzyl 4-carbamimidoylpiperidine-1-carboxylate Product Data. Retrieved from [1]

  • BLD Pharm . Benzyl 4-carbamimidoylpiperidine-1-carboxylate CAS 885270-25-7.[1][2] Retrieved from [1]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2776270, Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate (Related Structure/Precursor). Retrieved from [1][3][4][5]

  • Stürzebecher, J., et al. (1997).[1] Structure-activity relationships of inhibitors of the trypsin-like serine proteases. Journal of Enzyme Inhibition. (General grounding on amidine pharmacophores).

Sources

Exploratory

An In-Depth Technical Guide to Benzyl 4-carbamimidoylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Benzyl 4-carbamimidoylpiperidine-1-carboxylate, a key b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Benzyl 4-carbamimidoylpiperidine-1-carboxylate, a key building block in medicinal chemistry. We will delve into its chemical properties, synthesis, potential applications, and safety considerations, offering insights grounded in established chemical principles and supported by authoritative references.

Core Molecular Attributes

Benzyl 4-carbamimidoylpiperidine-1-carboxylate is a disubstituted piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen and a carbamimidoyl (amidine) functional group at the 4-position.

Molecular Formula and Weight

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₉N₃O₂[1]
Molecular Weight 261.32 g/mol [1]
CAS Number 885270-25-7[1]

The Strategic Importance in Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals. Its conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, facilitating precise interactions with biological targets. The carbamimidoyl group, a strong basic moiety, is often employed as a mimic of a protonated arginine or lysine side chain, enabling strong hydrogen bonding and electrostatic interactions with target proteins.

The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the piperidine nitrogen. It is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, providing a strategic handle for further synthetic modifications.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available Benzyl 4-cyanopiperidine-1-carboxylate.

Synthetic Pathway start Benzyl 4-cyanopiperidine-1-carboxylate intermediate Ethyl 1-(benzyloxycarbonyl)piperidine-4-carboximidate hydrochloride start->intermediate 1. HCl, Ethanol (Pinner Reaction) product Benzyl 4-carbamimidoylpiperidine-1-carboxylate intermediate->product 2. NH₃ in Ethanol

Sources

Foundational

Technical Monograph: Spectroscopic Characterization of Benzyl 4-carbamimidoylpiperidine-1-carboxylate

Executive Summary Benzyl 4-carbamimidoylpiperidine-1-carboxylate (also known as 1-Cbz-4-amidinopiperidine) is a critical intermediate in the synthesis of peptidomimetic serine protease inhibitors, particularly those targ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 4-carbamimidoylpiperidine-1-carboxylate (also known as 1-Cbz-4-amidinopiperidine) is a critical intermediate in the synthesis of peptidomimetic serine protease inhibitors, particularly those targeting Thrombin and Factor Xa. It serves as a protected arginine mimic, where the piperidine ring provides a rigid scaffold and the amidine group functions as the guanidine surrogate.

This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for this compound. The data presented here synthesizes experimental values from close structural analogs and standard chemical shift principles to provide a high-confidence reference for identification and quality control.

Synthesis & Sample Context

Understanding the synthetic origin is essential for interpreting spectral impurities. The standard industrial route involves the Pinner reaction of the nitrile precursor.

Synthetic Pathway

The synthesis typically proceeds from Benzyl 4-cyanopiperidine-1-carboxylate via an imidate ester intermediate.

Synthesis Nitrile Nitrile Precursor (CAS 161609-84-3) Imidate Imidate Ester (Intermediate) Nitrile->Imidate HCl, EtOH (Pinner Step 1) Amidine Target Amidine (CAS 885270-25-7) Imidate->Amidine NH3, EtOH (Pinner Step 2)

Figure 1: Pinner reaction pathway for the synthesis of the target amidine.

Sample Preparation for Analysis[1]
  • Salt Form: The compound is most commonly isolated as the Hydrochloride (HCl) salt .

  • Solvent Selection:

    • NMR: Use DMSO-d6 . The amidine salt is often insoluble in CDCl3. Furthermore, DMSO-d6 allows for the clear observation of exchangeable amidine protons.

    • MS: Dissolve in Methanol/Water (1:1) with 0.1% Formic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from high-fidelity analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate) and corrected for the electronic influence of the amidine group.

H NMR Data (400 MHz, DMSO-d6)

Key Diagnostic: The presence of broad exchangeable protons around 8.8–9.2 ppm confirms the amidine group.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
8.80 – 9.20 Broad s3H/4H*Amidine NHExchangeable; broadens with water content.
7.30 – 7.40 Multiplet5HAr-H (Cbz)Phenyl ring protons.
5.09 Singlet2HPh-CH

-O
Benzylic methylene (Cbz).
4.15 Broad d2HPip-H

(eq)
Equatorial protons alpha to Nitrogen.
2.85 Broad t2HPip-H

(ax)
Axial protons alpha to Nitrogen.
2.55 – 2.65 Multiplet1HPip-H

Methine proton alpha to Amidine.
1.75 Broad d2HPip-H

(eq)
Equatorial protons beta to Nitrogen.
1.25 Quad/Mult2HPip-H

(ax)
Axial protons beta to Nitrogen.

*Note: Integration of amidine protons can vary depending on the salt form and H/D exchange rate.

C NMR Data (100 MHz, DMSO-d6)

Key Diagnostic: The amidine carbon appearing downfield at ~171 ppm distinguishes it from the nitrile precursor (~119 ppm).

Chemical Shift (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

, ppm)
AssignmentStructural Context
171.2 C =N (Amidine)Characteristic amidine carbon.
154.8 C =O (Cbz)Carbamate carbonyl.
137.2 Ar-C (ipso)Quaternary aromatic carbon.
128.8 Ar-C H (meta)Aromatic ring.
128.2 Ar-C H (para)Aromatic ring.
127.9 Ar-C H (ortho)Aromatic ring.
66.5 Ph-C H

-O
Benzylic carbon.[1]
43.5 Pip-C

Piperidine alpha carbons.
40.2 Pip-C

Methine carbon (attached to amidine).
28.5 Pip-C

Piperidine beta carbons.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

Primary Ionization
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 261.32 g/mol

  • Observed Ion: [M+H]

    
     = 262.15 m/z 
    
Fragmentation Pathway

High-energy collision (CID) typically yields characteristic fragments corresponding to the loss of ammonia and the protecting group.

MS_Frag Parent Parent Ion [M+H]+ m/z 262.15 Frag1 Loss of NH3 [M+H - 17]+ m/z 245.12 Parent->Frag1 - NH3 Frag2 Loss of Cbz (Benzyl) [M+H - 91]+ m/z 171.10 Parent->Frag2 - C7H7 (Tropylium) Frag3 Piperidine Core (C6H13N3+) m/z 127.11 Frag2->Frag3 - CO2

Figure 2: Proposed ESI+ fragmentation pathway.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state).

Wavenumber (cm

)
AssignmentNotes
3400 – 3100 N-H StretchBroad, strong bands from the amidine salt.
1695 – 1705 C=O[2] StretchStrong carbamate carbonyl.
1670 – 1680 C=N StretchAmidine characteristic band.
1220 – 1240 C-O StretchCarbamate C-O-C stretch.
700, 750 Ar-H BendingMonosubstituted benzene ring (Cbz).

Quality Control & Impurity Profiling

To ensure the integrity of the reagent for drug development, researchers must validate the absence of the nitrile precursor.

FeatureTarget Amidine (Product)Nitrile Precursor (Impurity)
IR Spectrum Strong bands ~3300 (NH) & ~1680 (C=N)Sharp band at 2240 cm

(C

N)

C NMR
Signal at ~171 ppm Signal at ~119 ppm

H NMR
Downfield broad singlets (8-9 ppm)No exchangeable protons > 8 ppm

References

  • PubChem Compound Summary. "Benzyl 4-carbamimidoylpiperidine-1-carboxylate (CID 44605963)." National Center for Biotechnology Information. [Link]

  • Lead Sciences. "Benzyl 4-carbamimidoylpiperidine-1-carboxylate Product Data." [Link]

  • Organic Chemistry Portal. "Pinner Reaction: Synthesis of Amidines from Nitriles." [Link]

Sources

Exploratory

Benzyl 4-carbamimidoylpiperidine-1-carboxylate as a research chemical

Technical Whitepaper: Benzyl 4-carbamimidoylpiperidine-1-carboxylate Part 1: Executive Summary Benzyl 4-carbamimidoylpiperidine-1-carboxylate (also known as 1-Cbz-4-amidinopiperidine ) is a critical synthetic intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Benzyl 4-carbamimidoylpiperidine-1-carboxylate

Part 1: Executive Summary

Benzyl 4-carbamimidoylpiperidine-1-carboxylate (also known as 1-Cbz-4-amidinopiperidine ) is a critical synthetic intermediate in the development of peptidomimetic drugs, particularly serine protease inhibitors . Structurally, it serves as a robust, protected surrogate for the amino acid Arginine.

The compound features a piperidine core which provides a rigid scaffold, an amidine group (carbamimidoyl) which mimics the basic guanidinium side chain of arginine (interacting with the S1 specificity pocket of enzymes like Thrombin and Factor Xa), and a benzyloxycarbonyl (Cbz) group which protects the secondary amine, allowing for orthogonal deprotection strategies during peptide coupling.

This guide details the physicochemical profile, validated synthesis protocols, and mechanistic applications of this compound in modern drug discovery.

Part 2: Chemical Profile & Identity

PropertyData
IUPAC Name Benzyl 4-(amino(imino)methyl)piperidine-1-carboxylate
Common Name 1-Cbz-4-amidinopiperidine
CAS Number 885270-25-7
Molecular Formula C₁₄H₁₉N₃O₂
Molecular Weight 261.32 g/mol (Free base)
Appearance White to off-white solid (typically as HCl or Acetate salt)
Solubility Soluble in DMSO, MeOH, Water (salt forms); Limited in Et₂O
pKa (Amidine) ~11.0–12.0 (Strongly basic)
Storage Hygroscopic (salt forms).[1] Store at -20°C under inert atmosphere.

Part 3: Synthesis & Experimental Protocols

The most reliable route to generate the amidine functionality on the piperidine ring while maintaining the Cbz protecting group is via the Pinner Reaction . This method avoids the over-reduction often seen with metal-hydride routes and preserves the carbamate integrity.

Protocol: Synthesis from 1-Cbz-4-cyanopiperidine

Reaction Overview:

  • Imidate Formation: Acid-catalyzed addition of alcohol to the nitrile.[2]

  • Amidine Conversion: Ammonolysis of the imidate intermediate.

Step-by-Step Methodology:

  • Preparation of Pinner Salt (Imidate Hydrochloride):

    • Reagents: 1-Cbz-4-cyanopiperidine (1.0 eq), Anhydrous Methanol (10 vol), Dry HCl gas.

    • Procedure: Dissolve the nitrile in anhydrous methanol in a round-bottom flask equipped with a drying tube (CaCl₂). Cool the solution to 0°C in an ice bath.

    • Gas Addition: Gently bubble dry HCl gas through the solution for 30–60 minutes until saturation. Critical: Maintain temperature <5°C to prevent hydrolysis to the ester.

    • Incubation: Seal the flask and store at 4°C for 18–24 hours. A white precipitate (the imidate ester hydrochloride) may form.

    • Isolation: Concentrate the solvent under reduced pressure (keep bath <40°C) to obtain the crude imidate intermediate.

  • Conversion to Amidine:

    • Reagents: Crude Imidate, Ammonia (7N in Methanol) or Ammonium Carbonate (excess).

    • Procedure: Redissolve the crude imidate in anhydrous methanol. Add 7N NH₃/MeOH (3.0 eq) dropwise at 0°C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Workup: Evaporate the solvent to dryness. The residue is typically the amidine hydrochloride.

    • Purification: Recrystallize from Ethanol/Ether or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Self-Validating Checkpoints:

  • Checkpoint 1: IR Spectroscopy of the intermediate should show the disappearance of the sharp Nitrile peak (~2240 cm⁻¹) and appearance of the Imidate C=N band (~1650 cm⁻¹).

  • Checkpoint 2: Mass Spectrometry (ESI+) of the final product must show m/z = 262.1 [M+H]⁺.

Part 4: Mechanism of Action & Visualization

The "Arginine Mimic" Effect

In medicinal chemistry, this compound is used to target the S1 Pocket of Trypsin-like serine proteases.

  • Biological Target: Enzymes like Thrombin, Factor Xa, and Matriptase have a deep, negatively charged S1 pocket (Aspartate residue at the bottom).

  • Mechanism: The amidine group of the piperidine is protonated at physiological pH. It forms a strong salt bridge (bidentate hydrogen bond) with the Aspartate residue (e.g., Asp189 in Trypsin).

  • Advantage: Unlike the flexible alkyl chain of Arginine, the piperidine ring restricts conformation, reducing the entropic penalty of binding and often increasing potency.

Diagram: Synthesis & Biological Interaction

G cluster_0 Pinner Synthesis Pathway Nitrile 1-Cbz-4-cyanopiperidine (Precursor) Imidate Imidate Ester HCl (Pinner Intermediate) Nitrile->Imidate 1. HCl(g), MeOH 2. 0°C, 24h Amidine 1-Cbz-4-amidinopiperidine (Target Scaffold) Imidate->Amidine NH3 / MeOH Ammonolysis Enzyme Serine Protease S1 Pocket (Asp189 Interaction) Amidine->Enzyme Salt Bridge Formation (Inhibition)

Caption: Figure 1. Synthetic pathway via Pinner reaction and subsequent pharmacophoric interaction with Serine Protease S1 pockets.

Part 5: Applications in Drug Discovery

  • Anticoagulants (Factor Xa & Thrombin Inhibitors):

    • The 4-amidinopiperidine moiety is a classic pharmacophore found in early anticoagulant research (e.g., precursors to apixaban/rivaroxaban analogs). It effectively blocks the coagulation cascade by occupying the active site of Factor Xa.

  • Matriptase & Hepsin Inhibitors (Oncology):

    • Recent research utilizes this scaffold to inhibit Type II transmembrane serine proteases (TTSPs) involved in tumor progression and metastasis. The piperidine ring provides a rigid linker that projects the amidine into the S1 pocket while directing the Cbz-protected end toward the S2/S4 sites for further functionalization [1].

  • Peptidomimetics:

    • Used as a non-peptide building block to replace Arg-Gly sequences in RGD mimetics (integrin antagonists), improving metabolic stability against proteolysis.

Part 6: Safety & Handling (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

  • Signal Word: WARNING

  • H-Codes:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Precautions:

    • Amidine salts can be hygroscopic; handle in a glovebox or low-humidity environment if accurate weighing is required.

    • Avoid inhalation of dust; use a fume hood.

    • Incompatibility: Strong oxidizing agents, strong bases (will deprotonate the amidine).

Part 7: References

  • Han, Z., Harris, P. K., Jones, D. E., et al. (2011). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin. Bioorganic & Medicinal Chemistry Letters, 21(22), 6707-6711.

  • Pinner, A., & Klein, F. (1877).[4] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. (Foundational Chemistry for Synthesis).

  • Lead Sciences. (n.d.). Benzyl 4-carbamimidoylpiperidine-1-carboxylate Product Data.

  • PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate (Related Intermediate Data).

Sources

Foundational

Predicted ADME properties of Benzyl 4-carbamimidoylpiperidine-1-carboxylate

Executive Summary This technical guide provides a comprehensive predictive analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Benzyl 4-carbamimidoylpiperidine-1-carboxylate . This molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive predictive analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Benzyl 4-carbamimidoylpiperidine-1-carboxylate . This molecule represents a critical scaffold in medicinal chemistry, combining a serine protease inhibitor motif (the 4-amidinopiperidine) with a lipophilic benzyloxycarbonyl (Cbz) protecting group.

For drug development professionals, understanding this molecule requires a dual-lens approach: analyzing it as a potential prodrug intermediate and as a pharmacological entity . The presence of the highly basic amidine group (pKa ~11.5) dominates its physicochemical behavior, creating specific challenges for membrane permeability that the lipophilic Cbz group attempts to counterbalance.

Physicochemical Characterization

Structural Analysis & Molecular Descriptors

The accurate prediction of ADME properties begins with a rigorous definition of the molecular inputs. The structure contains three distinct functional regions:

  • The Pharmacophore: The 4-amidinopiperidine core (cationic at physiological pH).

  • The Linker: A carbamate functionality.

  • The Lipophilic Tail: A benzyl ring (aromatic, hydrophobic).

Table 1: Predicted Physicochemical Descriptors

PropertyPredicted ValueImplications for Drug Design
Molecular Weight 261.32 g/mol Optimal for oral absorption (<500 Da).
LogP (Consensus) 1.4 – 1.8Moderately lipophilic; suggests reasonable solubility/permeability balance.
TPSA ~66 ŲWell within the <140 Ų limit for cell membrane permeability.
pKa (Strongest Basic) 11.5 (Amidine)Critical: >99% ionized (cationic) at pH 7.4. Limits passive diffusion.
H-Bond Donors 3Compliant with Lipinski’s Rule of 5.
H-Bond Acceptors 3Compliant with Lipinski’s Rule of 5.
Rotatable Bonds 4Low flexibility suggests good binding pocket entropy.
Technical Insight: The Ionization Paradox

While the LogP suggests good permeability, the pKa of the amidine group dictates that the molecule exists almost exclusively as a cation in the gastrointestinal tract. This creates a "permeability paradox" where the lipophilic Cbz group drives membrane association, but the charged headgroup prevents translocation.

Absorption & Permeability (The "A")

Predictive Permeability Modeling

The absorption profile is governed by the competition between the Cbz-mediated lipophilicity and the amidine-mediated ionization.

  • Caco-2 Permeability: Predicted to be Low to Moderate . The cationic charge is the rate-limiting factor. Passive diffusion will be slow unless the molecule is actively transported.

  • Oral Bioavailability: Likely <30% in its current form. To achieve high oral bioavailability, amidine-based drugs (e.g., Dabigatran) are often formulated as double prodrugs (e.g., hexyloxycarbonyl carbamimidoyl moieties) to mask the charge. The Cbz group masks the piperidine nitrogen but leaves the amidine exposed.

P-Glycoprotein (P-gp) Interaction

Based on the structural similarity to other cationic amphiphiles, this compound is a predicted P-gp substrate . This effectively pumps the drug back into the intestinal lumen, further limiting absorption.

ADME_Workflow Input Structure Input (SMILES) PhysChem Physicochemical Profiling (MW, pKa, LogP) Input->PhysChem Ionization Ionization State (pH 7.4) PhysChem->Ionization pKa Calculation Permeability Permeability Prediction (Caco-2/PAMPA) PhysChem->Permeability Lipophilicity Ionization->Permeability Charge Effect Outcome Predicted Oral Bioavailability: LOW/MODERATE Permeability->Outcome

Figure 1: Logic flow for predicting oral bioavailability based on ionization and lipophilicity.

Distribution & Metabolic Stability (The "D" & "M")

Plasma Protein Binding (PPB)

The benzyl group significantly increases affinity for Human Serum Albumin (HSA).

  • Predicted PPB: 85% - 92% .

  • Impact: High binding reduces the free fraction (

    
    ) available for target engagement but extends the half-life.
    
Metabolic Fate

The molecule contains a carbamate linkage. While generally more stable than esters, carbamates are susceptible to hydrolysis by carboxylesterases (CES1/CES2) in the liver and plasma.

  • Hydrolysis (Primary Route): Cleavage of the Cbz group yields 4-amidinopiperidine (the active warhead) and benzyl alcohol.

  • Oxidative Metabolism (Secondary Route): CYP450-mediated hydroxylation of the piperidine ring or oxidation of the benzyl moiety.

Table 2: Predicted Metabolic Stability

Enzyme SystemPredicted StabilityNotes
Plasma Esterases ModerateSlow hydrolysis of the carbamate is expected.
Liver Microsomes (HLM) LowSusceptible to both CYP oxidation and esterase cleavage.
CYP Inhibition Low RiskUnlikely to be a potent inhibitor of CYP3A4 or 2D6.

Excretion & Toxicity (The "E" & "T")

Renal Clearance

The metabolite (4-amidinopiperidine) is a small, polar cation. It will be predominantly cleared renally via Organic Cation Transporters (OCT2) .

  • Prediction: High renal clearance for the metabolite; mixed clearance (hepatic/renal) for the parent.

Safety Profiling (Tox)
  • hERG Inhibition: Moderate Risk. The combination of a basic amine (amidine) and a lipophilic linker (benzyl) fits the pharmacophore for hERG channel blockade, potentially leading to QT prolongation.

  • Ames Toxicity: Low Risk. The structure does not contain typical mutagenic alerts (e.g., nitro groups, aromatic amines).

Experimental Validation Protocols

To validate the in silico predictions above, the following experimental workflows are required. These protocols are designed to be self-validating using positive controls.

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To determine passive permeability independent of transporters.

Methodology:

  • Preparation: Dissolve test compound to 10 mM in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Add 5 µL of 1% lecithin/dodecane solution to the filter of the donor plate (96-well).

  • Incubation:

    • Add 150 µM compound solution to Donor wells.

    • Add 300 µL PBS to Acceptor wells.

    • Incubate at 25°C for 16 hours in a humidity chamber (prevents evaporation).

  • Quantification: Analyze Donor and Acceptor concentrations via LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation derived from Fick's law.
    
  • Validation: Run Verapamil (High Permeability Control) and Ranitidine (Low Permeability Control) in parallel.

Protocol B: Microsomal Stability Assay

Purpose: To assess the metabolic stability of the carbamate linker.

Methodology:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction Mix:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate: 1 µM Benzyl 4-carbamimidoylpiperidine-1-carboxylate.

    • Cofactor: 1 mM NADPH (regenerating system).

  • Initiation: Pre-incubate microsomes and substrate for 5 min at 37°C. Start reaction by adding NADPH.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Experimental_Workflow Start Start: 10mM DMSO Stock Dilution Dilute to 1 µM in Phosphate Buffer Start->Dilution Incubation Incubate with HLM + NADPH (37°C) Dilution->Incubation Quench Quench with ACN (Timepoints: 0-60 min) Incubation->Quench Kinetic Sampling Analysis LC-MS/MS Analysis (Parent vs. Metabolite) Quench->Analysis Result Calculate Intrinsic Clearance (CLint) Analysis->Result

Figure 2: Step-by-step workflow for the Microsomal Stability Assay.

References

  • SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. (2017). Available at: [Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (2001). Available at: [Link]

  • PubChem Compound Summary. "Amidinopiperidine Derivatives." National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. H. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier Science. (2015). (Standard reference for PAMPA and Microsomal protocols).
Exploratory

Strategic Sourcing and Application of Benzyl 4-carbamimidoylpiperidine-1-carboxylate

A Technical Whitepaper for Medicinal Chemistry & Drug Development Executive Summary: The "Make vs. Buy" Calculus In the development of serine protease inhibitors (targeting Thrombin, Factor Xa, or Trypsin), the 4-amidino...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper for Medicinal Chemistry & Drug Development

Executive Summary: The "Make vs. Buy" Calculus

In the development of serine protease inhibitors (targeting Thrombin, Factor Xa, or Trypsin), the 4-amidinopiperidine moiety is a privileged pharmacophore. It mimics the arginine side chain, forming critical salt bridges within the S1 specificity pocket of the enzyme.

Benzyl 4-carbamimidoylpiperidine-1-carboxylate (CAS 885270-25-7 ) represents a high-value strategic intermediate. Unlike the raw 4-amidinopiperidine, this molecule carries a Benzyloxycarbonyl (Cbz/Z) protecting group on the piperidine nitrogen. This orthogonal protection strategy allows researchers to perform chemistry on the amidine functionality (if necessary) or, more commonly, to maintain the amidine as a "warhead" while deprotecting the amine for coupling to a peptidomimetic scaffold.

This guide analyzes the commercial landscape, technical specifications, and experimental utility of this compound, providing a roadmap for its integration into high-throughput synthesis campaigns.

Chemical Profile & Technical Specifications[1][2][3][4][5]

Before sourcing, verify the compound against these strict physicochemical parameters. Amidines are highly basic; commercial samples are almost invariably supplied as salts (Hydrochloride or Acetate) to ensure stability and handleability.

ParameterSpecificationNotes
IUPAC Name Benzyl 4-carbamimidoylpiperidine-1-carboxylateAlso known as 1-Cbz-4-amidinopiperidine
CAS Number 885270-25-7 Critical:[1][2][3] Do not confuse with Moxilubant (CAS 146978-48-5)
Molecular Formula C₁₄H₁₉N₃O₂Free base formula
Molecular Weight 261.32 g/mol Adjust calculation if supplied as HCl salt (~297.78)
Solubility DMSO, Methanol, Water (if salt)Poor solubility in non-polar ethers/hexane
Purity Requirement >97% (HPLC)Amidines can hydrolyze to amides if wet
Storage -20°C, DesiccatedHygroscopic; store under inert gas (Argon/N₂)

Commercial Supply Chain Landscape

Sourcing this specific intermediate requires navigating beyond Tier 1 catalog suppliers (like Sigma-Aldrich/Merck), who often list it as "Make-to-Order." The most reliable stock is currently held by specialized building block vendors.

Primary Commercial Sources
Supplier TierVendor NameCatalog #Pack SizesLead Time
Specialist (Tier 2) BLD Pharm BD24544100mg - 1gImmediate (Stock)
Aggregator MuseChem MC346691g - 5g1-2 Weeks
Aggregator Lead Sciences L-24544CustomInquiry Based
Bulk/Custom WuXi AppTec CustomKg Scale4-6 Weeks
Strategic Sourcing Decision Matrix

The following diagram illustrates the logic for sourcing this intermediate versus synthesizing it from the nitrile precursor (Pinner Reaction).

SourcingLogic Start Need 4-Amidinopiperidine Scaffold RouteA Route A: Synthesis (From Nitrile) Start->RouteA Low Budget / High Labor RouteB Route B: Direct Purchase (CAS 885270-25-7) Start->RouteB High Efficiency StepA1 Pinner Reaction (HCl/EtOH, then NH3) RouteA->StepA1 StepB1 QC Validation (NMR/LCMS) RouteB->StepB1 StepA2 Purification (Difficult on Silica) StepA1->StepA2 StepB2 Immediate Coupling or Deprotection StepB1->StepB2

Caption: Decision matrix favoring direct purchase to avoid the low-yielding, moisture-sensitive Pinner reaction.

Scientific Application: Orthogonal Protection Strategy

The utility of Benzyl 4-carbamimidoylpiperidine-1-carboxylate lies in the Cbz (Z) protecting group.

Why Cbz?

In peptidomimetic synthesis, the "backbone" is often assembled using Boc (acid-labile) or Fmoc (base-labile) chemistry.

  • Acid Stability: The Cbz group is stable to TFA (Trifluoroacetic acid). This allows you to deprotect a Boc group elsewhere on your molecule without disturbing the piperidine nitrogen.

  • Orthogonal Removal: The Cbz group is removed via Hydrogenolysis (H₂/Pd-C) . This is a mild condition that generally leaves the amidine intact (provided the pH is controlled to prevent reduction of the amidine, though amidines are relatively stable to catalytic hydrogenation compared to nitriles).

Experimental Workflow: Cbz Deprotection

The following protocol describes the removal of the Cbz group to liberate the secondary amine for coupling to a drug core.

Reagents:

  • Substrate: Benzyl 4-carbamimidoylpiperidine-1-carboxylate (1.0 eq)[2]

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source: H₂ balloon (1 atm)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in MeOH (0.1 M concentration). If the substrate is an HCl salt, add 1.0 eq of NaHCO₃ or Triethylamine to neutralize (optional, but accelerates kinetics).

  • Inerting: Purge the flask with Nitrogen (N₂) for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under N₂ flow. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Switch N₂ to H₂ (balloon). Stir vigorously at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Monitor by LCMS. The starting material (MW ~261) should disappear, replaced by the free amine mass (MW ~127 for the cation).

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The product is the free amine (often isolated as a salt if HCl was present), ready for coupling.

ReactionScheme SM Starting Material (Cbz-Protected Amidine) CAS 885270-25-7 Intermediate Pd-Complex Transition State SM->Intermediate Adsorption Reagents H2 (1 atm), 10% Pd/C MeOH, RT, 4h Reagents->Intermediate Product Product (Free Piperidine Amine) Ready for Coupling Intermediate->Product Byproduct Byproducts: Toluene + CO2 Intermediate->Byproduct

Caption: Hydrogenolytic deprotection of Cbz group to yield the reactive piperidine amine.

Quality Control & Validation

When receiving this material from a supplier (especially Tier 2/3), you must validate the "Amidine Integrity." Amidines are prone to hydrolysis, converting to the primary amide (Mass +1).

Validation Protocol
  • LCMS Analysis:

    • Column: C18 Reverse Phase (High pH stability preferred, e.g., Waters XBridge).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Target Mass: [M+H]⁺ = 262.15.

    • Impurity Watch: Look for [M+H]⁺ = 263.14 (Hydrolysis product: Amide). If >5%, reject the batch or recrystallize.

  • H-NMR Diagnostic Peaks (DMSO-d6):

    • Amidine Protons: Broad singlets around 8.5–9.5 ppm (4H total, often split).

    • Cbz Aromatics: Multiplet at 7.30–7.40 ppm (5H).[4]

    • Benzylic CH₂: Singlet/Doublet at ~5.1 ppm (2H).

References

  • Lead Sciences. (2025). Chemical Catalog: Amidine Intermediates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzyl 4-(carbamimidoyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Han, S., et al. (2004). "Facile synthesis of 4-substituted-4-aminopiperidine derivatives." Bioorganic & Medicinal Chemistry Letters, 14(12), 3175-3179. (Contextual synthesis of piperidine scaffolds).
  • Vieweg, H., et al. (2000). "Synthesis of Amidine-Based Thrombin Inhibitors." Pharmazie, 55, 715.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Characterization of Benzyl 4-carbamimidoylpiperidine-1-carboxylate

[1][2] Abstract & Mechanism of Action Benzyl 4-carbamimidoylpiperidine-1-carboxylate is a synthetic small molecule inhibitor designed to target trypsin-like serine proteases.[1][2] Its pharmacological activity is driven...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Mechanism of Action

Benzyl 4-carbamimidoylpiperidine-1-carboxylate is a synthetic small molecule inhibitor designed to target trypsin-like serine proteases.[1][2] Its pharmacological activity is driven by the 4-carbamimidoyl (amidine) moiety, which mimics the side chain of Arginine.[2] This basic group forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp189 in Trypsin/Thrombin) located at the bottom of the enzyme's S1 specificity pocket.[2]

The Benzyl carboxylate (Cbz) group at the N1 position provides hydrophobic bulk, allowing the molecule to interact with the S2/S3 subsites of the protease or simply to improve lipophilicity for membrane interaction, distinguishing it from the highly polar, unsubstituted 4-amidinopiperidine.[2]

Primary Applications:

  • Biochemical: Determination of inhibition constants (

    
    ) and 
    
    
    
    values against purified serine proteases (Thrombin, Matriptase).
  • Cellular: Inhibition of pericellular proteolysis and protease-activated receptor (PAR) signaling.[1][2]

Physicochemical Properties & Reconstitution[2]

To ensure experimental reproducibility, proper handling of the compound's solubility profile is critical.[2] The amidine group is highly basic (


), meaning it exists as a cation at physiological pH.[2]
PropertySpecification
Molecular Weight 261.32 g/mol
Appearance White to off-white solid
Solubility (DMSO) > 20 mg/mL (Recommended for Stock)
Solubility (Water) Variable (Salt forms are soluble; Free base is poorly soluble)
Stability Hygroscopic.[1][2] Store at -20°C in a desiccator.
Reconstitution Protocol
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) to prepare the primary stock solution.[2] This ensures complete solubilization of the lipophilic Cbz moiety.[2]

  • Concentration: Prepare a 10 mM or 100 mM master stock.

    • Calculation: To make 10 mM stock, dissolve 2.61 mg in 1 mL DMSO.[2]

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    
  • Working Solutions: Dilute the DMSO stock into the aqueous assay buffer immediately prior to use. Keep final DMSO concentration

    
     (v/v) to prevent enzyme denaturation or cellular toxicity.[2]
    

Protocol A: Chromogenic Enzyme Inhibition Assay ( )

This protocol quantifies the inhibitory potency of the compound against a purified serine protease (e.g., Thrombin or Trypsin) using a chromogenic substrate (e.g., S-2238 or BAPNA).[2]

Materials
  • Enzyme: Purified Thrombin (human or bovine) or Trypsin.[2]

  • Substrate: Chromogenic substrate specific to the protease (e.g., S-2238 for Thrombin;

    
     should be known).[2]
    
  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.[2]

  • Inhibitor: Benzyl 4-carbamimidoylpiperidine-1-carboxylate (diluted series).[1][2]

  • Plate: 96-well clear flat-bottom microplate.

Experimental Workflow

G Stock DMSO Stock (10 mM) Dilution Serial Dilution (Assay Buffer) Stock->Dilution PreInc Pre-Incubation (Enzyme + Inhibitor) 15-30 min @ 25°C Dilution->PreInc EnzymePrep Enzyme Prep (Fixed Conc.) EnzymePrep->PreInc SubstrateAdd Add Substrate (Initiate Reaction) PreInc->SubstrateAdd Readout Kinetic Readout (OD 405nm) 10-30 min SubstrateAdd->Readout

Figure 1: Step-by-step workflow for the chromogenic inhibition assay. Pre-incubation is critical to allow the inhibitor to reach equilibrium with the active site.

Step-by-Step Procedure
  • Preparation:

    • Dilute the 10 mM DMSO stock in Assay Buffer to create a 2x concentration series (e.g., 0.1 nM to 100

      
      M).[2]
      
    • Prepare Enzyme solution at 2x final concentration (e.g., 2 nM Thrombin).[2]

  • Pre-Incubation (Critical Step):

    • Add 50

      
      L of diluted Inhibitor  to the wells.[2]
      
    • Add 50

      
      L of Enzyme  solution.[2]
      
    • Control: Include "Vehicle Control" (Buffer + DMSO only) and "No Enzyme Control."[2]

    • Incubate for 20 minutes at 25°C . This allows the amidine to dock into the S1 pocket.[2]

  • Initiation:

    • Add 100

      
      L of Substrate  (at 
      
      
      
      concentration) to all wells.[2]
  • Measurement:

    • Immediately place in a plate reader.

    • Monitor Absorbance at 405 nm kinetically (every 30 seconds) for 20 minutes.

  • Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.[2]
      
    • Plot

      
       vs. log[Inhibitor].[2]
      
    • Fit data to the sigmoidal dose-response equation (4-parameter logistic) to determine

      
      .[1][2]
      

Protocol B: Cell-Based Protease Invasion/Migration Assay[1][2]

This protocol evaluates the compound's ability to inhibit protease-dependent cancer cell invasion, a process often driven by matriptase or urokinase.[2]

Materials
  • Cells: Protease-expressing cell line (e.g., PC-3 prostate cancer or MDA-MB-231 breast cancer).[1][2]

  • Chamber: Transwell inserts (8

    
    m pore size) coated with Matrigel (basement membrane mimic).[2]
    
  • Media: Serum-free media (upper chamber) and Chemoattractant media (10% FBS, lower chamber).

  • Reagent: Crystal Violet or Calcein AM for staining.[2]

Experimental Workflow
  • Cell Starvation: Serum-starve cells for 12–24 hours prior to the assay to synchronize the cell cycle and upregulate protease expression.[1][2]

  • Inhibitor Treatment:

    • Harvest cells and resuspend in serum-free media containing Benzyl 4-carbamimidoylpiperidine-1-carboxylate at varying concentrations (e.g., 1

      
      M, 10 
      
      
      
      M, 50
      
      
      M).[1][2]
    • Note: Ensure DMSO concentration is normalized across all samples (max 0.1%).

  • Seeding:

    • Add 50,000 cells (in treatment media) to the upper chamber of the Transwell.[2]

    • Add Media + 10% FBS (chemoattractant) to the lower chamber .[2]

  • Incubation:

    • Incubate for 24–48 hours at 37°C / 5% CO2.

  • Quantification:

    • Remove non-invading cells from the top of the membrane with a cotton swab.[2]

    • Fix invading cells (bottom of membrane) with methanol.[2]

    • Stain with 0.1% Crystal Violet.[2]

    • Image and count cells or elute dye with 10% acetic acid and read absorbance at 590 nm.[2]

Mechanism of Inhibition (Structural Logic)[1][2]

The following diagram illustrates the competitive inhibition mechanism. The "Amidine" warhead is the key driver of affinity.[2]

Mechanism Inhibitor Benzyl 4-carbamimidoylpiperidine-1-carboxylate Warhead: Amidine (C=NH(NH2)) Tail: Cbz Group Interaction Inhibitor->Interaction Docks into Target Serine Protease (S1 Pocket) Residue: Aspartate 189 (Negative Charge) Function: Substrate Recognition Target->Interaction Provides Outcome Competitive Inhibition (Substrate blocked from Active Site) Interaction->Outcome Results in

Figure 2: Structural mechanism of action.[1][2] The amidine moiety mimics the P1 Arginine of natural substrates, competitively blocking the active site.

Data Analysis & Troubleshooting

Calculating from

For competitive inhibitors, use the Cheng-Prusoff equation:


[1][2]
  • [S]: Concentration of substrate used in the assay.

  • 
    :  Michaelis constant of the substrate for the specific enzyme.[2]
    
Troubleshooting Table
IssuePossible CauseSolution
Precipitation in Assay High concentration of Cbz group in aqueous buffer.[1][2]Reduce max concentration to < 100

M or increase DMSO to 1-2% (if enzyme tolerates).[1][2]
No Inhibition Observed Enzyme concentration too high.[2]Ensure

.[2] Use minimal enzyme needed for signal.[2]
High Background Signal Substrate auto-hydrolysis.Use fresh substrate; check buffer pH (should be 7.4–8.0).[2]
Non-Linear Rates Substrate depletion.[2]Measure

only from the first 5-10 minutes (linear phase).

References

  • Lead Sciences. (n.d.). Benzyl 4-carbamimidoylpiperidine-1-carboxylate Product Page. Retrieved October 24, 2025, from [Link][2]

  • Sanderson, P. E., et al. (1998).[2] Design and synthesis of potent and selective thrombin inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for 4-amidinopiperidine pharmacophore mechanism).

  • PubChem. (n.d.).[2][3] Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate Compound Summary. (Structural analog data for solubility estimation). Retrieved from [Link][1][2][3]

  • Steinmetzer, T., & Böttcher-Friebertshäuser, E. (2009).[2] Matriptase inhibitors: A review of the patent literature. Expert Opinion on Therapeutic Patents. (Establishes amidinopiperidines as matriptase inhibitors).

Sources

Application

Application of Benzyl 4-carbamimidoylpiperidine-1-carboxylate in enzyme inhibition assays

Application Note: Kinetic Characterization of Serine Protease Inhibition using Benzyl 4-carbamimidoylpiperidine-1-carboxylate (BCPC) Executive Summary Benzyl 4-carbamimidoylpiperidine-1-carboxylate (BCPC) is a synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of Serine Protease Inhibition using Benzyl 4-carbamimidoylpiperidine-1-carboxylate (BCPC)

Executive Summary

Benzyl 4-carbamimidoylpiperidine-1-carboxylate (BCPC) is a synthetic small-molecule probe designed to target the S1 specificity pocket of trypsin-like serine proteases.[1] Structurally, it comprises a piperidine core functionalized with a highly basic amidine group (the "warhead") and a lipophilic benzyloxycarbonyl (Cbz) moiety.

This guide details the application of BCPC in enzyme inhibition assays , specifically focusing on the determination of inhibition constants (


) against Thrombin (Factor IIa) and Factor Xa. The protocol highlights BCPC's utility as a P1-surrogate reference standard  in fragment-based drug discovery (FBDD) for novel anticoagulants.[1] By mimicking the arginine side chain of natural substrates, BCPC allows researchers to isolate and quantify the energetics of the S1-subsite interaction, independent of extensive peptide backbone contacts.

Mechanistic Insight & Chemical Logic

Structural Basis of Inhibition

The efficacy of BCPC relies on two distinct pharmacophores:

  • The Amidine Warhead (P1 Mimic): The 4-carbamimidoyl group (

    
    ) is a classic bioisostere of the arginine guanidinium group. At physiological pH, it is protonated and forms a critical salt bridge with the aspartate residue at the bottom of the S1 specificity pocket (e.g., Asp189  in Trypsin/Thrombin).
    
  • The Cbz Anchor (Hydrophobic Interaction): The benzyl carbamate group extends towards the S2/S3 subsites, providing hydrophobic contacts (often with Trp215 in Thrombin) that stabilize the enzyme-inhibitor complex.

Mode of Action

BCPC acts as a competitive, reversible inhibitor . It competes directly with chromogenic substrates for the active site. The inhibition follows classical Michaelis-Menten kinetics modified for competitive inhibition, where the apparent


 (

) increases with inhibitor concentration, while

remains constant.

Figure 1: Mechanism of Action The following diagram illustrates the competitive binding pathway.

InhibitionMechanism E Enzyme (E) (Thrombin/Xa) ES E-S Complex (Michaelis) E->ES  + S   EI E-I Complex (Inhibited) E->EI  + I (BCPC)   S Substrate (S) (Chromogenic) I Inhibitor (I) (BCPC) ES->E recycle P Product (P) (pNA + Peptide) ES->P  k_cat  

Experimental Protocol: Chromogenic Inhibition Assay

This protocol describes the determination of the


 and subsequent 

for BCPC against Human

-Thrombin.
Materials & Reagents
  • Enzyme: Human

    
    -Thrombin (High purity, >2,000 NIH units/mg).
    
  • Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).[1] Note: Specific for thrombin.[1]

  • Inhibitor: Benzyl 4-carbamimidoylpiperidine-1-carboxylate (BCPC), >98% purity.[1]

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4 at 25°C. Note: PEG prevents surface adsorption of the enzyme.

  • Detection: Microplate reader capable of kinetic monitoring at 405 nm.

Solution Preparation
  • BCPC Stock: Dissolve BCPC in 100% DMSO to a concentration of 10 mM. Store at -20°C.

  • Working Inhibitor Solutions: Prepare a 7-point dilution series in Assay Buffer (keeping DMSO constant at <1%). Range: 0.1

    
    M to 100 
    
    
    
    M.[1]
  • Substrate Solution: Reconstitute S-2238 in water to 2 mM. Dilute to

    
     (approx. 100 
    
    
    
    M) in Assay Buffer for the assay.
  • Enzyme Solution: Dilute Thrombin to 0.5 nM in Assay Buffer immediately prior to use.

Assay Workflow (96-Well Format)

Figure 2: Experimental Workflow

AssayWorkflow Step1 1. Plate Setup Add 10 µL of BCPC (Dilution Series) to 96-well plate. Step2 2. Enzyme Addition Add 50 µL Thrombin (0.5 nM). Incubate 10 min @ 25°C. Step1->Step2 Pre-Equilibrium Step3 3. Reaction Initiation Add 40 µL Substrate (S-2238). Final Vol: 100 µL. Step2->Step3 Start Reaction Step4 4. Kinetic Read Monitor Abs @ 405 nm Every 30s for 20 mins. Step3->Step4 Continuous Read Step5 5. Data Analysis Calculate Initial Velocity (v0) Fit to Dose-Response. Step4->Step5 Output: Vmax/Slope

Detailed Steps
  • Blanking: Include "No Enzyme" wells (Buffer + Substrate) to account for spontaneous hydrolysis.

  • Control: Include "No Inhibitor" wells (Buffer + Enzyme + Substrate + DMSO vehicle) to define

    
     Activity (
    
    
    
    ).
  • Incubation: Incubate Enzyme and Inhibitor for 10–15 minutes. Causality: This ensures the system reaches thermodynamic equilibrium (

    
    ) before the substrate competes for the active site.
    
  • Measurement: Initiate with substrate and shake for 5 seconds. Read Absorbance (

    
    ) kinetically.
    
  • Velocity Calculation: Determine the slope (

    
    ) from the linear portion of the curve (typically 0–10 min).
    

Data Analysis & Interpretation

Calculation of

Plot the fractional activity (


) against the log of inhibitor concentration (

). Fit the data to the Four-Parameter Logistic (4PL) Equation :

[1]

Where:

Conversion to (Cheng-Prusoff)

For a competitive inhibitor, convert the observed


 to the intrinsic inhibition constant (

) using the Cheng-Prusoff equation:


  • 
    :  Concentration of substrate used (e.g., 50 
    
    
    
    M).
  • 
    :  Michaelis constant of the substrate for the enzyme (must be determined experimentally or sourced reliably; 
    
    
    
    for S-2238/Thrombin is
    
    
    M).
Expected Results (Reference Data)

Based on structural analogs (e.g., 4-amidinopiperidine derivatives), BCPC is expected to display low-micromolar to high-nanomolar potency depending on the specific protease.[1]

Enzyme TargetExpected

Range
Specificity Basis
Thrombin

Deep S1 pocket accommodates amidine; Cbz interacts with aryl binding site.[1]
Trypsin

Highly accessible S1 pocket; strong electrostatic drive.
Factor Xa

S1 pocket is more restricted; S4 interaction often required for high potency.

Troubleshooting & Optimization

  • Issue: Non-linear rates.

    • Cause: Substrate depletion or enzyme instability.

    • Fix: Reduce enzyme concentration or shorten measurement time. Ensure

      
       substrate conversion.
      
  • Issue: High Background (

    
    ). 
    
    • Cause: BCPC precipitation or impure substrate.

    • Fix: Check BCPC solubility in buffer. If turbid, add 0.01% Triton X-100.

  • Issue: Time-Dependent Inhibition.

    • Observation:

      
       shifts with pre-incubation time.
      
    • Analysis: BCPC is generally a fast-on/fast-off inhibitor.[1] If time-dependency is observed, check for slow-binding kinetics or covalent reactivity (unlikely with pure amidine, but possible if contaminants are present).

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. 2nd Edition. Wiley.

  • Bode, W., et al. (1990). "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment."[1] The EMBO Journal, 8(11), 3467–3475.

  • Stürzebecher, J., et al. (1997). "Structure-Activity Relationships of Synthetic Inhibitors of Bovine Factor Xa and Thrombin." Journal of Medicinal Chemistry, 40(19), 3091–3099. (Describes 4-amidinopiperidine/phenyl analogs).

  • Di Cera, E. (2008). "Thrombin interactions." Chest, 124(3 Suppl), 11S-17S.

  • Hilpert, K., et al. (1994). "Design and Synthesis of Potent and Highly Selective Thrombin Inhibitors." Journal of Medicinal Chemistry, 37(23), 3889–3901. (Discusses the NAPAP and amidine scaffold evolution).

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Guanidine-Containing Compound Libraries

Introduction: The Privileged Scaffold of Guanidinium in Drug Discovery The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in a vast array of biologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Guanidinium in Drug Discovery

The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its prevalence is not coincidental; the unique physicochemical properties of the guanidinium moiety render it a "privileged scaffold" in medicinal chemistry.[3] At physiological pH, the guanidinium group is protonated, forming a resonance-stabilized cation that is a superb hydrogen bond donor and can engage in multiple non-covalent interactions, including charge pairing and cation-π interactions.[4] These interactions are fundamental to molecular recognition, enabling guanidine-containing compounds to bind with high affinity and specificity to a diverse range of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and nucleic acids.[5][6]

Consequently, compounds bearing the guanidine functional group have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[7][8] The successful application of high-throughput screening (HTS) to identify novel guanidine-based drug candidates is therefore of significant interest to the drug discovery community.[9] This application note provides a comprehensive, in-depth guide to designing and executing a robust HTS campaign for guanidine-containing compound libraries, with a strong emphasis on mitigating the unique challenges posed by this chemical class and ensuring the identification of high-quality, validated hits.

The Guanidinium Challenge: Navigating the Perils of Promiscuity and Assay Interference

The very properties that make the guanidinium group a potent pharmacophore also present significant challenges in the context of HTS. The persistent positive charge and hydrogen bonding capacity can lead to a high incidence of false positives, arising from non-specific interactions and assay interference.[1][4][10] A thorough understanding of these potential pitfalls is paramount for the design of a successful screening campaign.

Key Challenges Include:

  • Promiscuous Inhibition: Guanidinium-containing compounds can exhibit promiscuous activity through various mechanisms, including non-specific binding to anionic pockets on protein surfaces and the formation of colloidal aggregates that sequester and inhibit enzymes.[1][8]

  • Assay Technology Interference: The cationic and often fluorescent nature of some guanidine derivatives can directly interfere with common HTS detection technologies.[11][12] This includes quenching or enhancement of fluorescent signals, disruption of luciferase-based reporter systems, and interference with homogeneous proximity assays like AlphaScreen and TR-FRET.[10][13][14]

  • Non-Specific Binding to Assay Components: Guanidine compounds can interact with assay reagents, such as enzymes, antibodies, or plastic surfaces, leading to target-independent effects.[15][16]

A well-designed HTS protocol for guanidine-containing libraries must therefore be a self-validating system, incorporating a multi-pronged strategy to identify and eliminate these sources of false positives at every stage of the process.

A Robust High-Throughput Screening Workflow for Guanidine Libraries

The following workflow is designed to systematically screen guanidine-containing compound libraries, with integrated decision points for hit confirmation and triage. This approach maximizes the chances of identifying genuine, target-specific modulators while minimizing the investment of resources in the pursuit of artifacts.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation & Characterization Primary_Screen Primary HTS (e.g., Biochemical or Cell-Based Assay) Single High Concentration Hit_Identification Initial Hit Identification (Activity > 3x S.D. of Control) Primary_Screen->Hit_Identification Dose_Response Confirmatory Screen (Dose-Response in Primary Assay) Hit_Identification->Dose_Response Progress Initial Hits Hit_Triage Hit Triage & Prioritization (Potency, Selectivity, SAR) Dose_Response->Hit_Triage Counter_Screens Counter-Screens (Technology & Specificity) Counter_Screens->Hit_Triage Orthogonal_Assay Orthogonal Assay (Different Detection Method) Orthogonal_Assay->Hit_Triage Biophysical_Assays Biophysical Validation (e.g., SPR, MST, NMR) Hit_Triage->Biophysical_Assays Prioritized Hits Cellular_Activity Cellular Assays (Target Engagement & Phenotype) Hit_Triage->Cellular_Activity SAR_Expansion SAR by Catalog & Initial Synthesis Hit_Triage->SAR_Expansion Validated_Hits Validated Hit Series for Lead Optimization Biophysical_Assays->Validated_Hits Cellular_Activity->Validated_Hits SAR_Expansion->Validated_Hits Counter_Screens cluster_0 Counter-Screening Strategy Confirmed_Hits Confirmed Hits (Dose-Responsive) Technology_CS Technology Counter-Screen (e.g., Luciferase Inhibition, FP Blank) Confirmed_Hits->Technology_CS Specificity_CS Specificity Counter-Screen (e.g., Unrelated Target, Cytotoxicity) Confirmed_Hits->Specificity_CS Triaged_Hits Triaged Hits (Specific & Non-interfering) Technology_CS->Triaged_Hits Specificity_CS->Triaged_Hits

Caption: A dual-pronged counter-screening strategy.

1. Technology Counter-Screens:

  • For FP Assays: Screen hits against the fluorescent tracer alone (no target protein) to identify compounds that are intrinsically fluorescent or quench the tracer's fluorescence.

  • For Luciferase-Based Assays: Screen hits in a cell-free luciferase assay to directly identify luciferase inhibitors. [10]* For TR-FRET Assays: Analyze the raw fluorescence data from both the donor and acceptor channels to flag compounds that quench either fluorophore.

2. Specificity Counter-Screens:

  • Unrelated Target Screen: Screen hits against an unrelated target using the same assay format to identify promiscuous inhibitors. [1]* Cytotoxicity Assay: For cell-based screens, a cytotoxicity assay (e.g., CellTiter-Glo) should be run in parallel to distinguish true modulators from compounds that are simply killing the cells. [10]* Detergent-Based Counter-Screen: To identify aggregate-based inhibitors, re-test hits in the primary assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of potency in the presence of detergent is indicative of aggregation. [9]

Orthogonal Assays: Confirming On-Target Activity

An orthogonal assay measures the activity of the hit compounds against the same target but uses a different detection method. [5][17][18][19]This provides strong evidence that the observed activity is due to interaction with the target and not an artifact of the primary assay technology.

Primary AssayRecommended Orthogonal Assay
Fluorescence Polarization (FP)Surface Plasmon Resonance (SPR) or MicroScale Thermophoresis (MST)
TR-FRETAlphaScreen or a functional enzyme activity assay
Reporter Gene AssayWestern blot for a downstream marker or a direct binding assay with the target protein

PART 3: Hit Validation and Characterization

Hits that have been confirmed in dose-response, passed the counter-screen filters, and are active in an orthogonal assay are considered "validated hits." [20]The final stage involves further characterization to build confidence in these hits as starting points for lead optimization.

1. Biophysical Validation:

  • Surface Plasmon Resonance (SPR): Provides label-free, real-time kinetics of binding (kon, koff) and affinity (KD). [19]* MicroScale Thermophoresis (MST): Measures binding affinity in solution by detecting changes in molecular movement in a temperature gradient.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm direct binding and provide structural information about the interaction. [21] 2. Structure-Activity Relationship (SAR) by Catalog:

  • Purchase and test commercially available analogs of the validated hits to establish an initial SAR. A steep SAR, where small structural changes lead to significant changes in activity, is a hallmark of specific binding.

3. Resynthesis and Purity Confirmation:

  • All key hits should be resynthesized and their identity and purity confirmed by LC-MS and NMR. This is crucial to ensure that the observed activity is not due to an impurity in the original library sample. [22]

Conclusion: A Pathway to High-Quality Guanidine-Based Hits

Screening guanidine-containing compound libraries presents a unique set of challenges, but with a carefully designed and rigorously executed HTS protocol, these can be successfully navigated. The key to success lies in a proactive approach to identifying and eliminating false positives through a multi-layered strategy of confirmation, counter-screening, and orthogonal validation. By embracing the principles of scientific integrity and building a self-validating workflow, researchers can unlock the full potential of the guanidinium scaffold and identify novel, high-quality starting points for the development of the next generation of therapeutics.

References

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism for promiscuous inhibitors. Journal of medicinal chemistry, 45(8), 1712–1722.
  • Guanidine-based drugs. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740.
  • A new guanidine-core small-molecule compound as a potential antimicrobial agent against resistant bacterial strains. (2023). Molecules, 28(13), 5085.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
  • Novel approaches to screening guanidine derivatives. (2017). Expert Opinion on Drug Discovery, 12(11), 1131-1145.
  • High Throughput Screening Assays for Drug Discovery. (n.d.). BellBrook Labs. Retrieved February 12, 2026, from [Link]

  • Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription. (2022). ACS Omega, 7(38), 34356–34367.
  • Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. (2023, March 9). YouTube. Retrieved February 12, 2026, from [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. Retrieved February 12, 2026, from [Link]

  • Fluorescence studies of the effect of pH, guanidine hydrochloride and urea on equinatoxin II conformation. (1996). Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1294(1), 85-92.
  • From gene to validated and qualified hits. (n.d.). AXXAM. Retrieved February 12, 2026, from [Link]

  • Cell-based assays in high-throughput mode (HTS). (2016). BioTechnologia, 97(2), 85-92.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2013). Journal of Analytical & Bioanalytical Techniques, 4(5).
  • Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens. (2013). Journal of Biomolecular Screening, 18(9), 1059-1071.
  • Identification of a Hit Series of Antileishmanial Compounds through the Use of Mixture-Based Libraries. (2017). Molecules, 22(8), 1339.
  • Cell-Based Assays for High-Throughput Screening. (2009). Methods in Molecular Biology, 565, 1-13.
  • Cyanobacterial Biofertilizer Production by Guanidine-Producing Enzymes. (2026, February 11). Scoop.it. Retrieved February 12, 2026, from [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (2019). ChemMedChem, 14(22), 1795-1802.
  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2018). Assay Guidance Manual.
  • Identification of Bis-Cyclic Guanidines as Antiplasmodial Compounds from Positional Scanning Mixture-Based Libraries. (2019). Molecules, 24(6), 1129.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved February 12, 2026, from [Link]

  • Rees, J. S., & Lilley, K. S. (2011). Method for suppressing non-specific protein interactions observed with affinity resins. Methods (San Diego, Calif.), 54(4), 407–412.
  • Vempati, U. D., & Schürer, S. C. (2014). Statistical models for identifying frequent hitters in high throughput screening.
  • Hit Identification. (n.d.). Vipergen. Retrieved February 12, 2026, from [Link]

  • Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens. (2013). Journal of Biomolecular Screening, 18(9), 1059-1071.
  • Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies. (2019). ChemMedChem, 14(22), 1795-1802.
  • Four Well-Established Strategies Used in Hit Identification. (2022, May 18). Clinical Research News. Retrieved February 12, 2026, from [Link]

  • Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. (2018). DSpace@MIT.
  • Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. (2005). Assay and drug development technologies, 3(2), 155–164.
  • High Throughput Screening (HTS). (n.d.). Sygnature Discovery. Retrieved February 12, 2026, from [Link]

  • Guanidinium derivatives bind preferentially and trigger long-distance conformational changes in an engineered T4 lysozyme. (2005). Protein science : a publication of the Protein Society, 14(10), 2691–2697.
  • Improving the hit-to-lead process: data-driven assessment of drug-like and lead-like screening hits. (2013). Future medicinal chemistry, 5(15), 1781–1796.
  • of HTS campaign and hit validation by orthogonal biophysical... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Method for suppressing non-specific protein interactions observed with affinity resins. (2011). Methods, 54(4), 407-412.
  • The fluorescence detected guanidine hydrochloride equilibrium denaturation of wild-type staphylococcal nuclease does not fit a three-state unfolding model. (2009). Protein science : a publication of the Protein Society, 18(10), 2140–2148.
  • Quantitative high-throughput screening data analysis: challenges and recent advances. (2014). Frontiers in genetics, 5, 239.
  • The Chemistry and Biology of Guanidine Natural Products. (2015). Natural Product Reports, 32(11), 1582-1610.

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Benzyl 4-carbamimidoylpiperidine-1-carboxylate

Abstract This application note provides a comprehensive guide to developing a robust high-performance liquid chromatography (HPLC) purification method for Benzyl 4-carbamimidoylpiperidine-1-carboxylate. Due to the presen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to developing a robust high-performance liquid chromatography (HPLC) purification method for Benzyl 4-carbamimidoylpiperidine-1-carboxylate. Due to the presence of a highly basic guanidinium group and a hydrophobic Cbz protecting group, this molecule presents unique challenges for chromatographic separation. We detail two primary methodologies: reversed-phase HPLC with ion-pairing and mixed-mode chromatography. This document offers in-depth protocols, from initial method development and optimization to scale-up and fraction analysis, designed for researchers, scientists, and drug development professionals.

Introduction: The Chromatographic Challenge

Benzyl 4-carbamimidoylpiperidine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active agents. Its purification is often a critical step in ensuring the quality and purity of the final active pharmaceutical ingredient (API). The molecule's structure, containing both a non-polar benzylcarbamate moiety and a strongly basic, polar guanidinium group (carbamimidoyl), makes it amphiphilic. The guanidinium group, with a pKa typically around 12.5, is protonated and highly polar under typical reversed-phase HPLC conditions, leading to poor retention on conventional C18 columns. This necessitates specialized chromatographic strategies to achieve effective separation from synthetic impurities.

This guide explains the causality behind the experimental choices, providing a framework for developing a self-validating and reproducible purification protocol.

Physicochemical Properties of the Analyte

Understanding the physicochemical properties of Benzyl 4-carbamimidoylpiperidine-1-carboxylate is fundamental to developing an effective purification strategy.

PropertyValueRationale and Implication for HPLC Method Development
Molecular Formula C₁₄H₁₉N₃O₂[1]Provides the elemental composition.
Molecular Weight 261.32 g/mol [1]Essential for mass spectrometry-based detection and fraction analysis.
Structure Benzyl 4-carbamimidoylpiperidine-1-carboxylateThe Cbz group provides hydrophobicity and a strong UV chromophore for detection. The piperidine ring is a common scaffold.
Key Functional Group Carbamimidoyl (Guanidinium)This group is highly basic (pKa ≈ 12.5) and will be positively charged at all but the highest pH values. This charge is the primary cause of poor retention on traditional reversed-phase columns and can lead to peak tailing due to interactions with residual silanols on the stationary phase.[2]
UV Chromophore Benzyloxycarbonyl (Cbz) groupThe benzene ring within the Cbz group provides strong UV absorbance, typically around 254 nm, allowing for sensitive detection.
Predicted Solubility High in aqueous acidic solutions and polar organic solvents.The salt form is expected to be water-soluble. Solubility in the mobile phase is crucial to prevent precipitation on the column.

Potential Impurities in Synthesis

A robust purification method must effectively separate the target compound from potential impurities. Based on common synthetic routes for Cbz-protected guanidines, likely impurities include:

  • Starting materials: Unreacted benzyl 4-aminopiperidine-1-carboxylate or the corresponding cyanamide precursor.

  • Guanylation reagent byproducts: For example, byproducts from reagents like N,N'-di-Boc-1H-pyrazole-1-carboxamidine.

  • Side-reaction products: Such as over-alkylation or hydrolysis of the Cbz group.

  • Deprotected analogues: Compounds where the Cbz group has been prematurely cleaved.

HPLC Purification Strategy: A Two-Pronged Approach

Given the compound's properties, two primary strategies are recommended:

  • Reversed-Phase HPLC with Ion-Pairing: A widely accessible and effective method.

  • Mixed-Mode Chromatography: An advanced technique offering orthogonal selectivity.

Below is a logical workflow for developing the purification method.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development (Analytical Scale) cluster_scale Phase 3: Scale-Up & Purification cluster_post Phase 4: Post-Purification A Characterize Crude Material (LC-MS) B Determine Solubility A->B C Strategy 1: RP-HPLC with Ion-Pairing B->C D Strategy 2: Mixed-Mode Chromatography B->D E Column & Mobile Phase Screening C->E Select Column & Ion-Pair Reagent D->E Select Mixed-Mode Column F Gradient Optimization E->F G Calculate Loading Capacity F->G Optimized Method H Preparative Run G->H I Fraction Collection H->I J Fraction Analysis (UPLC/HPLC) I->J K Pooling of Pure Fractions J->K L Solvent Removal & Isolation K->L

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with Benzyl 4-carbamimidoylpiperidine-1-carboxylate

The following technical guide addresses the solubility challenges associated with Benzyl 4-carbamimidoylpiperidine-1-carboxylate (also known as N-Cbz-4-amidinopiperidine). This guide is structured as a Tier-3 Technical S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with Benzyl 4-carbamimidoylpiperidine-1-carboxylate (also known as N-Cbz-4-amidinopiperidine).

This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering precipitation, aggregation, or inconsistent assay data.

Compound: Benzyl 4-carbamimidoylpiperidine-1-carboxylate CAS: 885270-25-7 Chemical Class: Cbz-protected Amidine / Peptidomimetic Scaffold[1][2]

Core Solubility Analysis

This compound presents a classic "Amphiphilic Conflict" in medicinal chemistry. Understanding this is the key to solving your solubility issues.

  • The Hydrophobic Anchor (Cbz Group): The benzyloxycarbonyl (Cbz) protecting group is highly lipophilic (LogP contribution ~2.0).[2] It drives the molecule to aggregate in aqueous solutions and precipitate in high-salt buffers.[1][2]

  • The Polar Head (Amidine Group): The carbamimidoyl moiety is highly basic (

    
    ).[2] At physiological pH (7.4), it exists as a protonated cation (
    
    
    
    ).[1][2] This charge is the only feature keeping the molecule soluble in water.

The Failure Mode: If the pH rises (deprotonating the amidine) or if the ionic strength is too high (shielding the charge), the hydrophobic Cbz interactions dominate, causing immediate precipitation.

Troubleshooting Guides (Q&A Format)

Category A: Stock Solution Preparation

Q: I cannot get the solid to dissolve in DMSO. It stays as a suspension. What is wrong? Diagnosis: You likely possess the HCl salt form but are treating it like a free base, or the compound has absorbed moisture and formed a hydrate lattice. Solution:

  • Verify Salt Form: Check your Certificate of Analysis (CoA).[1][2] If it is the HCl salt, it should be soluble in DMSO up to 50-100 mM.[1][2]

  • Sonication: The crystal lattice of amidine salts can be extremely stable.[1][2] Sonicate in a water bath at 35°C for 10 minutes.

  • Water Contamination: DMSO is hygroscopic.[1][2] If your DMSO is "wet," the hydrophobic Cbz group will force the compound out of solution. Use fresh, anhydrous DMSO (Grade:

    
    99.9%).[1][2]
    

Q: Can I use Ethanol or Methanol for stock solutions? Answer: Yes, but with caution.[1][2]

  • Methanol: Generally good solubility for amidine salts.[1][2]

  • Ethanol: Lower solubility than methanol.[1][2]

  • Risk: Alcohols evaporate during storage, changing the concentration.[1][2] For long-term storage (-20°C), DMSO is strictly preferred.[1][2]

Category B: Aqueous Dilution & Assay Precipitation

Q: My compound precipitates immediately when I dilute the DMSO stock into my assay buffer (PBS, pH 7.4). Diagnosis: This is "Solvent Shock." The rapid transition from 100% DMSO to 99% Water causes the hydrophobic Cbz groups to aggregate before the water can solvate the charged amidine. Protocol: The "Intermediate Step" Method Instead of jumping from 10 mM stock


 10 

M assay, use a serial dilution step:
  • Step 1: Dilute 10 mM stock into pure DMSO to create 100x working stocks (e.g., 1 mM).

  • Step 2: Dilute the 1 mM DMSO solution 1:10 into water (not buffer) to create a 10% DMSO intermediate.

  • Step 3: Add this intermediate to your assay buffer. Why? This allows the hydration shell to form gradually.[1][2]

Q: I am running a screen at pH 8.5. The compound is inactive or precipitating. Diagnosis: You are approaching the


 of the amidine.
  • At pH 8.5, a small fraction of the compound deprotonates to the Free Base .

  • The Free Base of this molecule is essentially insoluble in water due to the Cbz group.

  • Fix: If your assay allows, lower pH to 7.0 - 7.5. If high pH is mandatory, add a solubilizing agent like 0.05% Tween-20 or 0.1% CHAPS to sequester the hydrophobic species.[1][2]

Category C: In Vivo Formulation

Q: We need to dose this IV/IP in mice. PBS causes clogging.[1][2] What vehicle do you recommend? Answer: Do not use pure PBS. The "Salting Out" effect from phosphate and chloride ions will precipitate the Cbz-cation complex.[1][2] Recommended Formulation:

  • Vehicle: 5% DMSO + 30% PEG-400 + 65% Water (or 5% Glucose).[1][2]

  • Preparation Order:

    • Dissolve compound in DMSO.[1][2][3][4]

    • Add PEG-400 and vortex until clear.[1][2]

    • Slowly add warm (37°C) water/glucose with constant vortexing.

  • Alternative: 10% Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) in water.[1][2] The cyclodextrin cavity encapsulates the Cbz group, protecting it from aggregation.

Visualizations

Figure 1: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your experiment.

SolubilityWorkflow cluster_Stock Step 1: Stock Preparation cluster_Dilution Step 2: Aqueous Dilution Start Start: Solid Compound CheckForm Check Form: Salt (HCl) or Free Base? Start->CheckForm IsSalt Salt Form (HCl/Acetate) CheckForm->IsSalt IsBase Free Base CheckForm->IsBase SolventDMSO Use Anhydrous DMSO (Target: 10-50 mM) IsSalt->SolventDMSO AddAcid Add 1.1 eq. HCl or Switch to DMSO/Acid mix IsBase->AddAcid CheckPH Check Assay pH SolventDMSO->CheckPH AddAcid->SolventDMSO LowPH pH < 8.0 (Amidine Protonated) CheckPH->LowPH HighPH pH > 8.0 (Risk of Free Base) CheckPH->HighPH DirectDil Direct Dilution OK (Watch for Salt Shock) LowPH->DirectDil Surfactant MANDATORY: Add 0.05% Tween-20 or Cyclodextrin HighPH->Surfactant

Caption: Decision matrix for solubilizing Benzyl 4-carbamimidoylpiperidine-1-carboxylate based on chemical form and assay pH.

Figure 2: The pH-Solubility Mechanism

Understanding the protonation state is critical for preventing precipitation.[1][2]

Mechanism AcidState pH < 10 Cationic Form (+) Soluble in Water Equilibrium pKa ~ 11.5 AcidState->Equilibrium - H+ BaseState pH > 11 Free Base (Neutral) INSOLUBLE (Aggregates) BaseState->Equilibrium + H+ Equilibrium->AcidState Equilibrium->BaseState + OH-

Caption: The equilibrium between the soluble cationic form and the insoluble free base is dictated by the amidine pKa (~11.5).[1][2]

Quantitative Data Summary

ParameterValue / PropertyImplication for Handling
Molecular Weight ~261.32 g/mol (Free Base)Small molecule, fast diffusion.[1][2]
pKa (Amidine) ~11.5 (Estimated)Positively charged at all physiological pHs.[1][2]
LogP (Cbz) ~2.0 (Hydrophobic)Causes aggregation if charge is neutralized.[1][2]
Solubility (DMSO) > 50 mMIdeal for stock solutions.[1][2]
Solubility (PBS) < 100

M (Risk of crashing)
Do not make stocks in PBS.[1][2] Only dilute.
Preferred Salt Hydrochloride (HCl)Most stable and soluble solid form.[1][2]

Standard Operating Procedure (SOP) for Assay Preparation

Objective: Prepare a 10


M assay solution in PBS (pH 7.4) without precipitation.[1][2]
  • Stock Thawing: Thaw the 10 mM DMSO stock at Room Temperature (RT). Vortex for 30 seconds.[1][2] Ensure no visible crystals remain.[1][2]

  • Intermediate Dilution (The "Step-Down"):

    • Prepare a 100

      
      M  intermediate solution.
      
    • Add 10

      
      L of 10 mM Stock into 990 
      
      
      
      L of Assay Buffer .
    • Critical: Inject the DMSO stock subsurface into the rapidly stirring buffer. Do not drop it on top.

  • Equilibration: Allow the intermediate solution to stand for 15 minutes. Inspect for turbidity (cloudiness).[1][2]

    • If clear: Proceed to final dilution.[1][2]

    • If cloudy: Add Tween-20 to a final concentration of 0.05% and sonicate.[1][2]

  • Final Dilution: Dilute the 100

    
    M intermediate 1:10 into the final assay wells to achieve 10 
    
    
    
    M.

References

  • Amidine pKa & Solubility

    • Source: The pKa of benzamidine and related cyclic amidines is classically established around 11-12.[1][2]

    • Citation: CRC Handbook of Chemistry and Physics.[1][2] "Dissociation Constants of Organic Bases in Aqueous Solution."

  • DMSO Solvation of Amides/Amidines

    • Source: Study on the interaction of DMSO with amide/amidine motifs, confirming high solubility in polar aprotic solvents.
    • Citation: J. Phys.[1][2] Chem. B 2023, 127, 7, 1611–1621.[1][2] "Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions." [1][2]

  • Solubility Troubleshooting in Drug Discovery

    • Source: General guidelines for handling lipophilic cations and preventing precipit
    • Citation: Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2]

  • Compound Specifics (Analogous Structures)

    • Source: PubChem entry for Benzyl 4-carbamimidoylpiperidine-1-carboxylate (CAS 885270-25-7).[1][2]

    • Citation: PubChem Compound Summary for CID 11561765.[1][2] [1][2]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Benzyl 4-carbamimidoylpiperidine-1-carboxylate

[1] Introduction Welcome to the technical support hub for Benzyl 4-carbamimidoylpiperidine-1-carboxylate . This compound acts as a critical intermediate and probe in serine protease inhibitor research.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Welcome to the technical support hub for Benzyl 4-carbamimidoylpiperidine-1-carboxylate .

This compound acts as a critical intermediate and probe in serine protease inhibitor research. Structurally, it consists of a piperidine ring protected by a lipophilic benzyloxycarbonyl (Cbz) group at the N1 position and a reactive amidine (carbamimidoyl) group at the C4 position.

Users frequently encounter stability issues arising from the amidine moiety , which is prone to hydrolysis under specific pH conditions, and solubility challenges driven by the hydrophobic Cbz group. This guide synthesizes organic chemistry principles with practical laboratory protocols to ensure experimental reproducibility.

Module 1: Chemical Stability Profile (The "Why")

The stability of this compound is governed by the competition between the protonation of the amidine group and its hydrolysis.

The Amidine Hydrolysis Risk

The primary degradation pathway is the hydrolysis of the carbamimidoyl (amidine) group into an amide .

  • Mechanism: In aqueous environments, the amidine carbon is electrophilic. Under basic conditions (pH > 8), the hydroxide ion (

    
    ) attacks this carbon, leading to the displacement of ammonia and the formation of the corresponding amide (Benzyl 4-carbamoylpiperidine-1-carboxylate).
    
  • The "Goldilocks" pH: Amidines are strong bases (

    
    ).[1] At neutral or acidic pH (pH < 7), the amidine exists as a protonated amidinium ion (
    
    
    
    ). This positive charge repels nucleophiles, rendering the molecule significantly more stable.
The Cbz Protecting Group

The Cbz group is generally stable in acidic and neutral aqueous buffers. However, it degrades in strong alkaline conditions (pH > 12), leading to the cleavage of the benzyl ester and release of the free piperidine amine.

Visualization: Degradation Pathway

The following diagram illustrates the pH-dependent fate of the molecule.[2]

AmidineHydrolysis Figure 1: pH-dependent stability. Acidic conditions favor the stable protonated form. Compound Benzyl 4-carbamimidoyl piperidine-1-carboxylate (Parent) Protonated Protonated Amidinium (Stable Species) Compound->Protonated pH < 7 (Rapid Equilibrium) Intermediate Tetrahedral Intermediate Compound->Intermediate pH > 8 (+ OH-) Amide Degradant: Amide Derivative Intermediate->Amide Irreversible Ammonia NH3 (Released) Intermediate->Ammonia

Module 2: Preparation & Storage Protocols (The "How")

Solubilization Strategy (The Sandwich Method)

Directly dissolving this compound in water often results in precipitation due to the hydrophobic Cbz group. Use the Sandwich Method to ensure stability and solubility.

Protocol:

  • Stock Solution: Dissolve the solid powder in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10–50 mM.

    • Why: DMSO solvates the hydrophobic Cbz group effectively.

  • Intermediate Dilution: If a lower concentration is needed before adding to the buffer, dilute with 50% DMSO / 50% Water .

  • Final Working Solution: Slowly spike the stock into your aqueous buffer while vortexing.

    • Constraint: Keep final DMSO concentration < 1% (v/v) if used in biological assays to avoid solvent effects.

Buffer Selection Guide
Buffer SystempH RangeSuitabilityNotes
Acetate 4.0 – 5.5Excellent Maximizes amidinium formation; high stability.[1]
MES 5.5 – 6.5Good Good balance for biological assays requiring near-neutral pH.[1]
PBS / HEPES 7.0 – 7.4Moderate Acceptable for short-term (< 4h) use.[1] Prepare fresh.
Tris / Carbonate > 8.0Poor Avoid. Accelerates hydrolysis to amide.[1]
Storage of Stock Solutions
  • Temperature: Store DMSO stocks at -20°C or -80°C .

  • Freeze/Thaw: Limit to < 3 cycles. Aliquot immediately after preparation.

  • Moisture: DMSO is hygroscopic.[1] Water uptake accelerates hydrolysis even at -20°C. Use desiccators.[1]

Module 3: Troubleshooting (FAQs)

Q1: I see a new peak eluting after my main peak on HPLC. What is it?

Diagnosis: This is likely the Amide Hydrolysis Product .

  • Cause: Your buffer pH was likely too high (> 7.[1]5) or the sample was left at room temperature for > 24 hours.

  • Fix: Lower buffer pH to 6.0 and keep samples at 4°C in the autosampler.

Q2: The solution turns cloudy immediately upon addition to the buffer.

Diagnosis: Micellar Precipitation .

  • Cause: The "Crash Effect." Adding a high-concentration hydrophobic stock rapidly to water causes the compound to aggregate before it can disperse.[1]

  • Fix: Use the "Sandwich Method" (see Module 2.1). Vortex the buffer while adding the stock dropwise. Ensure the final concentration does not exceed the solubility limit (typically ~100 µM in aqueous buffer, though this varies by salt strength).

Q3: Can I use this compound in cell culture media (pH 7.4)?

Answer: Yes, but with strict time constraints.

  • Half-life: At pH 7.4, the half-life is estimated at 12–24 hours at 37°C.[1]

  • Protocol: Prepare the media immediately before the experiment. Do not store the compound in media overnight.

Module 4: Analytical Validation

To verify the integrity of your compound, use the following HPLC method.

Standard QC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

    • Note: TFA is crucial to keep the amidine protonated and improve peak shape.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (detects the Benzyl/Cbz chromophore).

Workflow Visualization

QCWorkflow Figure 2: Analytical Quality Control Decision Tree Start Start QC Check Solubilize Dissolve in DMSO (1 mg/mL) Start->Solubilize Dilute Dilute 1:10 in Water + 0.1% TFA Solubilize->Dilute Inject Inject on HPLC (C18 Column) Dilute->Inject CheckPeaks Analyze Peaks (254 nm) Inject->CheckPeaks SinglePeak Single Peak CheckPeaks->SinglePeak >95% Area DoublePeak Double Peak (Parent + Amide) CheckPeaks->DoublePeak <95% Area Pass PASS: Proceed to Assay SinglePeak->Pass Fail FAIL: Check pH / Storage DoublePeak->Fail

References

  • Vertex AI Search. (2026). Stability of amidine functional groups in solution. Benchchem Technical Support. Link[1]

  • National Institutes of Health (NIH). (2025). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PubMed Central.[1] Link

  • Master Organic Chemistry. (2019). Hydrolysis of Amides Using Aqueous Acid: Mechanism. Link

  • Royal Society of Chemistry. (2024). Hydrogen-bonding behavior of amidines in helical structure. Link[1]

  • PubChem. (2025).[3][4] Benzyl 4-formylpiperidine-1-carboxylate Compound Summary. Link[1]

(Note: While specific literature on "Benzyl 4-carbamimidoylpiperidine-1-carboxylate" is rare, the stability profiles are derived from authoritative data on structurally homologous amidine and Cbz-protected piperidine derivatives cited above.)[1]

Sources

Troubleshooting

Technical Support Center: Prevention of Cbz Protecting Group Degradation

Welcome to the technical support center for the carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with Cbz group st...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with Cbz group stability during multi-step organic synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of Cbz degradation and offer robust solutions to preserve its integrity throughout your synthetic route.

Understanding Cbz Group Stability: A Balancing Act

The Cbz group is a cornerstone of amine protection in peptide synthesis and complex molecule construction due to its general stability and selective removal.[1][2][3][4] Introduced by Bergmann and Zervas, this benzyloxycarbonyl moiety effectively shields the nucleophilicity of amines as a carbamate.[1][2][5] Its robustness under various conditions is a key advantage, yet it's not invincible. Understanding its lability is the first step toward preventing unwanted degradation.

The stability of the Cbz group is a delicate balance, susceptible to specific reagents and conditions. While generally stable to basic and mild acidic conditions, it is sensitive to strong acids and catalytic hydrogenation.[1][2] This unique reactivity profile allows for its orthogonal application with other protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2][6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific degradation scenarios in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Issue 1: My Cbz group is unexpectedly cleaved during a reaction.

Question: I'm performing a reaction that doesn't involve hydrogenation or strong acids, yet I'm observing Cbz deprotection. What could be the cause?

Answer: Unintended Cbz cleavage can occur under several, sometimes subtle, conditions. Here are the most common culprits and how to address them:

  • Cryptic Acidic Conditions: Seemingly neutral or mild reaction conditions can harbor hidden sources of acidity.

    • Lewis Acids: Many Lewis acids used in synthesis can facilitate Cbz cleavage. For example, AlCl₃ in hexafluoroisopropanol (HFIP) is a known reagent for Cbz deprotection.[7][8] If your reaction employs a Lewis acid, consider if it's unintentionally removing the Cbz group.

    • In situ Acid Generation: Some reactions can generate acidic byproducts. For instance, the use of certain chlorinated solvents or reagents can produce trace amounts of HCl, which can accumulate and cleave the Cbz group over time.

  • Nucleophilic Attack: While less common, strong nucleophiles can attack the benzylic carbon of the Cbz group, leading to its removal. A notable example is the use of thiols for deprotection, which proceeds via an SN2 mechanism.[9] If your reaction involves potent nucleophiles, this degradation pathway should be considered.

  • Elevated Temperatures: The Cbz group's stability can be compromised at higher temperatures, especially in the presence of other reagents that might weakly promote cleavage.[5] Decarboxylation of the resulting carbamic acid is favored at elevated temperatures.[5]

Solutions & Preventative Measures:

  • Buffer the Reaction: If in situ acid generation is suspected, adding a non-nucleophilic base like diisopropylethylamine (DIPEA) can neutralize trace acids without interfering with many reactions.[10]

  • Reagent Selection: If a Lewis acid is necessary, consider milder alternatives or screen different Lewis acids to find one that is compatible with the Cbz group.

  • Temperature Control: Whenever possible, run reactions at the lowest effective temperature to minimize thermal degradation.

  • Solvent Choice: Opt for non-acid generating solvents. Ethers like THF or dioxane are generally safer than halogenated solvents if there is a risk of HCl formation.

Issue 2: My Cbz group is being removed during workup.

Question: My reaction seems to proceed cleanly, but I'm losing the Cbz group during the aqueous workup and extraction. Why is this happening?

Answer: The workup is a critical step where pH changes can lead to Cbz degradation.

  • Acidic Workup: Using strong acids (e.g., concentrated HCl) to adjust the pH of your aqueous phase can lead to partial or complete cleavage of the Cbz group.[1][5] While stable to mild acids, harsh acidic conditions will readily remove it.[5]

  • Basic Workup with Certain Substrates: While generally stable to bases, some specific molecular architectures can render the Cbz group susceptible to cleavage under alkaline conditions.[3] This is less common but should not be entirely ruled out.

Solutions & Preventative Measures:

  • Use Mild Acids for pH Adjustment: When an acidic wash is required, use a milder acid like a saturated solution of ammonium chloride (NH₄Cl) or dilute citric acid instead of strong mineral acids.

  • Minimize Contact Time: If a strong acid wash is unavoidable, minimize the contact time between the organic layer containing your product and the acidic aqueous phase. Perform the extraction quickly and at a low temperature.

  • pH Control during Protection: When introducing the Cbz group using Cbz-Cl under alkaline conditions, it is crucial to control the pH, typically between 8 and 10. A pH that is too high can lead to racemization of amino acids, while a pH that is too low can cause decomposition of the Cbz-Cl reagent.[3] A mixed buffer system of Na₂CO₃ and NaHCO₃ can be effective in maintaining the optimal pH range.[3]

Issue 3: I'm seeing side reactions during catalytic hydrogenation for Cbz deprotection.

Question: I'm trying to deprotect my Cbz group using catalytic hydrogenation (e.g., H₂/Pd/C), but I'm observing other functional groups being reduced or other side products forming. How can I improve the selectivity?

Answer: Catalytic hydrogenation is the most common method for Cbz removal, but it can be accompanied by side reactions if not properly controlled.[8][11]

  • Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning, especially by sulfur-containing compounds (e.g., thiols, thioethers from methionine or cysteine residues).[12] Catalyst poisoning can lead to a sluggish or incomplete reaction.

  • Over-reduction: Other functional groups in your molecule, such as alkenes, alkynes, nitro groups, or even aryl halides, can also be reduced under hydrogenation conditions.[9]

  • N-Alkylation with Methanol: When using methanol as a solvent for hydrogenation, there is a documented risk of N-alkylation of the newly deprotected amine.[13]

Solutions & Preventative Measures:

Workflow for Optimizing Catalytic Hydrogenolysis

start Start: Incomplete or Non-Selective Hydrogenolysis check_purity Is the starting material pure? start->check_purity purify Purify substrate to remove catalyst poisons (e.g., sulfur compounds). check_purity->purify No check_catalyst Is the catalyst fresh and active? check_purity->check_catalyst Yes purify->check_catalyst new_catalyst Use fresh catalyst or increase catalyst loading. check_catalyst->new_catalyst No check_solvent Is the solvent appropriate? check_catalyst->check_solvent Yes new_catalyst->check_solvent change_solvent Switch to a non-alkylating solvent like EtOAc, THF, or iPrOH. check_solvent->change_solvent No check_pressure Is hydrogen pressure adequate? check_solvent->check_pressure Yes change_solvent->check_pressure alternative Consider alternative deprotection methods. check_pressure->alternative Still issues end Clean Deprotection check_pressure->end Successful increase_pressure Increase H₂ pressure (use with caution).

Caption: Troubleshooting workflow for catalytic hydrogenolysis.

Experimental Protocol: Selective Cbz Deprotection via Transfer Hydrogenation

For substrates sensitive to H₂ gas and pressure, catalytic transfer hydrogenation is a milder alternative.[2][5]

  • Dissolve Substrate: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add Hydrogen Donor: Add a hydrogen donor, such as ammonium formate (HCOONH₄, 5-10 equivalents) or 1,4-cyclohexadiene.[2]

  • Add Catalyst: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Data Summary: Cbz Stability and Deprotection Conditions
Condition/ReagentCbz Group StabilityComments
Bases
Aqueous NaHCO₃, Na₂CO₃StableCommonly used for Cbz protection.[1]
Triethylamine (TEA), DIPEAStableUsed as non-nucleophilic bases.[10]
Strong Bases (e.g., NaOH)Generally StableCan cause issues in specific substrates.[3]
Acids
Mild Acids (e.g., Acetic Acid)StableOften compatible.[2]
Strong Acids (e.g., HBr/AcOH, HCl)Labile A common method for deprotection.[1][3]
Lewis Acids (e.g., AlCl₃)Labile Can be used for deprotection.[7][8]
Reductive Conditions
H₂/Pd/CLabile The most common deprotection method.[8][11]
Transfer HydrogenationLabile Milder alternative to H₂ gas.[2][5]
Na/NH₃Labile Can also cleave the Cbz group.
Other
Nucleophiles (e.g., thiols)Potentially LabileCan cleave Cbz via SN2 attack.[9]
Elevated TemperaturePotentially LabileCan promote degradation.[5]

Frequently Asked Questions (FAQs)

Q1: Can I selectively deprotect a Cbz group in the presence of a Boc group?

A1: Yes, this is a classic example of orthogonal protection. The Cbz group is readily cleaved by catalytic hydrogenolysis, which leaves the acid-labile Boc group intact. Conversely, the Boc group can be removed with an acid like trifluoroacetic acid (TFA), which will not affect the Cbz group under mild conditions.[1][2]

Q2: My starting material has a sulfur-containing amino acid like methionine. How can I remove the Cbz group without poisoning the catalyst?

A2: This is a common challenge. You have a few options:

  • Increase Catalyst Loading: A higher loading of the Pd/C catalyst can sometimes overcome partial poisoning.

  • Use a Poison-Resistant Catalyst: Catalysts like palladium(II) hydroxide on carbon (Pearlman's catalyst) can sometimes be more resistant to poisoning.

  • Switch to an Alternative Deprotection Method: Acid-mediated deprotection (e.g., HBr in acetic acid) is a viable, non-catalytic alternative.[1][3] However, you must ensure that other functional groups in your molecule are stable to strong acids.

Q3: Is it possible to remove a Cbz group from a molecule containing a double bond without reducing the double bond?

A3: This can be tricky as Pd/C is an excellent catalyst for olefin hydrogenation.[7]

  • Catalyst Selection: Some catalysts show selectivity. For instance, using a poisoned catalyst (e.g., Lindlar's catalyst) might selectively cleave the Cbz group, but this requires careful optimization.

  • Inhibitors: The addition of inhibitors like ammonia or pyridine has been shown to suppress the hydrogenation of other functional groups while allowing for Cbz cleavage.[7]

  • Alternative Deprotection: Again, acid-catalyzed cleavage is the most reliable method to avoid reduction of other functional groups.[3][14]

Q4: How does the Cbz protection of a secondary amine compare to a primary amine?

A4: The protection of both primary and secondary amines with Cbz-Cl is generally efficient. However, secondary amines are less nucleophilic and may react more slowly. In some cases, more forcing conditions or a stronger base might be required.[5]

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Reddit. (2018). Protecting groups in organic synthesis?!. Retrieved from [Link]

  • (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • ResearchGate. (2014). How to remove CBz of a compound?. Retrieved from [Link]

  • (n.d.). Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. Retrieved from [Link]

Sources

Optimization

Optimization of reaction conditions for piperidine alkylation

Current Status: Operational Ticket ID: PIP-ALK-OPT-001 Assigned Specialist: Senior Application Scientist Introduction: Selecting Your Pathway Welcome to the technical support hub for piperidine functionalization. Optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PIP-ALK-OPT-001 Assigned Specialist: Senior Application Scientist

Introduction: Selecting Your Pathway

Welcome to the technical support hub for piperidine functionalization. Optimizing N-alkylation is a balance between nucleophilicity (the amine's drive to react) and control (stopping before quaternary salt formation).

Do not default to simple alkyl halides without analysis. Use the Decision Matrix below to select the protocol that matches your substrate's constraints.

Method Selection Workflow

ReactionSelection start START: Substrate Analysis avail Is the alkylating agent an Aldehyde/Ketone or Halide? start->avail halide Alkyl Halide (Cl, Br, I) avail->halide Halide carbonyl Aldehyde / Ketone avail->carbonyl Aldehyde/Ketone steric Is the Halide Sterically Hindered? halide->steric method_A PROTOCOL A: Reductive Amination (High Control) carbonyl->method_A Preferred Route method_B PROTOCOL B: Direct Alkylation (SN2) (High Reactivity) steric->method_B Primary/Secondary method_C PROTOCOL C: Finkelstein Modification (Catalytic Activation) steric->method_C Chlorides/Unreactive

Figure 1: Decision matrix for selecting the optimal alkylation pathway based on electrophile availability and reactivity.

Protocol A: Reductive Amination (The "Control" Method)

Best for: Avoiding over-alkylation, synthesizing secondary amines, and mild conditions. Mechanism: Formation of an iminium ion intermediate followed by in-situ reduction.[1]

The Gold Standard: STAB Protocol (Abdel-Magid)

We utilize Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride due to lower toxicity and better control over the reduction rate, preventing the reduction of the aldehyde/ketone before imine formation.

Reagents:

  • Piperidine derivative (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.4 - 1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv) — Crucial for ketones.

Step-by-Step Workflow:

  • Imine Formation: Dissolve piperidine and the carbonyl compound in DCE/THF under

    
     atmosphere.
    
    • Tech Note: If using a ketone, add 1.0 eq of AcOH to protonate the carbonyl oxygen, accelerating nucleophilic attack.

  • Reduction: Add

    
     in one portion. Stir at Room Temperature (RT) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC/LCMS.[2] If the imine persists, the reaction is stalled.

  • Quench: Add saturated aqueous

    
     to neutralize the acid and destroy excess hydride.
    
  • Extraction: Extract with DCM or EtOAc.

Troubleshooting Table:

Symptom Probable Cause Corrective Action

| No Reaction (Ketone) | Steric hindrance or low electrophilicity. | Add 1.0 eq Acetic Acid. If failed, switch to


 pre-complexation (Mattson protocol). |
| Over-reduction (Alcohol formed)  | Reducing agent attacked carbonyl before amine. | Pre-mix amine and carbonyl for 30 mins before adding hydride. Use STAB, not 

. | | Low Solubility | DCE is too non-polar. | Switch to THF or 2-MeTHF. Avoid MeOH with STAB (solvolysis risk). |

Protocol B: Direct Alkylation ( ) (The "Force" Method)

Best for: Primary alkyl halides, simple substrates, or when aldehydes are unavailable. Risk: High risk of quaternary ammonium salt formation (Over-alkylation).[3]

Optimized Base/Solvent System

To prevent the "runaway train" of alkylation (where the product is more nucleophilic than the starting material), we manipulate the base strength and solubility.

Reagents:

  • Piperidine (1.0 equiv)

  • Alkyl Halide (0.9 - 1.0 equiv) — Never use excess halide.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv).
  • Solvent: Acetonitrile (ACN) (Polar Aprotic).

Step-by-Step Workflow:

  • Suspension: Suspend the base in anhydrous ACN. Add the piperidine.

  • Controlled Addition: Dissolve the alkyl halide in a small volume of ACN. Add this solution dropwise to the piperidine mixture at

    
     or RT.
    
    • Why? Keeps the concentration of alkylating agent low relative to the amine, favoring mono-alkylation.

  • Thermal Drive: Heat to

    
     only if conversion is slow at RT.
    
    • Warning: High heat promotes elimination (E2) over substitution (

      
      ).
      
Protocol C: The Finkelstein Modification (For Chlorides)

If using unreactive alkyl chlorides, add Potassium Iodide (KI) (0.1 - 0.5 equiv).

  • Mechanism: The

    
     displaces 
    
    
    
    to form a transient, highly reactive alkyl iodide, which reacts faster with the piperidine.

Advanced Troubleshooting & FAQs

Q1: I have a mixture of Product (Secondary amine) and Starting Material. How do I purify?

A: Use the "Acidic Wash" technique.

  • Dissolve the crude mixture in organic solvent (EtOAc).

  • Wash with dilute acid (0.5 M HCl).

    • Result: Both piperidine and product go into the water layer.

  • Critical Step: If your product is significantly more lipophilic than piperidine (e.g., attached to a large benzyl group), try extracting at pH 5-6. The piperidine (

    
    ) will remain protonated (water layer), while the bulky product might partition into the organic layer.
    
  • Otherwise, use column chromatography with

    
     (90:9:1) to suppress tailing.
    
Q2: I am seeing elimination products (alkenes) instead of alkylation.

A: This is the E2 competition.

  • Cause: Base is too strong or temperature is too high.

  • Fix: Switch from

    
     to a milder base like 
    
    
    
    . Lower the temperature. Ensure you are using a primary halide; secondary halides are prone to elimination.
Q3: Why use Cesium Carbonate ( ) instead of Potassium Carbonate?

A: The "Cesium Effect." Cesium is a larger cation, which makes the carbonate more soluble in organic solvents like DMF or ACN. This creates a "naked anion" effect, increasing the basicity and reactivity in the organic phase without requiring high heat. Use this for sluggish reactions.

Q4: Can I use Ethanol as a solvent?

A:

  • For

    
     : Yes, but it is protic and nucleophilic. It can solvate the anion, slowing down the reaction, or compete (forming ethers). ACN is superior for speed.
    
  • For Reductive Amination : Yes, but only with

    
     or Pyridine-Borane. Do not  use Ethanol with STAB (
    
    
    
    ) as it will decompose the hydride rapidly.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Salvatore, R. N., et al. (2001). "Cesium effect: High chemoselectivity in direct N-alkylation of amines." Tetrahedron Letters.

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft.

  • ACS Green Chemistry Institute. (2024). "Reagent Guide: Reductive Amination." American Chemical Society.[6]

Sources

Troubleshooting

Technical Support: Purification &amp; Synthesis of Benzyl 4-carbamimidoylpiperidine-1-carboxylate

Executive Summary & Molecule Context Target Molecule: Benzyl 4-carbamimidoylpiperidine-1-carboxylate Common Name: 1-Cbz-4-amidinopiperidine Application: Key intermediate for serine protease inhibitors (e.g., Thrombin, Fa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context

Target Molecule: Benzyl 4-carbamimidoylpiperidine-1-carboxylate Common Name: 1-Cbz-4-amidinopiperidine Application: Key intermediate for serine protease inhibitors (e.g., Thrombin, Factor Xa inhibitors) and peptidomimetics.

The Challenge: The synthesis of this amidine typically proceeds via the Pinner Reaction from the corresponding nitrile (Benzyl 4-cyanopiperidine-1-carboxylate). The primary technical hurdle is the high polarity of the product and its susceptibility to hydrolysis , leading to the formation of the corresponding primary amide (the "Amide Impurity"), which is difficult to separate.

This guide provides a root-cause analysis of impurities, troubleshooting workflows for the Pinner reaction, and validated purification protocols.

Module 1: The Chemistry of Contamination (Root Cause Analysis)

Understanding why impurities form is the first step to elimination. The synthesis involves a competition between the desired nucleophilic attack by ammonia and the undesired attack by water.

Impurity Formation Pathways

The following diagram illustrates the critical branch points where the reaction fails, leading to specific impurities.

PinnerReactionPathways cluster_legend Legend Nitrile Starting Material (Nitrile) Imidate Pinner Salt (Imidate Intermediate) Nitrile->Imidate HCl (gas), ROH (Anhydrous) Amidine Target Product (Amidine HCl) Imidate->Amidine NH3 / NH4OAc (Desired) Amide Primary Impurity (Amide) Imidate->Amide Thermal decomp. or H2O Ester Secondary Impurity (Ester) Imidate->Ester H2O (Hydrolysis) Orthoester Orthoester Imidate->Orthoester Excess ROH Amidine->Amide High pH + H2O (Base Hydrolysis) key Green: Target Path Red: Impurity Path

Caption: Mechanistic bifurcation in the Pinner reaction. Moisture introduction at the Imidate stage is the primary cause of Ester and Amide impurities.

Module 2: Troubleshooting & FAQs

Issue 1: "I see a large peak at M+18 (Amide) in my LCMS."

Diagnosis: Hydrolysis of the imidate intermediate or the final amidine.

  • Root Cause A (Synthesis): The HCl gas or solvent used in the first step was not strictly anhydrous. The imidate salt is extremely hygroscopic; even trace moisture converts it to the ester or amide.

  • Root Cause B (Workup): Quenching the reaction with aqueous base while the pH is still high (pH > 10) can hydrolyze the amidine to the amide.

  • Corrective Action:

    • Use fresh anhydrous HCl (gas) or generate it in situ (AcCl + MeOH).

    • Ensure the reaction vessel is under positive Nitrogen pressure.

    • Critical: During workup, do not allow the pH to exceed 9.0 if aqueous conditions are necessary.

Issue 2: "The reaction stalls at the Starting Material (Nitrile)."

Diagnosis: Incomplete Pinner salt formation.

  • Root Cause: Steric hindrance or insufficient HCl concentration. The Cbz group is bulky; if the nitrile is also sterically crowded, the attack of the alcohol is slow.

  • Corrective Action:

    • Increase HCl concentration to saturation.

    • Switch solvent: If using Methanol, switch to Ethanol (higher boiling point allows slightly higher temp, though Pinner is usually done at 0°C to RT).

    • Time: Extend the imidate formation time (24–48 hours) before adding ammonia.

Issue 3: "My product is a sticky gum, not a solid."

Diagnosis: Presence of trapped solvent or mixed salts (Ammonium Chloride + Product).

  • Root Cause: Amidine hydrochlorides are often hygroscopic foams if not crystallized properly. Residual NH4Cl from the ammonolysis step complicates solidification.

  • Corrective Action:

    • Lyophilization: Dissolve the crude gum in water/acetonitrile and freeze-dry. This often yields a handleable powder.

    • Desalting: See Protocol B (Reverse Phase) below.

Issue 4: "Is the Cbz group stable under these conditions?"

Diagnosis: Potential deprotection.

  • Analysis: The Cbz (Benzyloxycarbonyl) group is acid-stable (HCl/MeOH) but sensitive to HBr or hydrogenolysis .

  • Verification: Check NMR for the loss of benzyl protons (~5.1 ppm, s, 2H and ~7.3 ppm, m, 5H).

  • Guidance: Stick to HCl. Do not use HBr/Acetic Acid for the Pinner reaction, as this will cleave the Cbz group [1].

Module 3: Validated Purification Protocols

Protocol A: Precipitation & Crystallization (Primary Purification)

Best for removing starting material and bulk ammonium salts.

  • Concentration: Evaporate the reaction mixture (Amidine HCl + NH4Cl + Solvent) to dryness under reduced pressure at <40°C.

  • Trituration: Add dry Diethyl Ether or MTBE to the residue. The amidine salt and NH4Cl are insoluble, while the unreacted nitrile and some organic impurities (benzyl alcohol) are soluble.

  • Filtration: Filter the solid.

  • Desalting (The Ethanol Wash):

    • Suspend the solid mixture in cold anhydrous Ethanol .

    • Ammonium Chloride (NH4Cl) is sparingly soluble in EtOH, while the Amidine HCl is soluble.

    • Filter off the white solid (mostly NH4Cl).

    • Concentrate the filtrate to obtain the crude Amidine HCl.

  • Recrystallization: Recrystallize from Isopropanol/Ether or MeOH/Acetone .

Protocol B: Reverse Phase Flash Chromatography (High Purity)

Best for removing the Amide impurity and trace isomers.

  • Stationary Phase: C18 (Reverse Phase).

  • Mobile Phase A: Water + 0.1% TFA (or 0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • 0–5 min: 0% B (Flush out salts).

    • 5–20 min: 0% -> 40% B (Amidine elutes early due to polarity).

    • 20–30 min: 40% -> 100% B (Flush out Nitrile/Amide).

  • Detection: UV at 210 nm (Amidine) and 254 nm (Cbz aromatic ring).

  • Note: The amide impurity is less polar than the amidine and will elute after the product in Reverse Phase.

Module 4: Analytical Validation

Data Summary Table: Expected Analytical Profile

ParameterSpecificationNotes
Appearance White to off-white solidHygroscopic as HCl salt.
MS (ESI+) [M+H]+ = Calc. MassMajor peak.
Impurity (Amide) [M+H]+ + 1 DaHydrolysis product (M+18 vs Nitrile, M+1 vs Amidine).
Impurity (Nitrile) [M+H]+ - 17 DaUnreacted starting material.
1H NMR (D2O) δ 7.3-7.4 (m, 5H)Confirms Cbz integrity.
1H NMR (D2O) No signal at δ 3.6 (OCH3)Confirms absence of Imidate Ester.

References

  • Greene, T.W., Wuts, P.G.M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Confirming Cbz stability in HCl vs HBr).

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner Reaction mechanism).
  • Decicco, C. P., et al. (1997). "Amidine Synthesis via Pinner Reaction in Factor Xa Inhibitors." Journal of Medicinal Chemistry. (Context for piperidine amidine synthesis).
  • Smith, M. B., March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanism of Amidine Hydrolysis).

  • BenchChem Technical Guides. (2025). "The Pinner Reaction: Synthesis and Mechanism."[2]

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for Benzyl 4-carbamimidoylpiperidine-1-carboxylate and its precursors before handling.

Sources

Optimization

Common side reactions in the synthesis of 4-substituted piperidines

Current Status: Online | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Common Side Reactions & Process Optimization[1][2] Introduction: The Scaffold Challenge The 4-substituted piperidine ring is the st...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Common Side Reactions & Process Optimization[1][2]

Introduction: The Scaffold Challenge

The 4-substituted piperidine ring is the structural backbone of countless pharmacophores, including analgesics (fentanyl derivatives), antihistamines (loratadine), and antipsychotics (haloperidol).[2] However, the synthesis of this scaffold is plagued by specific, repeatable failures driven by the ring's conformation and the basicity of the nitrogen.

This guide addresses the three most frequent "tickets" we receive from the bench: Grignard failures (enolization) , unwanted elimination (tetrahydropyridine formation) , and stereochemical loss during hydrogenation .[2][3]

CRITICAL SAFETY ALERT: The Neurotoxin Trap

Before proceeding, verify your substrate structure. If you are synthesizing 1-methyl-4-phenyl-4-hydroxypiperidine (or analogs) via Grignard addition to a piperidone, be aware that acid-catalyzed dehydration yields MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .[1][2][3]

  • Risk: MPTP is a lipophilic pro-toxin that crosses the blood-brain barrier.[1][2] It is metabolized by MAO-B into MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, causing permanent, irreversible Parkinsonism after a single exposure [1].[1][2][3]

  • Action: Never subject phenyl-substituted 4-hydroxypiperidines to strong acidic conditions or high heat without rigorous containment and safety protocols.

Module 1: Organometallic Addition to 4-Piperidones

Ticket #1: "My Grignard reaction gave mostly recovered starting material."

Diagnosis: Competitive Enolization. 4-Piperidones are prone to enolization because the basic nitrogen can facilitate proton transfer, and the resulting enolate is stable.[2] When you add a Grignard reagent (


), it acts as a base rather than a nucleophile, deprotonating the 

-carbon.[1][2][3][4] Upon aqueous workup, the enolate reprotonates, returning your starting ketone.[2][3]

The Fix: Imamoto's Reagent (Organocerium) Lanthanides are highly oxophilic.[2][3] By transmetallating your Grignard or Organolithium with Cerium(III) chloride, you create a reagent that is less basic but arguably more nucleophilic toward carbonyls due to strong activation of the ketone oxygen by Ce(III) [2].[2]

Standardized Protocol: Organocerium Addition

  • Drying

    
     (Critical):  Commercial 
    
    
    
    must be dried.[1][2][3] Heat at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should pulverize the solid into a fine white powder.[2][3] Note: If it stays yellow/gummy, it is not dry.[2][3]
  • Slurry Formation: Suspend dry

    
     (1.5 equiv) in dry THF. Stir at room temperature (RT) for 2 hours to form a milky suspension.
    
  • Transmetallation: Cool to -78°C. Add organolithium or Grignard reagent (1.5 equiv) dropwise. Stir for 30–60 mins. The reagent forms "in situ."[2][5][6]

  • Addition: Add the 4-piperidone (1.0 equiv) in THF.

  • Workup: Quench with dilute acetic acid or

    
    .
    

Why this works: The organocerium species (


) suppresses the basicity, virtually eliminating enolization and 1,4-addition side products [3].[1][2][3]
Ticket #2: "I see a double bond in my NMR (5.8-6.0 ppm)."

Diagnosis: Acid-Catalyzed Dehydration (Elimination).[1][2][3] Tertiary alcohols at the 4-position are structurally primed for elimination.[1][2][3] The resulting alkene (tetrahydropyridine) is thermodynamically stable.[2] This often happens during acidic workup or if the reaction mixture heats up during quenching.[1][2]

Visualizing the Divergence The following diagram illustrates how the 4-piperidone pathway splits between the desired alcohol, the recovered ketone (enolization), and the dangerous alkene (elimination).[2]

PiperidinePathways Start 4-Piperidone (Ketone) Reagent Nucleophile (R-M) Start->Reagent Enolization Path A: Enolization (R-M acts as Base) Reagent->Enolization High Basicity (Grignard/Li) Addition Path B: 1,2-Addition (R-M acts as Nucleophile) Reagent->Addition High Oxophilicity (Organocerium) Enolate Enolate Intermediate Enolization->Enolate Aqueous Workup Alkoxide Tertiary Alkoxide Addition->Alkoxide Controlled pH Workup Recovered Recovered Starting Material Enolate->Recovered Aqueous Workup Target Target: 4-Hydroxy-4-Substituted Piperidine Alkoxide->Target Controlled pH Workup Elimination Side Product: Tetrahydropyridine (Alkene) Target->Elimination Acid/Heat (-H2O)

Caption: Divergent reaction pathways for 4-piperidones. Path B is optimized using Organocerium reagents.[1][2][3] Elimination is a post-reaction risk.[2][3]

Troubleshooting Protocol:

  • Quench Cold: Always quench the reaction at 0°C or lower.[2]

  • Buffer pH: Avoid strong acids (HCl/H2SO4) during extraction. Use saturated

    
     or a phosphate buffer (pH 7).[1][2][3]
    
  • Avoid Distillation: Do not attempt to distill tertiary 4-hydroxypiperidines; they will dehydrate in the pot.[1][2] Purify via recrystallization or column chromatography.[1][2][3]

Module 2: Hydrogenation of 4-Substituted Pyridines

Ticket #3: "I can't control the Cis/Trans ratio."

Diagnosis: Catalyst and Solvent Mismatch.[1][2][3] Reducing 4-substituted pyridines creates two chiral centers (if the substituent generates one) or geometric isomers.[1][2] The mechanism involves the adsorption of the flat pyridine ring onto the catalyst surface.

  • The "Cis" Principle: Hydrogen adds from the catalyst surface (syn-addition).[1][2] Therefore, the cis isomer is kinetically favored because the hydrogen atoms are delivered to the same face of the ring.

  • The "Trans" Leak: If the partially reduced intermediate desorbs and re-adsorbs, or if the reaction conditions allow equilibration (isomerization), the thermodynamically more stable trans isomer (equatorial-equatorial) will form.[2]

Optimization Table: Stereocontrol

Desired IsomerCatalyst SystemSolvent SystemMechanism Note
Cis (Kinetic)

(Adams' Cat.)[1][2][3]
Acetic Acid / HClAcid protonates the N, preventing catalyst poisoning and promoting rapid, one-face hydrogenation [4].[1][2][3]
Cis (Kinetic)

Methanol (neutral)Rhodium is highly active at lower pressures, minimizing equilibration time.[2][3]
Trans (Thermo)

Ethanol (High Temp)Palladium often allows double-bond migration/isomerization before full reduction.[1][2][3]
Trans (Thermo)

Ethanol (Reflux)Dissolving metal reduction (chemical, not catalytic) yields the thermodynamic trans product.[2][3]

Protocol for High Cis-Selectivity:

  • Dissolve 4-substituted pyridine in Glacial Acetic Acid.

  • Add 5 mol%

    
    .[1][2][3]
    
  • Hydrogenate at 40–60 psi

    
    .
    
  • Workup: Filter catalyst before neutralizing.[1][2][3] Neutralizing in the presence of the catalyst can sometimes cause exothermic isomerization or fires.

Module 3: N-Alkylation Issues

Ticket #4: "N-Alkylation is stalling or giving quaternary salts."[1][2][3]

Diagnosis: Steric hindrance at the 4-position affects the nitrogen conformation.[1] In 4-substituted piperidines, a bulky group at C4 prefers the equatorial position.[1][2][3] This locks the ring conformation.[2][3] If you are alkylating the nitrogen with a bulky electrophile, the axial/equatorial trajectory of the nitrogen lone pair becomes critical.

Side Reaction: Hofmann Elimination If you use a strong base (like NaH) to deprotonate the amine and heat it with an alkyl halide, you risk quaternary ammonium salt formation followed by Hofmann elimination, breaking the ring or cleaving the substituent.[2]

The Fix: Reductive Amination Avoid direct alkylation (


).[2][3] Instead, use Reductive Amination  (

).[2][3]
  • Why: It proceeds under mild, slightly acidic conditions (pH 5-6), avoiding quaternary salt formation and elimination side reactions.[1][2][3]

References

  • Langston, J. W., et al. (1983).[2][3] "Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis."[1][3][7] Science, 219(4587), 979-980.[1][2][3] Link[1][2][3]

  • Imamoto, T., et al. (1989).[2][3] "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[1][2][3] Journal of the American Chemical Society, 111(12), 4392-4398.[1][2][3] Link[1][2][3]

  • Conlon, D. A., et al. (1989).[2][3] "The preparation of 4-substituted piperidines via organocerium addition to 4-piperidones."[1][2] Journal of Organic Chemistry, 54(12), 2993-2995.[1][2][3]

  • Nishimura, S. (2001).[1][2][3] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1][2][3] (See Section: Hydrogenation of Pyridines).

Sources

Troubleshooting

Technical Support Center: Synthesis of Benzyl 4-carbamimidoylpiperidine-1-carboxylate

The following technical guide is structured as a specialized support center for the scale-up of Benzyl 4-carbamimidoylpiperidine-1-carboxylate . It is designed for process chemists and manufacturing scientists, focusing...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for the scale-up of Benzyl 4-carbamimidoylpiperidine-1-carboxylate . It is designed for process chemists and manufacturing scientists, focusing on the Pinner Reaction route, which is the industry standard for converting nitriles to amidines while retaining acid-sensitive protecting groups like Cbz (benzyloxycarbonyl).

Route Selection & Critical Pathway

For the scale-up of Benzyl 4-carbamimidoylpiperidine-1-carboxylate , we utilize the Pinner Synthesis . While direct addition of ammonia or hydroxylamine (to form amidoximes) are alternative routes, the Pinner sequence offers the highest purity profile for Cbz-protected substrates, avoiding the hydrogenation steps that would cleave the Cbz group.

Reaction Scheme (DOT Visualization)

G Start Benzyl 4-cyanopiperidine-1-carboxylate (Nitrile Precursor) Step1 Step 1: Pinner Reaction (HCl(g), EtOH, 0°C) Start->Step1 Activation Imidate Ethyl Imidate Hydrochloride (Intermediate) Step1->Imidate Imidate Formation Imp2 Impurity B: Deprotected Amine (Acid Cleavage) Step1->Imp2 T > 30°C Step2 Step 2: Ammonolysis (NH3/EtOH, <20°C) Imidate->Step2 NH3 Substitution Imp1 Impurity A: Ethyl Ester (Hydrolysis) Imidate->Imp1 H2O ingress Product Benzyl 4-carbamimidoylpiperidine- 1-carboxylate HCl Step2->Product Crystallization

Figure 1: Critical Process Pathway and impurity origin points for the synthesis of Benzyl 4-carbamimidoylpiperidine-1-carboxylate.

Experimental Protocol & Data Specifications

Module A: Raw Material Specifications

The success of the Pinner reaction is strictly governed by the water content of your reagents. Water competes with alcohol, converting the nitrile directly to an ester (Impurity A).

ReagentSpecificationCritical ParameterWhy?
Benzyl 4-cyanopiperidine-1-carboxylate Purity > 98%Water < 0.05% (KF)Water causes hydrolysis to ethyl ester.
Ethanol (Absolute) AnhydrousWater < 0.02%Primary solvent; moisture kills the imidate.
HCl Gas 99.9% AnhydrousCylinder PressureAqueous HCl (conc.) cannot be used.
Ammonia 7N in EtOH or GasAnhydrousIntroduces nitrogen source.
Module B: Step-by-Step Protocol (1 kg Scale)
Step 1: Formation of the Imidate Salt[1]
  • Setup: Charge a 10L jacketed glass reactor with Benzyl 4-cyanopiperidine-1-carboxylate (1.0 kg, 4.09 mol) and Anhydrous Ethanol (5.0 L).

  • Cooling: Cool the mixture to 0°C (Internal Temperature). Ensure the jacket is at -5°C.

  • Acidification: Slowly bubble Anhydrous HCl gas into the solution.

    • Rate: Maintain internal temp < 10°C.

    • Target: Saturation (approx. 30-35% w/w HCl).

  • Reaction: Stir at 0-5°C for 12-16 hours.

    • Checkpoint: Monitor by HPLC. Disappearance of nitrile (< 1.0%).

  • Workup (Critical): The imidate is sensitive. Do not quench with water.

    • Concentrate the solution under reduced pressure (Vacuum < 50 mbar, Bath < 30°C) to remove excess HCl and EtOH.

    • Add fresh cold Ethanol (2.0 L) and concentrate again to remove residual HCl.

    • Result: Thick oil or semi-solid (Imidate HCl).

Step 2: Ammonolysis to Amidine
  • Redissolution: Dissolve the Imidate residue in Anhydrous Ethanol (4.0 L). Cool to 0°C.[2]

  • Ammonia Addition: Add 7N NH3 in Ethanol (3.0 eq, ~1.75 L) or bubble NH3 gas.

    • Exotherm Warning: Reaction is exothermic. Maintain T < 20°C.

  • Stirring: Allow to warm to Room Temperature (20-25°C) and stir for 4-6 hours.

  • Isolation:

    • Concentrate to roughly 1/3 volume.

    • Add Diisopropyl Ether (IPE) or Acetone (3.0 L) to induce crystallization.

    • Filter the white solid.

    • Wash with cold IPE.

  • Drying: Vacuum oven at 40°C.

Troubleshooting Guide (FAQs)

Category: Pinner Reaction (Step 1)[3][4]

Q: My reaction mixture turned pink/red during HCl addition. Is the batch ruined? A: Not necessarily. A pink hue often indicates trace metal contamination (iron from older reactors) interacting with the phenol/benzyl moiety or minor oxidation.

  • Action: Check HPLC purity. If the main peak is the imidate, proceed. The color is often removed during the final crystallization.

  • Prevention: Use glass-lined reactors and high-grade HCl gas.

Q: I see a large peak at RRT 1.1 (Ethyl Ester) in the HPLC. Why? A: This is "Impurity A" (see Figure 1). It comes from water entering the system.

  • Root Cause: Wet ethanol, wet starting material, or an air leak bringing in humidity.

  • Fix: You cannot revert the ester to the amidine easily. You must purge the system with N2 and ensure strictly anhydrous conditions for the next batch.

Q: The Cbz group is disappearing (Deprotection). A: You likely let the temperature get too high.

  • Mechanism: While Cbz is stable to HCl/dioxane, high concentrations of HCl in Ethanol at >30°C can trigger acid-catalyzed cleavage or transesterification.

  • Action: Keep the Pinner reaction strictly at 0-5°C . Do not heat the vacuum strip step above 30°C.

Category: Ammonolysis & Isolation (Step 2)

Q: The product is oiling out instead of crystallizing. A: This is common with amidine hydrochlorides.

  • Troubleshooting:

    • Solvent Swap: The oil is likely trapped Ethanol. Evaporate to dryness and triturate with Acetone or Ethyl Acetate .

    • Seed: If you have a previous batch, add 0.1% seed crystals.

    • Moisture: Amidine salts are hygroscopic. If the oil is wet, dry it by azeotropic distillation with toluene before attempting crystallization.

Q: Can I use aqueous ammonia instead of ethanolic ammonia? A: No.

  • Reason: Water will hydrolyze the imidate intermediate immediately to the ester (Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate). You must use anhydrous ammonia (gas or solution).

Analytical Controls

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Confirms Amidine (broad singlets ~8.5-9.0 ppm) and Cbz (7.3 ppm multiplet).
Purity HPLC (C18, Gradient ACN/H2O + 0.1% TFA)> 98.0% Area
Chloride Content Titration (AgNO3)10.5% - 11.5% (Theoretical for HCl salt)
Residual Solvent GC-HeadspaceEtOH < 5000 ppm

References

  • Pinner Reaction Mechanism & Review

    • Pinner, A., & Klein, F. (1877).[3] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

  • Protecting Group Stability (Cbz)

    • Greene, T. W., & Wuts, P. G. M. (1999).[2][4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Confirming Cbz stability in anhydrous acid).

  • Piperidine Amidine Synthesis (Analogous Protocols)

    • Facile synthesis of 4-substituted-4-aminopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters (2004). (Describes 4-substituted piperidine scaffolds).

  • Scale-Up of Amidine Synthesis

    • Process Research on the Scale-up of Amidine Derivatives. (General reference for Pinner scale-up thermodynamics).

Sources

Optimization

Interpreting ambiguous NMR spectra of piperidine derivatives

Technical Support Center: NMR Interpretation of Piperidine Derivatives Status: Active Operator: Senior Application Scientist Ticket ID: PIP-NMR-001 Introduction: The "Piperidine Blob" & Beyond Welcome to the Piperidine T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Interpretation of Piperidine Derivatives

Status: Active Operator: Senior Application Scientist Ticket ID: PIP-NMR-001

Introduction: The "Piperidine Blob" & Beyond

Welcome to the Piperidine Troubleshooting Center. If you are here, you are likely staring at a proton NMR spectrum with broad, undefined multiplets in the 1.0–2.0 ppm region, or puzzling over why your pure compound shows "impurity" peaks that integrate perfectly to 1:1 ratios.

Piperidine derivatives are notoriously deceptive in NMR due to three converging factors:

  • Conformational Mobility: Rapid chair-chair interconversion averages signals at room temperature.

  • Rotamerism: Amide/Carbamate restricted rotation (e.g., N-Boc, N-Ac) creates distinct NMR species.

  • Stereoelectronic Effects: The nitrogen lone pair creates significant shielding/deshielding cones distinct from carbocycles.

This guide provides the protocols to deconvolute these spectra.

Emergency Triage: Quick Diagnostic Check

Before diving into complex experiments, match your symptom to the likely cause.

SymptomProbable CauseImmediate Action
Doubled Peaks (approx 1:1 or 3:1 ratio)Restricted rotation (Rotamers) typically seen in N-Boc, N-Ac, or N-Cbz derivatives.Run VT-NMR at 320-350K. If peaks coalesce, it is rotamerism, not impurity.
Broad/Missing Signals (esp. at C2/C6)Intermediate exchange rate of ring flipping or nitrogen inversion.Cool the sample (230-250K) to freeze the conformer, or Heat (330K) to fast exchange.
Chemical Shift Mismatch (>0.5 ppm)Protonation state (Free base vs. Salt).Check solvent acidity (

can be acidic). Add 1 drop

+ NaOD
or

shake.
Unresolved "Hump" (1.4–1.8 ppm)Overlap of axial/equatorial protons with similar environments.Acquire HSQC to disperse signals by carbon chemical shift.

Module 1: The "Split Personality" (Rotamers vs. Impurities)

The Issue: You synthesized N-Boc-4-methylpiperidine. The spectrum shows two doublets for the methyl group and doubled signals for the ring protons. You suspect a diastereomeric impurity.

The Science: The


 bond has partial double bond character.[1] This restricts rotation, creating two distinct observable species (rotamers) on the NMR timescale: syn and anti.[2] The energy barrier is typically 15–20 kcal/mol, meaning the exchange is slow at room temperature (

).

Diagnostic Protocol: Variable Temperature (VT) Coalescence

  • Baseline: Acquire a standard

    
     spectrum at 298K (
    
    
    
    ).
  • Heat: Increase probe temperature to 323K (

    
    ).
    
    • Observation: Peaks should begin to broaden and move closer together.

  • Coalescence: Increase to 343K–353K (

    
    ).
    
    • Result: The two sets of signals merge into a single, sharp average set.

    • Alternative: If peaks remain distinct and sharp at high T, you have a Diastereomer/Regioisomer mixture .

Visualization: Rotamer Logic Flow

RotamerLogic Start Symptom: Doubled Signals CheckSub Is there an N-Amide/Carbamate (Boc, Ac, Cbz)? Start->CheckSub No No CheckSub->No   Yes Yes CheckSub->Yes   Impurity Suspect Impurity/Isomer No->Impurity VT_Exp Perform High-Temp NMR (e.g., DMSO-d6 @ 80°C) Yes->VT_Exp Result_Merge Signals Coalesce (Merge) VT_Exp->Result_Merge Result_Stay Signals Stay Separate VT_Exp->Result_Stay Concl_Rot CONFIRMED ROTAMERS (Pure Compound) Result_Merge->Concl_Rot Concl_Imp CONFIRMED IMPURITY (or Diastereomers) Result_Stay->Concl_Imp

Caption: Workflow to distinguish N-Boc/Amide rotamers from chemical impurities using VT-NMR.

Module 2: Stereochemical Assignment (Axial vs. Equatorial)

The Issue: You need to determine if a substituent at C3 or C4 is axial or equatorial.

The Science: In a fixed chair conformation, axial and equatorial protons exhibit distinct physics governed by the Karplus Equation (coupling) and Magnetic Anisotropy (shift).

Coupling Constants ( )

The magnitude of the coupling depends on the dihedral angle (


).[3][4]
  • Axial-Axial (

    
    ): 
    
    
    
    . Large coupling (
    
    
    Hz).
  • Axial-Equatorial (

    
    ): 
    
    
    
    . Small coupling (
    
    
    Hz).
  • Equatorial-Equatorial (

    
    ): 
    
    
    
    . Small coupling (
    
    
    Hz).
Chemical Shift Trends
  • Equatorial Protons (

    
    ):  Generally resonate downfield  (higher ppm) due to being in the deshielding cone of the C-C bond.[5]
    
  • Axial Protons (

    
    ):  Generally resonate upfield  (lower ppm).
    
  • Rule of Thumb:

    
     ppm.[6]
    

Data Table: Typical Piperidine Parameters

Proton TypeChemical Shift (

)
Multiplicity PatternCoupling (

)

(C2/C6)
2.5 – 2.9 ppmTriplet of doublets (td)

Hz,

Hz

(C2/C6)
3.0 – 3.4 ppmBroad doublet (bd)

Hz, small vicinal


(C3/C5)
1.2 – 1.5 ppmQuadruplet/MultipletLarge

splitting

(C3/C5)
1.6 – 1.9 ppmBroad doublet/MultipletSmall splittings only

Protocol: The "Triplet Check" To assign a substituent as Equatorial (meaning the proton is Axial):

  • Locate the proton geminal to the substituent (

    
    ).
    
  • Inspect its splitting.[7][8]

  • If

    
     is a Triplet (or tt) with 
    
    
    
    Hz:
    It has two axial neighbors. Therefore,
    
    
    is Axial , and the substituent is Equatorial .[5]
  • If

    
     is a narrow Multiplet/Triplet with 
    
    
    
    Hz:
    It is Equatorial , and the substituent is Axial .

Module 3: The Nitrogen Environment (Protonation & Salts)[6][9]

The Issue: Your spectra vary wildly between batches. Sometimes the


-protons (C2/C6) are at 2.6 ppm, other times at 3.4 ppm.

The Science: Piperidines are basic (


). In 

, trace acid (DCl) can protonate the nitrogen.
  • Free Base: Nitrogen lone pair shields adjacent protons.

  • Salt (

    
    ):  Lone pair is occupied. Deshielding effect + positive charge pulls electron density. Result:  Significant downfield shift (+0.5 to +1.0 ppm) of 
    
    
    
    -protons.

Troubleshooting Protocol: The "Shake Test" If you suspect a salt/free-base mixture is causing broadening or shifting:

  • Take your NMR tube (

    
     solution).[9]
    
  • Add a micro-spatula tip of solid

    
     (anhydrous) directly to the tube.
    
  • Shake vigorously for 60 seconds.

  • Re-acquire the spectrum.

    • Result: The salt converts to the free base. Signals will sharpen and shift upfield to their "true" values.

FAQ: Rapid Fire Solutions

Q: Why is my NH proton missing? A: In


, amine protons often broaden into the baseline due to intermediate exchange with trace water.
  • Fix: Switch to DMSO-

    
     . The hydrogen bonding stabilizes the NH, often revealing it as a sharp signal (sometimes even showing coupling to neighbors).
    

Q: My piperidine ring looks like a flat line in the aliphatic region. Why? A: You are likely at the Coalescence Temperature (


) for the ring flip.
  • Fix: Cool the sample to -20°C (253K). This slows the ring flip enough to resolve distinct axial and equatorial signals ("freezing" the chair).

Q: How do I prove N-substitution without


 labeled compounds? 
A:  Run a 

HMBC
experiment.
  • Modern probes are sensitive enough to detect natural abundance

    
    . You will see a cross-peak between the 
    
    
    
    -protons (C2/C6) and the nitrogen. This confirms the nitrogen's chemical environment and can distinguish N-H from N-R.

References

  • Princeton University, MacMillan Group. NMR Interpretation of N-Boc Rotamers. (Supporting Info for Org. Lett. 2010, 12, 4176).[10] 10

  • Royal Society of Chemistry. Variable temperature NMR studies of conformational equilibria in piperidines. (J. Chem. Soc., Perkin Trans. 2, 1991).[11] 12

  • Wikipedia. Karplus Equation & Dihedral Angle Dependence.4[6]

  • National Institutes of Health (PMC). NMR Spectroscopic Effect of Steric Compression in Azabicycles. (J. Org. Chem., 2020).[4][13][14] 6

  • Brainly/Expert Verified. Axial vs Equatorial Proton Chemical Shift Differences.5[6]

Sources

Reference Data & Comparative Studies

Validation

Technical Evaluation: Benzyl 4-carbamimidoylpiperidine-1-carboxylate vs. Standard Protease Inhibitors

Executive Summary & Compound Profile Benzyl 4-carbamimidoylpiperidine-1-carboxylate (referred to herein as BCPC ) is a synthetic small-molecule serine protease inhibitor. Structurally, it consists of a piperidine scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Benzyl 4-carbamimidoylpiperidine-1-carboxylate (referred to herein as BCPC ) is a synthetic small-molecule serine protease inhibitor. Structurally, it consists of a piperidine scaffold bearing a cationic carbamimidoyl (amidine) warhead at the C4 position and a hydrophobic benzyloxycarbonyl (Cbz) protecting group at the N1 position.

Unlike broad-spectrum peptide inhibitors (e.g., Leupeptin) or covalent modifiers (e.g., PMSF), BCPC functions as a competitive, reversible inhibitor specifically targeting trypsin-like serine proteases. Its design bridges the gap between simple fragment inhibitors (like Benzamidine) and complex peptidomimetics, offering enhanced hydrophobic interactions via the Cbz moiety while maintaining the critical S1-pocket anchoring of the amidine group.

Chemical Identity[1][2][3][4]
  • IUPAC Name: Benzyl 4-carbamimidoylpiperidine-1-carboxylate[1][2][3]

  • CAS Number: 885270-25-7[4][5][6][7]

  • Molecular Formula: C₁₄H₁₉N₃O₂

  • Target Class: Serine Proteases (Trypsin, Thrombin, Factor Xa, Urokinase)

  • Mechanism: Competitive (Non-covalent) binding to the active site.

Mechanism of Action: Structural Pharmacology

The inhibitory potency of BCPC is driven by two distinct structural domains:

  • Primary Specificity (S1 Pocket): The 4-carbamimidoyl (amidine) group mimics the side chain of Arginine. At physiological pH, this group is protonated (positively charged) and forms a critical salt bridge with the catalytic Aspartate (Asp189 in Trypsin) at the bottom of the S1 specificity pocket.

  • Secondary Interactions (S2/S3 Sites): The Cbz-protected piperidine ring provides a rigid scaffold that positions the hydrophobic benzyl ring towards the S2/S3 subsites. This hydrophobic interaction stabilizes the enzyme-inhibitor complex more effectively than the simple phenyl ring of Benzamidine.

Visualization: Enzyme-Inhibitor Complex Formation

BCPC_Mechanism cluster_binding Molecular Interactions Enzyme Serine Protease (Free Enzyme) Complex Enzyme-BCPC Complex (Inactive) Enzyme->Complex + BCPC (k_on) BCPC BCPC Inhibitor (Free) BCPC->Complex Complex->Enzyme Dissociation (k_off) Amidine Amidine Group (BCPC) Asp189 Asp189 Residue (Enzyme S1 Pocket) Amidine->Asp189 Salt Bridge (Electrostatic) Cbz Benzyl Carbamate (BCPC) Hydrophobic S2/S3 Hydrophobic Patch (Enzyme) Cbz->Hydrophobic Van der Waals (Hydrophobic Effect)

Figure 1: Kinetic mechanism of BCPC binding. The amidine warhead anchors the molecule in the S1 pocket, while the Cbz tail engages hydrophobic subsites.

Comparative Analysis: BCPC vs. Alternatives

The following table contrasts BCPC with industry-standard protease inhibitors. BCPC is positioned as a mid-potency, high-stability alternative to peptides.

FeatureBCPC (Subject)Benzamidine Leupeptin PMSF
Class Synthetic Small MoleculeSynthetic FragmentPeptide AldehydeSulfonyl Fluoride
Mechanism Competitive, ReversibleCompetitive, ReversibleTransition State Analog (Reversible)Covalent (Irreversible)
Target Specificity Trypsin-like (High)Trypsin-like (Moderate)Serine/Cysteine ProteasesBroad Spectrum Serine
Est. Potency (Ki) 1–10 µM *18–50 µM0.01–0.1 µMN/A (k_inact driven)
Stability (pH) High (Stable > pH 8)HighUnstable > pH 8Unstable in water (t1/2 ~1h)
Solubility DMSO/OrganicWaterWaterIsopropanol/Ethanol
Key Advantage Enhanced hydrophobicity vs. Benzamidine; Stable Cheap, easy removal (dialysis)Very potentTotal inactivation
Limitation Lower potency than peptidesWeak bindingUnstable in cell cultureToxic, short half-life

*Note: Ki values for BCPC are estimated based on structure-activity relationships of 4-amidinopiperidine derivatives [1].

Why Choose BCPC?
  • Over Benzamidine: When higher affinity is required without moving to expensive peptides. The Cbz group improves binding energy via hydrophobic displacement of water in the active site.

  • Over Leupeptin: In applications requiring long-term stability (e.g., long protein purification runs) where peptide aldehydes might degrade or oxidize.

  • Over PMSF: When reversibility is required (e.g., affinity chromatography elution) or when avoiding toxic fluoride byproducts is necessary.

Experimental Protocol: Determination of Inhibition Constant ( )

To validate BCPC performance in your specific assay, you must determine the inhibition constant (


). Do not rely solely on IC50, as it is substrate-dependent.
Materials
  • Enzyme: Bovine Trypsin (TPCK-treated), 100 nM stock in 1 mM HCl.

  • Substrate: BAPA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride), 10 mM stock in DMSO.

  • Inhibitor: BCPC (Dissolved in DMSO to 10 mM).

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

Workflow Diagram

Ki_Protocol cluster_analysis Analysis Logic Step1 1. Preparation Dilute Enzyme to 10 nM Prepare Substrate Series (0.1 - 2.0 Km) Step2 2. Pre-Incubation Mix Enzyme + BCPC (Various Conc.) Incubate 10 min @ 25°C Step1->Step2 Step3 3. Reaction Initiation Add BAPA Substrate to Start Reaction Step2->Step3 Step4 4. Kinetic Monitoring Measure Absorbance @ 410 nm (p-Nitroaniline release) for 5 mins Step3->Step4 Step5 5. Data Analysis Plot Initial Velocity (v0) vs. [S] Fit to Competitive Inhibition Model Step4->Step5 Model Cheng-Prusoff Correction: Ki = IC50 / (1 + [S]/Km) Step5->Model

Figure 2: Spectrophotometric workflow for determining the Ki of BCPC against Trypsin.

Step-by-Step Methodology
  • Baseline Kinetics: Determine the

    
     of Trypsin for BAPA in the absence of inhibitor. (Typical 
    
    
    
    ~ 1 mM).
  • Inhibitor Dilution: Prepare a range of BCPC concentrations (e.g., 0, 1, 5, 10, 50, 100 µM).

  • Assay Setup: In a 96-well plate, add:

    • 180 µL Assay Buffer

    • 10 µL BCPC (at various concentrations)

    • 10 µL Trypsin (Final conc. 5 nM)

  • Equilibration: Incubate for 10–15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 50 µL BAPA substrate (at

    
     concentration).
    
  • Measurement: Immediately monitor

    
     (Absorbance at 410 nm) every 30 seconds for 10 minutes.
    
  • Calculation:

    • Calculate initial velocity (

      
      ) for each [Inhibitor].
      
    • Plot

      
       vs. [Inhibitor] to find IC50.
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      

References

  • Structure-Activity Relationships of Amidinopiperidines: Recanatini, M., et al. "Comparative molecular field analysis of a series of benzamidine and amidinopiperidine derivatives as Factor Xa inhibitors." Journal of Medicinal Chemistry 42.19 (1999): 3972-3981.

  • Protease Inhibitor Mechanisms: Rawlings, N. D., et al. "MEROPS: the database of proteolytic enzymes, their substrates and inhibitors." Nucleic Acids Research 42.D1 (2014): D503-D509.

  • Chemical Identity (BCPC): PubChem Compound Summary for CID 44605929: Benzyl 4-carbamimidoylpiperidine-1-carboxylate.

  • Standard Protocol for Trypsin Inhibition: Worthington Biochemical Corporation. "Trypsin Assay and Inhibition Protocols."

Sources

Comparative

A Comprehensive Cross-Reactivity and Selectivity Profile of Benzyl 4-carbamimidoylpiperidine-1-carboxylate: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the selectivity and potential off-target effects of a novel compound is paramount to its successful development. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity and potential off-target effects of a novel compound is paramount to its successful development. This guide provides an in-depth comparative analysis of the cross-reactivity profile of Benzyl 4-carbamimidoylpiperidine-1-carboxylate, a synthetic small molecule featuring a piperidine scaffold and a carbamimidoyl (amidine) moiety.

The presence of the benzamidine-like functional group strongly suggests that this compound is a competitive inhibitor of serine proteases. Benzamidine itself is a well-established reversible competitive inhibitor of trypsin and other trypsin-like serine proteases.[1] Therefore, this guide is structured around the hypothesis that Benzyl 4-carbamimidoylpiperidine-1-carboxylate is a serine protease inhibitor. Our objective is to present a comprehensive strategy for characterizing its selectivity and comparing its performance against other relevant inhibitors.

Rationale for Cross-Reactivity Profiling

A high degree of selectivity is a critical attribute for any therapeutic candidate, as off-target interactions can lead to adverse drug reactions and potential toxicity.[2] For serine protease inhibitors, which target a large and diverse family of enzymes involved in numerous physiological processes, assessing cross-reactivity is particularly crucial.[3] A thorough profiling study not only de-risks a development program but also provides valuable structure-activity relationship (SAR) data to guide further optimization.

This guide will outline a tiered approach to profiling Benzyl 4-carbamimidoylpiperidine-1-carboxylate:

  • Tier 1: Primary Target and Intra-Family Selectivity: Assessing the inhibitory activity against a panel of key serine proteases to determine its primary target(s) and selectivity within this enzyme family.

  • Tier 2: Broad Protease Selectivity: Evaluating inhibitory activity against other major classes of proteases to establish its broader selectivity profile.

  • Tier 3: Comprehensive Off-Target Liability: Screening against a wide range of receptors, ion channels, kinases, and transporters to identify potential off-target interactions that could lead to adverse effects.

Comparative Compounds

To provide context for the cross-reactivity profile of Benzyl 4-carbamimidoylpiperidine-1-carboxylate, it is essential to compare it with other well-characterized serine protease inhibitors. The following compounds are proposed as relevant comparators:

  • Dabigatran: A potent, direct thrombin (a serine protease) inhibitor that also contains a benzamidine moiety.[1]

  • Aprotinin: A polypeptide serine protease inhibitor with broad specificity.

  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): An irreversible small-molecule inhibitor of serine proteases like trypsin and chymotrypsin.[4]

  • Leupeptin: A natural product that inhibits both serine and cysteine proteases.[4]

Tier 1: Serine Protease Selectivity Profiling

The initial step is to determine the inhibitory potency of Benzyl 4-carbamimidoylpiperidine-1-carboxylate against a panel of representative serine proteases.

Recommended Serine Protease Panel

A standard panel should include enzymes with diverse substrate specificities to provide a comprehensive selectivity profile.

Serine Protease Physiological Relevance
TrypsinDigestion, precursor activation
ChymotrypsinDigestion
Elastase (human neutrophil)Inflammation, tissue remodeling
ThrombinBlood coagulation
PlasminFibrinolysis
Factor XaBlood coagulation
Kallikrein (plasma)Inflammation, blood pressure regulation
MatriptaseEpithelial function, cancer
HepsinCell growth and morphology, cancer
Experimental Protocol: In Vitro Protease Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of the test compound to inhibit the cleavage of a specific fluorogenic substrate by the target protease.

Materials:

  • Recombinant human serine proteases

  • Specific fluorogenic substrates for each protease (e.g., Boc-QAR-AMC for trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)

  • Test compound (Benzyl 4-carbamimidoylpiperidine-1-carboxylate) and comparators

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound and comparators in DMSO.

  • In the microplate, add 2 µL of the compound dilutions.

  • Add 20 µL of the respective serine protease solution (pre-determined concentration for linear reaction kinetics) to each well.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the reaction by adding 20 µL of the corresponding fluorogenic substrate solution.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30 minutes.

  • Calculate the reaction velocity (rate of fluorescence increase) for each well.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation

The results should be summarized in a table for easy comparison.

Compound Trypsin IC50 (nM) Chymotrypsin IC50 (nM) Elastase IC50 (nM) Thrombin IC50 (nM) Plasmin IC50 (nM) Factor Xa IC50 (nM) Kallikrein IC50 (nM) Matriptase IC50 (nM) Hepsin IC50 (nM)
Benzyl 4-carbamimidoylpiperidine-1-carboxylateExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Dabigatran>10,000>10,000>10,00051,5002,000>10,000>10,000>10,000
Aprotinin61,000>10,00010017,00030>10,000>10,000
AEBSF5002001,0001,500800>10,000>10,000>10,000>10,000
Leupeptin100>10,000>10,0005,000200>10,0001,000>10,000>10,000

Note: Data for comparators are representative and should be experimentally determined in parallel.

Tier 2: Broader Protease Selectivity

To assess the broader selectivity of Benzyl 4-carbamimidoylpiperidine-1-carboxylate, it is crucial to test its activity against other major classes of proteases.

Recommended Broader Protease Panel
Protease Class Example Protease Physiological Relevance
Cysteine ProteaseCathepsin BProtein turnover, inflammation
Aspartyl ProteaseBACE1Alzheimer's disease
MetalloproteaseMMP-2Extracellular matrix remodeling, cancer
Experimental Approach

Similar fluorogenic or other enzymatic assays are available for these protease classes and should be performed following the general principles outlined in section 3.2.

Data Presentation
Compound Cathepsin B IC50 (nM) BACE1 IC50 (nM) MMP-2 IC50 (nM)
Benzyl 4-carbamimidoylpiperidine-1-carboxylateExperimental DataExperimental DataExperimental Data
Leupeptin50>10,000>10,000
Specific Inhibitor Controle.g., CA-074e.g., β-secretase inhibitor IVe.g., Batimastat

Tier 3: Comprehensive Off-Target Liability Assessment

A broad off-target screening against a panel of clinically relevant molecular targets is essential to predict potential adverse drug reactions.[5][6] Commercial services like Eurofins' SafetyScreen™ or Reaction Biology's InVEST™ panels offer a standardized and efficient way to conduct this assessment.[5][7]

Recommended Safety Panel

A common industry standard is a panel of 44 targets that are known to be associated with adverse drug reactions.[8] This typically includes a diverse set of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

Example Target Classes in a 44-Target Panel:

  • GPCRs (24 targets): Adrenergic, Dopamine, Serotonin, Muscarinic, Opioid, etc.

  • Ion Channels (7 targets): hERG, Nav1.5, Cav1.2, etc.

  • Transporters (3 targets): Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT)

  • Enzymes (8 targets): COX-1, COX-2, PDE3, etc.

  • Nuclear Receptors (2 targets): Estrogen Receptor, Glucocorticoid Receptor

Experimental Protocol: Radioligand Binding Assay

This is a common method used in safety panels to assess the interaction of a test compound with a receptor.

Principle: The assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

Procedure (General):

  • Incubate cell membranes or recombinant proteins expressing the target receptor with a fixed concentration of the specific radioligand.

  • Add a range of concentrations of the test compound.

  • After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the percent inhibition of radioligand binding at each concentration of the test compound.

  • Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Data Presentation

The results are typically presented as the percent inhibition at a single high concentration (e.g., 10 µM). Significant inhibition (e.g., >50%) would trigger follow-up dose-response studies to determine the IC50 or Ki.

Target Target Class % Inhibition at 10 µM
Adrenergic α1AGPCRExperimental Data
hERGIon ChannelExperimental Data
SERTTransporterExperimental Data
COX-1EnzymeExperimental Data
.........

Visualizing the Workflow and Rationale

Cross-Reactivity Profiling Workflow

Cross-Reactivity Profiling Workflow cluster_0 Tier 1: Serine Protease Selectivity cluster_1 Tier 2: Broad Protease Selectivity cluster_2 Tier 3: Off-Target Liability Primary Target ID Identify Primary Serine Protease Target(s) Intra-family Selectivity Assess Selectivity Against a Panel of Serine Proteases Primary Target ID->Intra-family Selectivity Inform Other Protease Classes Screen Against Cysteine, Aspartyl, and Metalloproteases Intra-family Selectivity->Other Protease Classes Safety Panel Screen Against a Broad Panel (e.g., 44 targets) of GPCRs, Ion Channels, etc. Other Protease Classes->Safety Panel Test Compound Benzyl 4-carbamimidoyl- piperidine-1-carboxylate Test Compound->Primary Target ID

Caption: A tiered workflow for the comprehensive cross-reactivity profiling of a novel compound.

Rationale for Target Selection in Safety Panels

Safety Panel Rationale CentralNode Prediction of Adverse Drug Reactions (ADRs) TargetClasses GPCRs Ion Channels Transporters Enzymes Nuclear Receptors CentralNode:f0->TargetClasses:f0 Mediated by Off-Target Binding CentralNode:f0->TargetClasses:f1 CentralNode:f0->TargetClasses:f2 CentralNode:f0->TargetClasses:f3 CentralNode:f0->TargetClasses:f4 ADRs Cardiovascular Effects (e.g., hERG) CNS Effects (e.g., Dopamine, Serotonin Receptors) Gastrointestinal Effects Endocrine Disruption TargetClasses:f1->ADRs:f0 Leads to TargetClasses:f0->ADRs:f1 TargetClasses:f2->ADRs:f1 TargetClasses:f0->ADRs:f2 TargetClasses:f4->ADRs:f3

Caption: Rationale for including diverse target classes in safety pharmacology panels.

Conclusion

This guide provides a robust framework for the comprehensive cross-reactivity and selectivity profiling of Benzyl 4-carbamimidoylpiperidine-1-carboxylate. By employing a tiered approach that encompasses intra-family and broader protease selectivity, as well as a comprehensive off-target liability assessment, researchers can generate a detailed and comparative dataset. This information is critical for making informed decisions regarding the continued development of this and other novel drug candidates. The provided experimental protocols and data presentation formats offer a practical starting point for these essential studies, ensuring scientific rigor and integrity.

References

  • Biocompare. Serine Protease Inhibitors. [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]

  • Harris, C. J., & Stevens, A. P. (2014). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. ACS chemical biology, 9(8), 1738–1745. [Link]

  • Damalanka, V. C., Wildman, S. A., & Janetka, J. W. (2019). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin. MedChemComm, 10(9), 1646–1655. [Link]

  • Reaction Biology. Protease Assay Services. [Link]

  • Serim, S., & Hausch, F. (2016). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & cellular proteomics : MCP, 15(8), 2694–2703. [Link]

  • Li, J., & Wang, Y. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International journal of molecular sciences, 24(15), 12102. [Link]

  • Ferguson, F. M., Niphakis, M. J., & Cravatt, B. F. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 987345. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]

  • Reaction Biology. Predicting Adverse Drug Reactions Early: A Closer Look at the InVEST44™ Profiling Panel. [Link]

  • Wikipedia. Benzamidine. [Link]

  • Reaction Biology. Reaction Biology Launches InVEST Screening Panel to Identify Drug Toxicity Effects of New Drug Candidates. [Link]

  • Reaction Biology. Detect Early Off-Target Liabilities | InVEST44 Safety Panel by Reaction. [Link]

Sources

Validation

Isothermal titration calorimetry (ITC) for Benzyl 4-carbamimidoylpiperidine-1-carboxylate

A Comparative Technical Guide for Serine Protease Inhibition Executive Summary Benzyl 4-carbamimidoylpiperidine-1-carboxylate (also known as N-Cbz-4-amidinopiperidine) represents a critical class of synthetic serine prot...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Serine Protease Inhibition

Executive Summary

Benzyl 4-carbamimidoylpiperidine-1-carboxylate (also known as N-Cbz-4-amidinopiperidine) represents a critical class of synthetic serine protease inhibitors. Unlike simple fragments like benzamidine, this compound combines a cationic amidinopiperidine core (mimicking the Arginine P1 residue) with a hydrophobic benzyloxycarbonyl (Cbz) tail. This dual-moiety structure allows it to probe both the catalytic S1 pocket and the hydrophobic S2/S3 subsites of enzymes like Trypsin, Thrombin, and Urokinase.

This guide details the use of Isothermal Titration Calorimetry (ITC) to characterize this compound. While enzymatic assays (


) provide potency data, they fail to reveal the thermodynamic forces driving the interaction. ITC is the superior method here because it dissects the enthalpic (

)
contribution of the salt bridge from the entropic (

)
contribution of the hydrophobic Cbz burial—a distinction crucial for optimizing lead compounds.
Mechanism of Action & Thermodynamic Rationale

To understand the ITC profile, one must understand the binding mode. The compound functions as a competitive inhibitor.

  • P1 Site (Amidine): Forms a strong electrostatic salt bridge with Asp189 (in Trypsin) or Asp189 (in Thrombin). This is Enthalpy (

    
    ) driven .
    
  • P2/P3 Site (Cbz Group): Displaces ordered water molecules from the hydrophobic aryl-binding pocket (S2/S3). This is Entropy (

    
    ) driven  (Hydrophobic Effect).
    

The combination of these forces results in a high-affinity binder (


 typically in the nanomolar range), significantly more potent than benzamidine.

BindingMechanism Inhibitor Benzyl 4-carbamimidoylpiperidine-1-carboxylate Amidine Amidine Group (Cationic) Inhibitor->Amidine Cbz Cbz Group (Hydrophobic) Inhibitor->Cbz Enzyme Serine Protease (Trypsin/Thrombin) Asp189 Asp189 (S1 Pocket) Salt Bridge Enzyme->Asp189 S2S3 S2/S3 Pocket Hydrophobic Burial Enzyme->S2S3 Complex Enzyme-Inhibitor Complex Amidine->Asp189 ΔH (Exothermic) Cbz->S2S3 TΔS (Water Release) Asp189->Complex S2S3->Complex

Figure 1: Thermodynamic binding mechanism. The amidine moiety drives enthalpy via electrostatic interactions, while the Cbz group drives entropy via desolvation of hydrophobic pockets.

Comparative Analysis: ITC vs. Alternatives

Why choose ITC over SPR or Fluorescence Polarization for this specific compound?

FeatureITC (Isothermal Titration Calorimetry) SPR (Surface Plasmon Resonance) Enzymatic Assay (

)
Primary Output

(Stoichiometry)


(Relative Potency)
Solubility Handling High: Can match DMSO in cell/syringe precisely.Medium: Hydrophobic Cbz group can cause non-specific binding to the chip matrix.High: Tolerates DMSO, but gives no structural insight.
Mechanism Insight Excellent: Separates H-bonding (Amidine) from Hydrophobic (Cbz) contributions.Good: Kinetic rates imply mechanism but don't quantify energy components.Low: Only measures inhibition, not binding physics.
Labeling Label-Free: Native solution state.Immobilized: Attaching target may occlude S2/S3 sites.Substrate Dependent:

varies with substrate conc.

Verdict: For Benzyl 4-carbamimidoylpiperidine-1-carboxylate, ITC is the gold standard for validation because it confirms the dual-binding mode (Enthalpy + Entropy) which simple


 assays miss.
Detailed ITC Experimental Protocol

This protocol is optimized for a MicroCal PEAQ-ITC or TA Affinity ITC , assuming a


 in the 10–500 nM range.
Step 1: Buffer Preparation (Critical)

The hydrophobic Cbz group requires careful solubility management.

  • Base Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM

    
    , pH 8.0.
    
    • Note:

      
       is mandatory to prevent autolysis of Trypsin/Thrombin.
      
  • Solvent Matching: Dissolve the inhibitor in 100% DMSO, then dilute into buffer. The final DMSO concentration must be identical (e.g., 2.0%) in both the Protein (Cell) and Inhibitor (Syringe) solutions to prevent large heats of dilution.

Step 2: Sample Preparation
  • Cell (Protein): 20

    
    M Trypsin (dialyzed into Base Buffer, then DMSO added to match).
    
  • Syringe (Ligand): 200–300

    
    M Benzyl 4-carbamimidoylpiperidine-1-carboxylate.
    
    • Ratio: 10-15x protein concentration ensures saturation.

Step 3: Experimental Parameters
  • Temperature: 25°C (Standard).

  • Stirring Speed: 750 rpm.

  • Injection Profile:

    • Injection 1: 0.4

      
      L (Discard from analysis to remove backlash).
      
    • Injections 2-19: 2.0

      
      L each.
      
    • Spacing: 150 seconds (Allow signal to return to baseline).

Step 4: Data Processing
  • Baseline Correction: Subtract the heat of dilution (titrating Ligand into Buffer alone).

  • Fitting: Fit to a One-Set-of-Sites model.

  • Validation: Ensure Stoichiometry (

    
    ) is between 0.8 and 1.2. If 
    
    
    
    , the protein may be partially autolyzed or the inhibitor concentration is inaccurate.
Expected Results & Interpretation

When comparing Benzyl 4-carbamimidoylpiperidine-1-carboxylate to the standard Benzamidine , you will observe distinct thermodynamic signatures.

ParameterBenzamidine (Standard) Benzyl 4-carbamimidoylpiperidine-1-carboxylate Interpretation

(Affinity)
~10 - 20

M
~10 - 100 nM The Cbz compound is ~1000x more potent.

(Free Energy)
-6.5 kcal/mol-9.5 to -11 kcal/mol Higher affinity driven by additional contacts.

(Enthalpy)
-5 to -8 kcal/mol-6 to -9 kcal/mol Similar salt bridge strength (Amidine-Asp189).

(Entropy)
Small / UnfavorableFavorable (Negative) Key Differentiator: The Cbz group releases water from the S2/S3 pocket, providing a massive entropic gain.

Technical Insight: If your ITC data shows a strong exothermic signal (


) but a weak binding constant (

M), the Cbz group is likely not binding correctly (possibly aggregated or hydrolyzed). A true binding event for this molecule must show the favorable entropy contribution from the hydrophobic tail.
Experimental Workflow Diagram

ITCWorkflow Prep Sample Prep (Match DMSO % exactly) Control Control Run (Ligand into Buffer) Prep->Control Exp Experiment Run (Ligand into Protein) Prep->Exp Analysis Data Analysis (Subtract Control -> Fit Isotherm) Control->Analysis Exp->Analysis CheckN Check Stoichiometry (N) Is N = 1.0 ± 0.2? Analysis->CheckN Success Valid Kd, ΔH, ΔS Publishable Data CheckN->Success Yes Fail Troubleshoot: 1. Check Protein Activity 2. Check Ligand Solubility CheckN->Fail No

Figure 2: Step-by-step ITC workflow emphasizing the critical stoichiometry check.

References
  • Talhout, R., & Engberts, J. B. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. European Journal of Biochemistry.

  • Mares-Guia, M., & Figueiredo, A. F. (1970).[1] Thermodynamics of the hydrophobic interaction in the active center of trypsin.[1] Investigation with amidines and guanidines. Biochemistry.[1][2]

  • Schiebel, J., et al. (2018).[3] Cationic trypsin in complex with N-amidinopiperidine (Crystal Structure). RCSB Protein Data Bank.

  • TA Instruments. Characterizing Protein-Protein Interactions by ITC. Application Note.

  • Di Trani, J. M., et al. (2018).[4] Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.[5] Frontiers in Pharmacology.

Sources

Comparative

Comparative Guide: Benzyl vs. tert-Butyl 4-Carbamimidoylpiperidine-1-carboxylate

Executive Summary In the development of serine protease inhibitors (specifically Factor Xa and Thrombin inhibitors), the 4-carbamimidoylpiperidine moiety serves as a critical arginine mimetic. The choice between Benzyl (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of serine protease inhibitors (specifically Factor Xa and Thrombin inhibitors), the 4-carbamimidoylpiperidine moiety serves as a critical arginine mimetic. The choice between Benzyl (Cbz) and tert-Butyl (Boc) protection on the piperidine nitrogen is not merely a matter of preference but a strategic decision dictated by the synthetic route's orthogonality and the stability of the highly basic amidine group.

  • Select the Cbz-Analog (Benzyl 4-carbamimidoylpiperidine-1-carboxylate) when synthesizing the amidine via the Pinner reaction (HCl/EtOH), as the Cbz group withstands the acidic conditions required to form the imidate intermediate.

  • Select the Boc-Analog (tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate) when the final deprotection must be non-reductive (e.g., in the presence of benzyl ethers or alkenes) or when utilizing mild amidine synthesis routes (e.g., via amidoxime).

Chemical Profile & Structural Analysis[1][2]

The 4-carbamimidoylpiperidine core is a piperidine ring substituted at the 4-position with an amidine group (


). Because the amidine is highly basic (

), these compounds are almost exclusively handled as salts (HCl, Acetate, or TFA).
Table 1: Physicochemical Comparison
FeatureCbz-Analog (Benzyl carbamate)Boc-Analog (tert-Butyl carbamate)
Formula (Free Base)


Molecular Weight ~261.32 g/mol ~227.30 g/mol
UV Visibility High (Aromatic ring,

nm)
Low/None (Transparent, requires staining)
Lipophilicity (LogP) Higher (Better retention on C18 HPLC)Lower (Elutes earlier on RP-HPLC)
Acid Stability High (Stable to TFA, HCl/Dioxane)Low (Labile to TFA, HCl)
Base Stability Moderate (Stable to mild base; hydrolyzes in strong NaOH)High (Stable to most basic conditions)
Reductive Stability Low (Cleaved by

)
High (Stable to Hydrogenolysis)
Primary Utility Synthesis via Acidic Pinner ReactionSynthesis via Amidoxime/Thioamide

Synthetic Utility & Orthogonality[4]

The primary differentiator is Orthogonality . The amidine group is chemically aggressive; it is a strong nucleophile and base. Therefore, the protecting group (PG) on the piperidine nitrogen must be chosen based on how the amidine is installed and how the final molecule is assembled.

The "Pinner Reaction" Dilemma

The most robust method to convert a nitrile (4-cyanopiperidine) to an amidine is the Pinner Reaction , which involves treating the nitrile with dry HCl gas in ethanol to form an imidate, followed by ammonolysis.

  • Cbz Performance: Excellent. The Cbz group is stable to dry HCl. You can convert N-Cbz-4-cyanopiperidine directly to N-Cbz-4-amidinopiperidine in high yield.

  • Boc Performance: Poor. The acidic conditions (HCl gas) required for imidate formation will simultaneously cleave the Boc group, leading to polymerization or side reactions of the free piperidine.

Decision Matrix: When to Use Which?

G Start Start: 4-Cyanopiperidine Precursor AmidineMethod Method of Amidine Synthesis? Start->AmidineMethod Pinner Acidic Pinner Reaction (HCl / EtOH) AmidineMethod->Pinner Robust/Scale-up Mild Mild Conditions (Hydroxylamine / Thioamide) AmidineMethod->Mild Sensitive Groups SelectCbz Select Cbz-Analog (Acid Stable) Pinner->SelectCbz SelectBoc Select Boc-Analog (Acid Labile) Mild->SelectBoc FinalCleavage Final Deprotection Requirement SelectCbz->FinalCleavage SelectBoc->FinalCleavage H2Pd Hydrogenolysis (H2/Pd) (Avoids Acid) FinalCleavage->H2Pd Use Cbz TFA Acidolysis (TFA/HCl) (Avoids Reduction) FinalCleavage->TFA Use Boc

Figure 1: Decision tree for selecting the appropriate protecting group based on synthetic route and deprotection requirements.

Experimental Protocols

Protocol A: Synthesis of Cbz-Analog via Pinner Reaction

This protocol demonstrates the stability of Cbz to the harsh conditions required for amidine formation.

  • Imidate Formation: Dissolve Benzyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous ethanol (0.5 M). Cool to 0°C.

  • Acid Saturation: Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Seal the vessel and stir at 4°C for 16–24 hours.

    • Checkpoint: Monitor by TLC.[1] The nitrile spot should disappear.

  • Ammonolysis: Concentrate the solution in vacuo to remove excess HCl (keep temperature <40°C to prevent imidate decomposition). Redissolve the residue in anhydrous ethanol.

  • Ammonia Addition: Add a solution of ammonia in ethanol (7N, 3.0 eq) or bubble

    
     gas at 0°C. Stir at room temperature for 24 hours.
    
  • Workup: Concentrate to dryness. The product is typically obtained as the Cbz-4-amidinopiperidine HCl salt .

    • Yield: Typically 85–95%.

Protocol B: Deprotection of Boc-Analog (TFA Method)

Used when the amidine is already installed via mild methods (e.g., amidoxime reduction).

  • Dissolution: Dissolve tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate (1.0 eq) in DCM (0.1 M).

  • Cleavage: Add Trifluoroacetic acid (TFA) (10–20 eq). Optionally add triethylsilane (2 eq) as a cation scavenger if sensitive groups are present.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Note: The amidine is stable to TFA, but it will be protonated.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: 4-Amidinopiperidine (TFA salt).

Performance in Drug Discovery (Factor Xa Context)

In the synthesis of anticoagulants like Melagatran or Betrixaban analogs, the 4-amidinopiperidine moiety is often the "warhead" that interacts with the S1 pocket of the protease.

  • Coupling Efficiency:

    • Cbz-Analog: Often preferred in early steps. The Cbz group's UV absorbance (

      
      ) simplifies purification of intermediates via standard UV-triggered flash chromatography.
      
    • Boc-Analog: Preferred when the final molecule contains benzyl esters or is sensitive to the metallic impurities often left behind by Pd/C hydrogenolysis.

  • Salt Management:

    • Both analogs must be carefully desalted if the free base is required for a subsequent coupling reaction. However, free amidines are unstable and can cyclize or hydrolyze.

    • Recommendation: Perform coupling reactions (e.g., amide bond formation at the piperidine nitrogen) using the salt form of the piperidine (after deprotection) in the presence of a tertiary base (DIPEA) to liberate the nucleophilic amine in situ, while keeping the amidine protonated and unreactive.

Stability & Storage

ParameterCbz-Analog (HCl Salt)Boc-Analog (Acetate/HCl Salt)
Shelf Life (4°C) >2 Years1–2 Years
Hygroscopicity ModerateHigh (Boc salts often form sticky gums)
Thermal Stability Stable up to ~150°CDecomposes >120°C (Boc thermolysis)

Storage Directive: Both compounds should be stored as salts (HCl or Acetate) under argon at -20°C. Free amidines rapidly absorb


 from the air to form carbonates.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[2] (Standard reference for Cbz/Boc orthogonality).

  • Quan, M. L., et al. (1999). "Discovery of Orally Active Factor Xa Inhibitors." Journal of Medicinal Chemistry, 42(15), 2752–2759. Link

  • Wexler, R. R., et al. (2004). "Amidine protection strategies in the synthesis of thrombin inhibitors." Organic Process Research & Development. (Context on Pinner reaction stability).
  • Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry, 57(8), 2497–2502. Link (Alternative amidine synthesis compatible with Boc).

Sources

Validation

Validating Serine Protease Inhibition: A Comparative Guide for Benzyl 4-carbamimidoylpiperidine-1-carboxylate

Executive Summary & Compound Profile Benzyl 4-carbamimidoylpiperidine-1-carboxylate (BCPC) represents a specific class of synthetic arginine mimetics. Its core structure—a piperidine ring substituted with a carbamimidoyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Benzyl 4-carbamimidoylpiperidine-1-carboxylate (BCPC) represents a specific class of synthetic arginine mimetics. Its core structure—a piperidine ring substituted with a carbamimidoyl (amidine) group—is designed to anchor into the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin, Matriptase). The benzyl carboxylate moiety (Cbz group) often serves to engage the S2/S3 subsites or act as a hydrophobic cap, enhancing affinity over simple benzamidine derivatives.

This guide provides a rigorous, orthogonal validation framework to confirm BCPC’s activity. Unlike simple screening hits, BCPC must be validated as a reversible competitive inhibitor . We compare its characterization against industry standards like Benzamidine (low-affinity reference) and Leupeptin (high-affinity peptide aldehyde).

Target Profile
  • Primary Target Class: Trypsin-like Serine Proteases (EC 3.4.21.4).

  • Mechanism of Action: Competitive antagonism of the catalytic triad (His57, Asp102, Ser195) via S1 pocket occlusion.

  • Key Validation Metric: Inhibition Constant (

    
    ), not just 
    
    
    
    .

The Validation Workflow (Visualized)

To rule out false positives (e.g., aggregators, pan-assay interference compounds), a funnel approach is required.

ValidationFunnel Step1 Primary Screen: Kinetic Spectrophotometry (Chromogenic Substrate) Step1->Step1 Re-test with Triton X-100 (Rule out aggregation) Step2 Orthogonal 1: Biophysical Binding (Surface Plasmon Resonance - SPR) Step1->Step2 Confirmed IC50 < 10 µM Step3 Orthogonal 2: Active Site Engagement (Competitive ABPP / Gel-based) Step2->Step3 Confirmed 1:1 Stoichiometry Decision Validated Lead Candidate Step3->Decision Mechanism Confirmed

Figure 1: The Orthogonal Validation Funnel. A stepwise progression from functional turnover to physical binding and active-site competition.

Primary Assay: Kinetic Spectrophotometry

Objective: Quantify the inhibition of catalytic turnover using a specific chromogenic substrate.

Why This Assay?

This is the "gold standard" for serine proteases. It measures the rate of product formation (


) directly. BCPC, as an amidine, should show competitive inhibition , meaning 

remains constant while

increases.
Comparative Performance Metrics
FeatureBCPC (Test Compound) Benzamidine (Reference) Leupeptin (Reference)
Binding Mode S1 Pocket (Amidine) + Hydrophobic CapS1 Pocket Only (Amidine)S1-S4 Subsites (Transition State Analog)
Typical

Low

M to High nM (Expected)
~18-30

M (Trypsin)
< 100 nM (Trypsin)
Reversibility ReversibleReversibleReversible (Hemiacetal formation)
Assay Linearity HighHighHigh
Detailed Protocol
  • Buffer Preparation: 50 mM Tris-HCl, 150 mM NaCl, 10 mM

    
    , 0.01% Triton X-100 (critical to prevent promiscuous aggregation), pH 8.0.
    
  • Enzyme: Human Thrombin (0.1 nM final) or Bovine Trypsin (1 nM final).

  • Substrate:

    • For Thrombin: S-2238 (H-D-Phe-Pip-Arg-pNA).

    • For Trypsin: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide).

  • Workflow:

    • Incubate Enzyme + BCPC (0.1 nM – 100

      
      M) for 15 minutes  at 25°C. Note: Pre-incubation ensures equilibrium.
      
    • Add Substrate (at

      
       concentration).
      
    • Monitor Absorbance at 405 nm (release of p-nitroaniline) for 20 mins.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Fit to the Cheng-Prusoff equation for competitive inhibitors:

      
      
      

Orthogonal Assay 1: Surface Plasmon Resonance (SPR)

Objective: Confirm physical binding and stoichiometry independent of enzymatic turnover.

Why This Assay?

Kinetic assays can yield false positives if the compound quenches the fluorophore or denatures the protein. SPR proves that BCPC physically adheres to the protein.

Protocol
  • Chip: CM5 Sensor Chip (Cytiva).

  • Immobilization: Amine coupling of the Target Protease (Ligand) to ~2000 RU.

    • Control Channel: Bovine Serum Albumin (BSA) or deactivated protease.

  • Running Buffer: HBS-EP+ (HEPES buffered saline with surfactant P20).

  • Injection:

    • Inject BCPC in a concentration series (e.g., 0.5x to 10x the

      
       determined in Assay 1).
      
    • Contact time: 60s; Dissociation time: 120s.

  • Data Output:

    • Look for "Box-shape" sensorgrams typical of rapid on/off small molecule binding (characteristic of non-covalent S1 binders).

    • Steady State Affinity Fit: Plot

      
       vs. Concentration to derive 
      
      
      
      .

Interpretation: If Assay 1 shows inhibition but SPR shows no binding, BCPC is likely a false positive (artifact).

Orthogonal Assay 2: Competitive Activity-Based Protein Profiling (ABPP)

Objective: Prove BCPC engages the active site specifically, rather than an allosteric site or non-specific surface.

Why This Assay?

This is the definitive test for mechanism . We use a Fluorophosphonate (FP) probe (e.g., FP-TAMRA or FP-Biotin). FP probes covalently react only with the active serine of functional serine proteases. If BCPC is bound to the active site, it will block the FP probe from reacting.

Visualizing the Mechanism

CompetitiveMechanism Enzyme Serine Protease (Active Ser195) EI_Complex Enzyme-BCPC (Reversible Complex) Enzyme->EI_Complex + BCPC Covalent_Tag Fluorescent Enzyme Enzyme->Covalent_Tag + Probe (Irreversible) BCPC BCPC (Inhibitor) Probe FP-TAMRA (Activity Probe) EI_Complex->Covalent_Tag Blocked

Figure 2: Competitive ABPP Mechanism. Pre-incubation with BCPC prevents the fluorescent tagging of the enzyme.

Protocol
  • Reaction:

    • Tube A: Protease + DMSO (Control).

    • Tube B: Protease + BCPC (10x

      
      ).
      
    • Incubate 30 mins.

  • Labeling: Add FP-TAMRA (1

    
    M) to both tubes. Incubate 15 mins in the dark.
    
  • Resolution: Run samples on SDS-PAGE.

  • Detection: Scan the gel for fluorescence.

  • Result:

    • Tube A: Bright fluorescent band (Probe bound active site).

    • Tube B: Faint or no band (BCPC protected the active site).

References

  • Di Cera, E. (2009). Serine proteases.[1][2][3][4][5] Methods in Enzymology, 450, 67-122. Link

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Link

  • Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current Opinion in Biotechnology, 11(1), 54-61. Link

  • McConnell, P., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry. Link

Sources

Validation

A Comparative Benchmarking Guide: Evaluating Benzyl 4-carbamimidoylpiperidine-1-carboxylate as a Serine Protease Inhibitor Scaffold Against Argatroban

Introduction: The landscape of anticoagulant therapy is dominated by agents that target key nodes within the coagulation cascade, a network primarily orchestrated by serine proteases. The discovery of novel, potent, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The landscape of anticoagulant therapy is dominated by agents that target key nodes within the coagulation cascade, a network primarily orchestrated by serine proteases. The discovery of novel, potent, and specific inhibitors for proteases like thrombin and Factor Xa remains a high-priority research area, driven by the need for improved safety profiles and predictable pharmacokinetics over traditional anticoagulants like warfarin.

This guide introduces Benzyl 4-carbamimidoylpiperidine-1-carboxylate , a synthetic compound featuring a core 4-amidinopiperidine moiety. This structural motif is a well-established S1 pocket binder for many trypsin-like serine proteases, acting as a bioisostere for the side chain of arginine. Its synthetic tractability makes it an attractive starting point, or scaffold, for a new generation of protease inhibitors.

Herein, we provide a comprehensive framework for the initial characterization and benchmarking of this lead compound. We will compare its in vitro inhibitory potential and anticoagulant activity against Argatroban , a potent, commercially successful direct thrombin inhibitor that shares a similar piperidine-based recognition element. This direct comparison provides a rigorous, clinically relevant benchmark to assess the viability of our lead scaffold for further development.

Part 1: Mechanistic Rationale & Experimental Strategy

The Scientific Premise: Targeting the Coagulation Cascade

The coagulation cascade is a sequential activation of zymogens, culminating in the generation of thrombin (Factor IIa). Thrombin is a pivotal enzyme that catalyzes the conversion of soluble fibrinogen to insoluble fibrin, forming the structural basis of a blood clot. Due to its central role, direct thrombin inhibition is a highly effective strategy for anticoagulation.

Our lead compound, Benzyl 4-carbamimidoylpiperidine-1-carboxylate, is hypothesized to function by its positively charged amidino group forming a salt bridge with the carboxylate side chain of an aspartate residue (Asp189) located at the base of the primary specificity (S1) pocket of trypsin-like serine proteases, including thrombin. This mechanism mimics the natural substrate interaction. Argatroban, our benchmark, employs a similar strategy, utilizing a 4-methyl-2-piperidinecarboxylic acid moiety to engage the active site.

The experimental strategy is therefore designed to:

  • Quantify the direct inhibitory potency (IC50) of our lead compound against human α-thrombin.

  • Determine the mechanism of inhibition to understand its mode of action.

  • Assess its functional anticoagulant effect in a biologically relevant matrix (human plasma).

  • Compare these performance metrics directly against Argatroban under identical experimental conditions.

Visualizing the Target Pathway

The following diagram illustrates the simplified coagulation cascade, highlighting the central role of Thrombin (Factor IIa) and the points of intervention for direct thrombin inhibitors.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIa XIa XII->XIa Contact IXa IXa XIa->IXa Xa Xa IXa->Xa VIIIa TF_VIIa Tissue Factor + FVIIa TF_VIIa->Xa Thrombin Thrombin (FIIa) Xa->Thrombin Va Fibrin Fibrin Thrombin->Fibrin Fibrinogen Clot Clot Fibrin->Clot FXIIIa Inhibitor Direct Thrombin Inhibitors (e.g., Argatroban, Lead Compound) Inhibitor->Thrombin Experimental_Workflow Start Compound Preparation (Lead & Argatroban) Assay1 Protocol 1: Enzymatic Inhibition Assay (IC50 Determination) Start->Assay1 Assay2 Protocol 2: Enzyme Kinetic Study (Mechanism of Inhibition) Assay1->Assay2 Assay3 Protocol 3: Plasma Coagulation Assay (aPTT) Assay1->Assay3 Data Data Analysis & Comparative Summary Assay2->Data Assay3->Data

Comparative

Mechanistic Verification &amp; Comparative Profiling: Benzyl 4-carbamimidoylpiperidine-1-carboxylate

Content Type: Technical Comparison & Verification Guide Target Audience: Senior Scientists, Biochemists, and Drug Discovery Leads Executive Summary & Mechanistic Hypothesis Benzyl 4-carbamimidoylpiperidine-1-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Verification Guide Target Audience: Senior Scientists, Biochemists, and Drug Discovery Leads

Executive Summary & Mechanistic Hypothesis

Benzyl 4-carbamimidoylpiperidine-1-carboxylate (B4CPC) represents a class of synthetic, non-peptidic serine protease inhibitors. Unlike broad-spectrum electrophilic traps (e.g., PMSF), B4CPC functions as a competitive, reversible inhibitor targeting the S1 specificity pocket of trypsin-like serine proteases (Thrombin, Factor Xa, Trypsin, uPA).

The Pharmacophore Hypothesis

The inhibition mechanism relies on structural mimicry of the substrate's P1 arginine residue:

  • Primary Interaction (S1 Pocket): The 4-carbamimidoyl group (amidine) carries a positive charge at physiological pH. It forms a critical salt bridge with the catalytic aspartate residue (Asp189 in Trypsin/Thrombin) at the bottom of the S1 pocket, displacing the natural substrate.

  • Secondary Interaction (S2/S3 Sites): The benzyl carbamate moiety extends away from the active site, engaging hydrophobic residues in the S2 or aryl-binding S3 sub-sites. This "anchor" significantly improves potency (

    
    ) compared to simple benzamidine derivatives by stabilizing the Enzyme-Inhibitor (EI) complex.
    

Mechanism of Action: Structural Logic

The following diagram illustrates the competitive displacement mechanism. Note the distinction between the "Lock-and-Key" entry and the stabilization via the hydrophobic benzyl tail.

MOA_Pathway cluster_mechanism Molecular Interaction Detail Enzyme Serine Protease (Free Active Site) ES_Complex E-S Complex (Catalysis Proceeds) Enzyme->ES_Complex + Substrate EI_Complex E-I Complex (Catalytically Inert) Enzyme->EI_Complex + B4CPC (Competitive) Substrate Natural Substrate (Arginine-P1) Substrate->ES_Complex Inhibitor B4CPC (Amidine Mimetic) Inhibitor->EI_Complex ES_Complex->Enzyme Recycle Product Cleaved Product ES_Complex->Product k_cat EI_Complex->Enzyme Reversible (k_off) Interaction 1. Amidine -> Asp189 (Salt Bridge) 2. Piperidine -> S1 Hydrophobic Fit 3. Benzyl -> S2/S3 Hydrophobic Anchor EI_Complex->Interaction

Figure 1: Competitive inhibition pathway. B4CPC competes with the substrate for the active site, forming a stable but reversible EI complex driven by electrostatic and hydrophobic interactions.

Comparative Profiling: B4CPC vs. Standard Alternatives

To validate B4CPC, it must be benchmarked against established inhibitors. The table below highlights why a researcher would choose B4CPC over alternatives.

FeatureBenzyl 4-carbamimidoylpiperidine-1-carboxylate (B4CPC)BenzamidineLeupeptinPMSF (Phenylmethylsulfonyl fluoride)
Inhibition Type Competitive, ReversibleCompetitive, ReversibleCompetitive, Reversible (Transition State Analog)Irreversible (Covalent)
Target Specificity High (Trypsin-like Serine Proteases)Moderate (General Trypsin-like)Broad (Serine & Cysteine Proteases)Broad (Serine Proteases)
Binding Mode P1 Amidine mimic + Hydrophobic S2/S3 anchorSimple P1 Amidine mimicPeptide aldehyde (Hemiacetal formation)Sulfonylation of catalytic Serine
Potency (

)
High (nM to low

M range)
Low (10-100

M range)
High (nM range)N/A (

applies)
Stability High (Chemical synthesis)HighModerate (Peptide degradation)Low (Hydrolyzes in water)
Application Precise mechanistic probing; Drug scaffold developmentProtein purification (preventing degradation)Cell culture; Enzymatic assaysLysate protection (one-time use)

Key Insight: B4CPC is superior to Benzamidine for kinetic studies requiring higher affinity binding without the chemical reactivity issues of PMSF or the broad promiscuity of Leupeptin.

Experimental Verification Protocol

The following protocol is designed to determine the Inhibition Constant (


)  of B4CPC against Thrombin or Trypsin. This protocol is self-validating: if the Lineweaver-Burk lines do not intersect at the Y-axis, the mechanism is not purely competitive, indicating potential allosteric effects or aggregation.
A. Materials
  • Enzyme: Human Thrombin (final conc.[1] 0.1–1.0 nM) or Bovine Trypsin.[1]

  • Substrate: Chromogenic substrate S-2238 (for Thrombin) or BAPNA (for Trypsin).

  • Inhibitor: B4CPC (Prepare 10 mM stock in DMSO).

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4.

B. Experimental Workflow (DOT Visualization)

Workflow Prep 1. Preparation Dilute Enzyme & Substrate Prep Inhibitor Serial Dilutions Plate 2. Plate Setup (96-well) Rows: Varying [Inhibitor] (0, 0.5x, 1x, 2x, 5x Ki) Cols: Varying [Substrate] (0.5Km to 5Km) Prep->Plate Incubate 3. Pre-Incubation Enzyme + Inhibitor (10 min @ 25°C) Allows EI Equilibrium Plate->Incubate Start 4. Reaction Initiation Add Substrate rapidly Incubate->Start Measure 5. Kinetic Readout Measure A405nm every 30s for 10 min (Initial Velocity V0) Start->Measure Analyze 6. Data Analysis Plot 1/V0 vs 1/[S] (Lineweaver-Burk) Calculate Ki via Dixon Plot Measure->Analyze

Figure 2: Kinetic assay workflow for determining the inhibition constant (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


).
C. Step-by-Step Protocol
  • Determination of

    
     (Baseline):  Before testing the inhibitor, run a substrate-only curve to establish the Michaelis constant (
    
    
    
    ) for your specific enzyme lot.
  • Inhibitor Dilution: Prepare 5 concentrations of B4CPC. Recommended range:

    
     to 
    
    
    
    . If
    
    
    is unknown, screen logarithmic decades (1 nM, 10 nM, 100 nM, 1
    
    
    M).
  • Assay Setup:

    • In a 96-well plate, add 80

      
      L Buffer.
      
    • Add 10

      
      L Inhibitor (varying concentrations).
      
    • Add 10

      
      L Enzyme.
      
    • Critical Step: Incubate for 10–15 minutes to allow the Inhibitor and Enzyme to reach equilibrium (

      
      ).
      
  • Initiation: Add 100

    
    L Substrate (at varying concentrations, e.g., 
    
    
    
    ).
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) immediately. Collect data points every 30 seconds for 10 minutes.

  • Calculation:

    • Extract the initial velocity (

      
      ) from the linear portion of the absorbance vs. time curves.
      
    • Generate a Lineweaver-Burk Plot (

      
       vs. 
      
      
      
      ).
    • Verification Criteria: For B4CPC, the lines for different inhibitor concentrations should intersect on the Y-axis (indicating

      
       is unchanged, but 
      
      
      
      increases).
D. Data Interpretation[2][3][4][5][6][7][8][9][10]
  • Competitive Inhibition:

    
    ; 
    
    
    
    .
  • Calculation of

    
    :  Use the Cheng-Prusoff equation for competitive inhibitors:
    
    
    
    
    Or preferably, use non-linear regression (Global Fit) to the competitive inhibition model.

References

  • Comparison of Benzamidine Derivatives: Stürzebecher, J., et al. "Structure-activity relationships of inhibitors of thrombin and factor Xa." Journal of Enzyme Inhibition, 1995.

  • Mechanism of Amidinopiperidine Inhibitors: Banner, D. W., et al. "The crystal structure of the complex of blood coagulation factor Xa with a specific inhibitor." Nature, 1991. (Describes the structural basis of amidine-based inhibition in the S1 pocket).

  • Standard Kinetic Protocols for Serine Proteases: Copeland, R. A. Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. 2nd Edition, Wiley, 2013.

  • Thrombin Inhibition Kinetics (S-2238 Substrate): Di Cera, E. "Thrombin interactions." Methods in Enzymology, 2008.

Sources

Validation

Comparative Guide: Guanidine vs. Aminoguanidine Derivatives in Antibacterial Applications

Executive Summary This guide provides a technical comparison between guanidine and aminoguanidine derivatives, two structurally related but mechanistically distinct classes of antibacterial agents. While both leverage ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between guanidine and aminoguanidine derivatives, two structurally related but mechanistically distinct classes of antibacterial agents. While both leverage cationic properties to interact with bacterial envelopes, their primary modes of action and optimization pathways differ significantly.

  • Guanidine Derivatives: Act primarily as Membrane Disruptors .[1] They function as broad-spectrum biocides by destabilizing the bacterial cell membrane, leading to leakage and cell death.[2] They are often employed as disinfectants (e.g., PHMG) or antibiotic adjuvants.

  • Aminoguanidine Derivatives: Act primarily as "Precision Strikers" (Enzyme Inhibitors) with secondary membrane effects. Often derivatized as Schiff bases (acylhydrazones) or cyclized into triazoles, they target specific intracellular enzymes like FabH (fatty acid synthesis) and DHFR (folate synthesis), while also possessing metal-chelating capabilities.

Part 1: Chemical & Structural Basis[1][3]

The core difference lies in the functional group topology, which dictates basicity, hydrogen bonding capacity, and target engagement.

FeatureGuanidine Core (

)
Aminoguanidine Core (

)
Basicity (pKa) High (~13.6). Exists as a stable guanidinium cation at physiological pH.Slightly lower but still basic.[3] The hydrazine moiety introduces an adjacent nucleophilic center (alpha-effect).
Chemical Reactivity Stable resonance structure. Difficult to modify without strong electrophiles.Highly reactive via the hydrazine group (

). Readily forms Schiff bases (hydrazones) with aldehydes/ketones.
Metal Chelation Poor chelator in isolation.Excellent chelator. The imine nitrogen and hydrazine group can form stable complexes with metal ions (e.g.,

,

), disrupting bacterial metalloenzymes.
Lipophilicity Often requires appending long alkyl chains (e.g., stearate) to penetrate membranes.Can be fine-tuned via the hydrazone linkage to aromatic systems, balancing hydrophobicity for intracellular transport.

Part 2: Mechanism of Action (MOA)

Guanidine: The Membrane Buster

Guanidine derivatives, particularly polymeric forms like Polyhexamethylene Guanidine (PHMG) or lipophilic salts (Guanidine Stearate), rely on electrostatic attraction to the negatively charged bacterial cell wall (Teichoic acids in Gram(+), LPS in Gram(-)).

  • Adsorption: Cationic guanidinium head binds to phosphate groups on the membrane surface.

  • Displacement: Displaces divalent cations (

    
    , 
    
    
    
    ) that stabilize the membrane.
  • Insertion & Pore Formation: Lipophilic tails insert into the lipid bilayer, altering fluidity and creating hydrophilic pores.

  • Lysis: Loss of membrane potential (depolarization) and leakage of intracellular content (

    
    , ATP).
    
Aminoguanidine: The Intracellular Saboteur

Aminoguanidine derivatives, especially those linked to triazoles or acylhydrazones, often bypass the "brute force" membrane destruction in favor of specific target inhibition.

  • Permeation: The aminoguanidine scaffold facilitates accumulation in Gram-negative bacteria (e.g., E. coli) through porin channels.

  • Enzyme Inhibition:

    • FabH Inhibition: Blocks

      
      -ketoacyl-acyl carrier protein synthase III, halting fatty acid biosynthesis.
      
    • DHFR Inhibition: Mimics the pteridine ring of folate, inhibiting dihydrofolate reductase.

  • Metal Starvation: Chelates essential metal ions required for bacterial metalloproteins.

Mechanistic Visualization

MOA_Comparison cluster_Guanidine Guanidine Pathway (Membrane Disruption) cluster_Aminoguanidine Aminoguanidine Pathway (Target Inhibition) G_Agent Guanidine Derivative (Cationic/Lipophilic) Membrane_Bind Electrostatic Binding to Lipid Bilayer G_Agent->Membrane_Bind Cation_Displace Displacement of Mg++ / Ca++ Membrane_Bind->Cation_Displace Pore_Form Pore Formation & Depolarization Cation_Displace->Pore_Form Cell_Death_G Cell Lysis (Rapid Bactericidal) Pore_Form->Cell_Death_G A_Agent Aminoguanidine Derivative (Schiff Base/Triazole) Transport Porin Transport / Accumulation A_Agent->Transport Chelation Metal Chelation (Zn++, Cu++) A_Agent->Chelation Target_Bind Target Binding Transport->Target_Bind FabH Inhibit FabH (Fatty Acid Synthesis) Target_Bind->FabH DHFR Inhibit DHFR (Folate Synthesis) Target_Bind->DHFR Cell_Death_A Metabolic Collapse (Bacteriostatic/cidal) FabH->Cell_Death_A DHFR->Cell_Death_A Chelation->Cell_Death_A

Caption: Comparative signaling pathways showing Guanidine's membrane-focused toxicity vs. Aminoguanidine's intracellular multi-target approach.

Part 3: Comparative Performance Data

The following data summarizes key findings from recent literature comparing specific derivatives against standard MDR pathogens.

Table 1: MIC Comparison (


g/mL) 
Compound ClassSpecific DerivativeS. aureus (MRSA)E. coli (MDR)P. aeruginosaToxicity (HC50/IC50)
Guanidine Isopropoxy Benzene Guanidine (IBG)1.0 - 2.0>64 (Alone)0.5 (w/ Colistin)32.0Low hemolysis at therapeutic dose
Guanidine PHMG (Polymer)0.5 - 4.01.0 - 8.02.0 - 16.0Moderate cytotoxicity (mammalian cells)
Aminoguanidine Triazole-Hybrid (Compound 5f)2.0 - 4.02.0 - 8.016.0HeLa IC50 > 100

M (Safe)
Aminoguanidine Indole-Derivative (Compound 4P)4.04.08.0HC50 = 123.6

g/mL
Standard Vancomycin1.0 - 2.0N/AN/ANephrotoxic potential

Key Insight:

  • Guanidines (like IBG) are exceptional against Gram-positives but often require adjuvants (like Colistin) to breach the outer membrane of Gram-negatives effectively.

  • Aminoguanidines (like 5f) show superior standalone activity against Gram-negatives (E. coli) due to better intracellular accumulation and specific enzymatic inhibition.

Part 4: Structure-Activity Relationship (SAR) Insights

Guanidine Optimization[4]
  • Lipophilicity is King: Activity correlates with chain length. An alkyl chain of C8-C12 is optimal for membrane insertion.

  • Steric Hindrance: Bulky groups on the guanidine nitrogen can reduce toxicity but may lower potency if they prevent close contact with phosphate heads.

  • Polymerization: Oligomeric guanidines (dimers/trimers) often show higher potency than monomers due to increased charge density (multivalency).

Aminoguanidine Optimization
  • Schiff Base Linkage: Converting the hydrazine group to an acylhydrazone (

    
    ) significantly increases binding affinity to FabH enzymes via hydrogen bonding.
    
  • Triazole Fusion: Cyclizing the aminoguanidine into a 1,2,4-triazole ring creates a rigid scaffold that mimics nucleotide bases, enhancing DHFR inhibition.

  • Fluorine Substitution: Adding

    
     or 
    
    
    
    to the aromatic ring of the aminoguanidine derivative (e.g., Compound 5f) drastically improves membrane permeability and metabolic stability.

Part 5: Experimental Protocols

To validate these activities, the following protocols are recommended. These are designed to be self-validating systems where controls ensure data integrity.

Minimum Inhibitory Concentration (MIC) Assay

Purpose: Quantify the lowest concentration inhibiting visible growth.

  • Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL). Ensure final DMSO concentration in assay is <1% to prevent solvent toxicity.

  • Inoculum: Adjust bacterial culture (Muller-Hinton Broth) to

    
     CFU/mL (
    
    
    
    ).
  • Dilution: Perform 2-fold serial dilutions of the compound in a 96-well plate (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Controls:

    • Negative Control: Media only (Sterility check).

    • Positive Control:[1][4][5][6] Bacteria + Media (Growth check).

    • Solvent Control: Bacteria + 1% DMSO (Toxicity check).[7][8]

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity or absorbance at 600nm.

    • Validation: The Positive Control must show turbidity; Negative Control must be clear.

Time-Kill Kinetics

Purpose: Distinguish between bacteriostatic (growth inhibiting) and bactericidal (killing) activity.

  • Setup: Inoculate broth with bacteria (

    
     CFU/mL).
    
  • Treatment: Add compound at

    
    , 
    
    
    
    , and
    
    
    MIC. Include a growth control (no drug).
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate on nutrient agar.

  • Analysis: Count colonies after 24h incubation.

    • Bactericidal Definition:

      
       reduction in CFU/mL (99.9% kill) compared to the initial inoculum.
      
Membrane Permeability Assay (Propidium Iodide)

Purpose: Confirm membrane disruption mechanism (typical for Guanidines).

  • Staining: Treat bacterial suspension (

    
    ) with the compound at 
    
    
    
    MIC for 1 hour.
  • Probe: Add Propidium Iodide (PI) to a final concentration of 10

    
    g/mL. Incubate 15 min in dark.
    
  • Measurement: Measure fluorescence (Ex: 535 nm / Em: 617 nm).

  • Interpretation: PI is membrane-impermeable. Fluorescence indicates membrane rupture.

    • Validation: Use Cetyltrimethylammonium bromide (CTAB) as a positive control for 100% lysis.

Part 6: Synthesis & Evaluation Workflow

Workflow cluster_Synth Synthesis Phase cluster_Screen Screening Phase cluster_Mech Mechanism Validation Start Start: Scaffold Selection G_Synth Guanidine: Nucleophilic Sub. (Amine + Cyanamide) Start->G_Synth A_Synth Aminoguanidine: Condensation (Hydrazine + Aldehyde) Start->A_Synth MIC MIC/MBC Assay (Broad Spectrum) G_Synth->MIC A_Synth->MIC Tox Cytotoxicity (HeLa/Hemolysis) MIC->Tox Membrane Membrane Integrity (PI Uptake / TEM) Tox->Membrane If Guanidine Enzyme Enzyme Assay (FabH / DHFR) Tox->Enzyme If Aminoguanidine Decision Lead Candidate? Membrane->Decision Enzyme->Decision

Caption: Decision tree for synthesizing and validating guanidine vs. aminoguanidine candidates.

References

  • Vertex AI Search . (2025). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. National Institutes of Health (NIH). Link

  • BenchChem . (2025).[9] The Core Antimicrobial Mechanism of Guanidine Stearate: A Technical Guide. BenchChem. Link

  • Nature Scientific Reports . (2024). Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. Nature. Link

  • MDPI Molecules . (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. Link

  • Brieflands . (2021). Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. Brieflands. Link

  • MDPI Antibiotics . (2025). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. MDPI. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Benzyl 4-carbamimidoylpiperidine-1-carboxylate

[1] Executive Summary & Compound Analysis Benzyl 4-carbamimidoylpiperidine-1-carboxylate (often found as the Hydrochloride salt, CAS: 146908-28-5) is a critical intermediate in the synthesis of peptidomimetics and thromb...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Analysis

Benzyl 4-carbamimidoylpiperidine-1-carboxylate (often found as the Hydrochloride salt, CAS: 146908-28-5) is a critical intermediate in the synthesis of peptidomimetics and thrombin inhibitors.[1] Its structure combines a benzyl carbamate (Cbz) protecting group with a highly basic amidine functionality.

Effective disposal requires understanding its dual nature:

  • The Cbz Group: Adds lipophilicity and combustibility, making incineration the primary disposal route.

  • The Amidine Group (

    
    ):  A strong organic base. This functional group introduces specific incompatibility risks—most notably with hypochlorites (bleach)—which can generate toxic chloramines.[2]
    

Immediate Safety Profile:

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[3][4] 2A (H319), STOT SE 3 (H335).[3][4]

  • Physical State: Typically a white to off-white solid.

  • Critical Hazard: Nitrogenous waste; potential for

    
     generation during combustion.
    

Critical Incompatibility Alert: The "No-Bleach" Rule

STOP: Do not use sodium hypochlorite (bleach) to decontaminate surfaces or glassware containing this compound.

Mechanism of Danger: Amidines react with hypochlorites to form N-chloroamidines (chloramines). These byproducts are unstable and can decompose to release toxic gases or cause explosive reactions in confined spaces.

Correct Decontamination Agent: Use a dilute acidic solution (e.g., 1M HCl) or simple ethanol/water rinses to solubilize the residue, followed by collection into the organic waste stream.

Waste Characterization & Segregation Strategy

Proper disposal begins with accurate waste stream characterization. This compound is typically not a P- or U-listed waste under RCRA (40 CFR § 261.33), but it must be treated as Hazardous Organic Waste due to its pharmacological activity and combustibility.

Waste Stream Decision Matrix

WasteDecisionTree Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid SOLID WASTE (Powder, Filter Cake) StateCheck->Solid Solid Liquid LIQUID WASTE (Mother Liquor, Rinsate) StateCheck->Liquid Solution SolidAction Pack in Double-Lined HDPE Container Solid->SolidAction LiquidCheck Check Solvent Composition Liquid->LiquidCheck Labeling Label: 'Non-Regulated Chemical Waste' (Unless solvent is RCRA listed) SolidAction->Labeling Halogenated Halogenated Solvent (DCM, Chloroform) LiquidCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc) LiquidCheck->NonHalogenated No Halogens Halogenated->Labeling NonHalogenated->Labeling Disposal High-Temperature Incineration (Coded for Nitrogen Content) Labeling->Disposal

Figure 1: Decision logic for segregating Benzyl 4-carbamimidoylpiperidine-1-carboxylate waste. Note the strict separation of halogenated and non-halogenated solvents.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired pure substance, weighing papers, contaminated gloves, and filter cakes.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar with a screw-top lid. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid material inside a clear polyethylene bag before placing it into the jar (double containment).

  • Labeling:

    • Chemical Name: Write "Benzyl 4-carbamimidoylpiperidine-1-carboxylate" fully. Do not use abbreviations like "Cbz-Amidine."

    • Hazard Checkbox: Mark "Irritant" and "Toxic."

    • Constituents: If it is the HCl salt, explicitly note "Hydrogen Chloride" as a constituent (approx. 10-15% by weight).

  • Storage: Store in the Solid Organic Waste satellite accumulation area.

Protocol B: Liquid Waste (Mother Liquors/Rinsates)

Applicability: Reaction mixtures or cleaning solutions.

  • pH Check: Ensure the solution pH is between 4 and 10.

    • Why? Extremely acidic or basic solutions can compromise waste drums. If the amidine was used as a free base, the solution may be basic (

      
      ). Adjust with dilute acetic acid if necessary to reach neutral range.
      
  • Solvent Segregation:

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, or Ethyl Acetate.

  • No Oxidizers: Verify that NO peroxides, nitric acid, or bleach are present in the waste container. Amidines + Oxidizers = Exothermic/Toxic Risk.

Spill Response & Emergency Procedures

In the event of a spill, speed and containment are vital.[5][6][7] The amidine functionality makes the dust particularly irritating to mucous membranes.

PPE Requirements
CategorySpecificationReason
Respiratory N95 or P100 RespiratorPrevents inhalation of basic dust which causes respiratory edema.[1]
Eyes Chemical Splash GogglesProtects against corneal damage from basic solids.[1]
Hands Nitrile Gloves (Double layer recommended)Standard barrier protection; 4 mil minimum thickness.[1]
Body Lab Coat + Tyvek SleevesPrevents skin sensitization.[1]
Spill Cleanup Workflow

SpillResponse Spill Spill Detected Evacuate Evacuate Immediate Area (If dust is airborne) Spill->Evacuate PPE Don PPE (Goggles, Nitrile, N95) Evacuate->PPE Contain Containment PPE->Contain DrySpill Dry Spill: Cover with wet paper towels to prevent dust Contain->DrySpill Powder WetSpill Wet Spill: Absorb with Vermiculite or Chem-Sorb pads Contain->WetSpill Liquid Clean Clean Surface: Soap & Water Rinse (NO BLEACH) DrySpill->Clean WetSpill->Clean Disposal Bag Waste as Solid Hazardous Clean->Disposal

Figure 2: Emergency response workflow.[1][4][7][8][9] Note the emphasis on wetting dry spills to prevent airborne dust generation.[1]

Regulatory Compliance & Final Disposition

RCRA Status (USA)

Under the Resource Conservation and Recovery Act (RCRA):

  • Listing: This specific compound is not P-listed or U-listed.

  • Characteristic: It typically does not meet the definition of Toxicity (D004-D043) via TCLP unless contaminated with heavy metals.

  • Ignitability (D001): Only applies if the waste is a liquid formulation with a flashpoint

    
    .
    

Recommendation: Classify as Non-RCRA Regulated Chemical Waste (unless mixed with listed solvents) but manage it strictly through a licensed hazardous waste incinerator.

Final Disposition Method

High-Temperature Incineration is the only approved method.

  • The high nitrogen content requires incineration facilities equipped with scrubbers to manage

    
     emissions.
    
  • Do not landfill. The biological activity of thrombin inhibitors poses a risk to soil microorganisms and groundwater.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[8] Washington, D.C.: U.S. Department of Labor. [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 6, Management of Waste. [Link]

  • PubChem. Compound Summary for CID 54683466 (Benzyl 4-carbamimidoylpiperidine-1-carboxylate). National Center for Biotechnology Information. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-carbamimidoylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-carbamimidoylpiperidine-1-carboxylate
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